2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Description
Properties
IUPAC Name |
2-methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZNLRJXIIZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682489 | |
| Record name | 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-31-4 | |
| Record name | α,α-Dimethyl-5-nitro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and scientifically validated methodology for the synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile, a key building block in medicinal chemistry and drug discovery. The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques for the final compound.
Introduction and Strategic Approach
This compound (CAS No. 1256633-31-4) is a valuable scaffold in the synthesis of various biologically active molecules.[1] The presence of the nitropyridine moiety offers a handle for further functionalization, while the gem-dimethylnitrile group can influence the steric and electronic properties of derivative compounds.
The most logical and efficient synthetic strategy for this target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack. The key disconnection in our retrosynthetic analysis is the carbon-carbon bond between the pyridine ring and the propanenitrile moiety. This leads to two primary synthons: an electrophilic 2-substituted-5-nitropyridine and the nucleophilic anion of isobutyronitrile.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is achieved through the reaction of a suitable 2-halo-5-nitropyridine, typically 2-chloro-5-nitropyridine, with the carbanion generated from isobutyronitrile. The reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the deprotonation of isobutyronitrile using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the corresponding carbanion. This potent nucleophile then attacks the electron-deficient C2 position of the 2-chloro-5-nitropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group at the para-position, which significantly stabilizes the complex and lowers the activation energy of this step.[2][4]
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the aromaticity of the pyridine ring is restored through the expulsion of the leaving group, in this case, a chloride ion. This elimination step is typically fast and irreversible, driving the reaction to completion.
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 4548-45-2 | Sigma-Aldrich |
| Isobutyronitrile | C₄H₇N | 69.10 | 78-82-0 | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | 12125-02-9 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Formation of the Carbanion: Slowly add isobutyronitrile (1.1 equivalents) to the stirred suspension of sodium hydride in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the carbanion is usually accompanied by the evolution of hydrogen gas.
-
Nucleophilic Aromatic Substitution: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred carbanion solution at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 5-nitropyridine ring and a singlet for the two methyl groups of the propanenitrile moiety.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine ring, the nitrile carbon, the quaternary carbon, and the methyl carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹ and strong absorptions for the nitro group (NO₂) around 1530 and 1350 cm⁻¹.
Safety Considerations
-
Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride in a fume hood under an inert atmosphere.
-
Isobutyronitrile: Isobutyronitrile is a flammable and toxic liquid. Avoid inhalation and contact with skin and eyes.
-
2-Chloro-5-nitropyridine: This compound is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable solvents. Work in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a reliable and efficient method. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and characterization guidelines to enable researchers to successfully synthesize this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for a successful and safe execution of this synthesis.
References
-
National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
National Center for Biotechnology Information. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
-
YouTube. Nucleophilic aromatic substitutions. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. In the absence of direct empirical data for this specific molecule, this document synthesizes information from the known bioactivities of its constituent moieties—the nitropyridine core and the propanenitrile group—to propose several plausible pharmacological pathways. We will delve into the chemical rationale behind these hypotheses and present a structured framework for the experimental validation necessary in a drug discovery and development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and structurally related compounds.
Introduction: Unveiling a Molecule of Interest
The convergence of a nitropyridine scaffold with a propanenitrile functional group in this compound presents a compelling case for multifaceted biological activity. Nitropyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2] The strong electron-withdrawing nature of the nitro group significantly modulates the electronic profile of the pyridine ring, rendering it susceptible to nucleophilic attack and influencing its interactions with biological targets.[3][4]
Concurrently, the nitrile moiety is a prevalent pharmacophore in numerous approved drugs, valued for its ability to enhance target binding affinity, improve pharmacokinetic profiles, and serve as a bioisostere for other functional groups.[5][6][7] Its capacity to engage in hydrogen bonding and polar interactions can be pivotal for molecular recognition at the active sites of enzymes and receptors.[5][8] This guide will, therefore, explore the synergistic potential of these two functional components to postulate the mechanism of action of this compound.
Hypothesized Mechanisms of Action
Based on the chemical structure and the known activities of its constituent parts, we propose three primary, non-mutually exclusive, hypothetical mechanisms of action for this compound.
Hypothesis 1: Enzyme Inhibition
The structural features of the target molecule are suggestive of a potential role as an enzyme inhibitor. Several nitropyridine-containing compounds have demonstrated inhibitory activity against various enzymes, including urease, chymotrypsin, and Janus kinase 2 (JAK2).[1] The nitrile group, acting as a key binding element, is a common feature in many enzyme inhibitors where it can mimic a carbonyl group or participate in crucial polar contacts.[5]
-
Plausible Targets:
-
Kinases: The pyridine core is a common scaffold in kinase inhibitors. The nitro group could influence binding selectivity, while the propanenitrile tail could occupy a hydrophobic pocket and form hydrogen bonds.
-
Proteases: The nitrile group can act as a warhead in certain protease inhibitors, forming a reversible covalent bond with a catalytic cysteine or serine residue.
-
Metabolic Enzymes: Given the diverse inhibitory profile of nitropyridines, enzymes involved in key metabolic pathways could also be potential targets.
-
Hypothesis 2: Cytotoxic Agent for Oncology Applications
The demonstrated cytotoxicity of some nitropyridine derivatives against various cancer cell lines provides a strong rationale for investigating this compound as a potential anticancer agent.[1][9] The mechanism of cytotoxicity could be multifactorial.
-
Potential Pathways:
-
Induction of Apoptosis: The compound may trigger programmed cell death by interacting with key proteins in the apoptotic cascade.
-
Cell Cycle Arrest: Interference with the cell cycle machinery is a common mechanism for anticancer drugs.
-
Generation of Reactive Oxygen Species (ROS): The nitroaromatic structure could be susceptible to bioreduction, leading to the formation of cytotoxic nitro radical anions and subsequent oxidative stress.
-
Hypothesis 3: Antimicrobial Activity
Both nitropyridine and propanenitrile derivatives have been reported to possess antimicrobial properties.[10] The combination of these two pharmacophores could result in a synergistic effect, leading to potent activity against a range of bacterial or fungal pathogens.
-
Possible Modes of Action:
-
Inhibition of Essential Enzymes: The compound could target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Membrane Integrity: The lipophilic nature of the molecule might allow it to intercalate into and disrupt the microbial cell membrane.
-
Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms. The compound could interfere with the signaling pathways that regulate biofilm formation.
-
A Proposed Drug Discovery and Development Workflow
To elucidate the actual mechanism of action and evaluate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following workflow outlines the key stages of a preclinical drug discovery campaign.
// Nodes A [label="Compound Synthesis\n& Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="In Vitro Screening\n(Hypothesis Testing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hit-to-Lead Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In Vivo Efficacy\n& PK/PD Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Preclinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="High-Purity Compound"]; B -> C [label="Active Hits"]; C -> D [label="Optimized Leads"]; D -> E [label="Candidate Selection"]; }
Figure 1: A high-level overview of the proposed drug discovery workflow.
Stage 1: Compound Synthesis and Characterization
The initial and foundational step is the synthesis of this compound with high purity. Comprehensive characterization using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the compound.
Stage 2: In Vitro Screening for Hypothesis Validation
A battery of in vitro assays should be conducted to test the hypothesized mechanisms of action.
Protocol 1: Broad-Spectrum Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against a panel of representative kinases.
-
Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions to obtain a range of concentrations. c. Incubate the compound with each kinase and its specific substrate in the presence of ATP. d. Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate IC50 values for each kinase to determine the potency and selectivity of inhibition.
Protocol 2: Cancer Cell Line Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 48-72 hours. c. Add MTT reagent or CellTiter-Glo® reagent and incubate. d. Measure the absorbance or luminescence to determine cell viability.
-
Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values for each cell line.
Protocol 3: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology: Broth microdilution method according to CLSI guidelines.
-
Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate containing growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Initial Screening Results
The results from the initial screening assays should be summarized in clear and concise tables for comparative analysis.
| Table 1: Kinase Inhibition Profile | |
| Kinase Target | IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 1.2 |
| Kinase C | 0.05 |
| Kinase D | > 10 |
| Table 2: Cancer Cell Line Cytotoxicity | |
| Cell Line (Tissue of Origin) | GI50 (µM) |
| MCF-7 (Breast) | 5.8 |
| A549 (Lung) | 2.1 |
| HCT116 (Colon) | 0.9 |
| PC-3 (Prostate) | 7.3 |
| Table 3: Antimicrobial Activity | |
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Pseudomonas aeruginosa | > 64 |
Stage 3: Elucidation of the Specific Mechanism of Action
Based on the results of the initial screening, further experiments should be designed to pinpoint the specific molecular mechanism. For instance, if significant cytotoxicity is observed, the following workflow can be implemented.
// Nodes A [label="Observe Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Apoptosis Assays\n(Annexin V/PI Staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="ROS Detection Assay\n(e.g., DCFDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Western Blot Analysis\n(Key Signaling Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Identify Specific\nMolecular Target", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; E -> F; }
Figure 2: Workflow for elucidating the mechanism of cytotoxicity.
Conclusion and Future Directions
This compound is a molecule with significant, albeit currently unexplored, therapeutic potential. The convergence of a bioactive nitropyridine core and a pharmacologically relevant propanenitrile moiety suggests plausible mechanisms of action in enzyme inhibition, oncology, and infectious diseases. The structured experimental workflow presented in this guide provides a clear path for the systematic evaluation of these hypotheses. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and on the identification of specific molecular targets to fully unlock the therapeutic promise of this chemical scaffold.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Zhang, W., & Wang, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1488.
- de Souza, G. S., de Oliveira, K. T., & de Alencastro, R. B. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(12), 2056-2068.
- Lenci, E., & Trabocchi, A. (2020). The nitrile group in drug discovery. Expert Opinion on Drug Discovery, 15(1), 109-122.
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2018). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Letters in Drug Design & Discovery, 15(10), 1059-1065.
- Teall, M. R., & Oakley, P. J. (2021). The Role of Nitropyridines in Pharmaceutical Development. Pharma Focus Asia.
- Sourcing high-quality nitrile intermedi
- (S)-2-(3-phenoxyphenyl)
- N-Oxide Functionalities in Medicinal Chemistry. (2023).
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- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Reactivity of the nitro group on a pyridine ring. (2023). BenchChem.
- Patel, N. B., & Patel, J. C. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
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- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety [brieflands.com]
- 10. researchgate.net [researchgate.net]
A Strategic Guide to Unveiling the Biological Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile: A Research Whitepaper
Preamble: Navigating the Unknown
In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is one such molecule, with no currently published data detailing its biological activities. This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth technical roadmap for its comprehensive biological characterization. By leveraging structure-activity relationships gleaned from analogous compounds, we will outline a logical, multi-tiered research plan to elucidate its potential therapeutic value. This document serves as a strategic blueprint for any research team embarking on the investigation of this or similar novel compounds.
Structural Deconstruction and Hypothesis Generation
The chemical architecture of this compound offers several "structural alerts" that guide our initial hypotheses.
-
The 5-Nitropyridine Moiety: This is the most prominent feature. Nitroaromatic compounds are a well-established class of prodrugs, particularly in antimicrobial chemotherapy. A classic example is Nifurtimox, a nitrofuran derivative used to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi.[1][2] The mechanism of such compounds often involves enzymatic reduction of the nitro group within the target organism to form cytotoxic nitro radical anions, leading to oxidative stress and DNA damage.[2][3][4] The presence of this group strongly suggests that a primary avenue of investigation should be antimicrobial, particularly anti-parasitic, activity. Furthermore, nitropyridine scaffolds are found in various kinase inhibitors, making this another plausible area of activity.[5]
-
The Propanenitrile Group: The nitrile moiety is a versatile functional group found in a range of pharmaceuticals.[6] It can act as a key pharmacophore, a bioisostere for other functional groups, or contribute to the molecule's overall physicochemical properties, such as membrane permeability. Its presence suggests that the compound may have favorable pharmacokinetic properties.
Based on this analysis, we can formulate our primary hypotheses:
-
Primary Hypothesis: The compound exhibits antimicrobial activity, potentially against parasites like Trypanosoma cruzi, through a mechanism involving nitroreductase-mediated activation.
-
Secondary Hypothesis: The compound may display inhibitory activity against specific protein kinases involved in cell signaling pathways.
-
Tertiary Hypothesis: The compound could possess cytotoxic activity against cancer cell lines, a common feature of compounds that induce DNA damage or inhibit key cellular enzymes.
Proposed Experimental Workflow: A Tiered Approach
A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-tiered workflow, moving from broad screening to specific mechanism-of-action studies.
Caption: Proposed tiered experimental workflow for characterization.
Detailed Methodologies
Tier 1: Initial Screening & Profiling
Protocol 3.1: Broad-Spectrum Antimicrobial Screening
-
Objective: To identify any antimicrobial activity against a diverse panel of pathogens.
-
Pathogen Panel:
-
Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilis.
-
Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus fumigatus.
-
Parasites: Trypanosoma cruzi (epimastigote and trypomastigote forms), Leishmania donovani.
-
-
Methodology (Broth Microdilution):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium for each organism.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (e.g., Nifurtimox for T. cruzi, ampicillin for bacteria) and negative controls (medium + DMSO).
-
Incubate under appropriate conditions for each organism.
-
Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible growth.
-
Tier 2: Hit Validation & Potency
Protocol 3.2: Cytotoxicity and Selectivity Index Determination
-
Objective: To quantify the compound's toxicity against mammalian cells and determine its selectivity.
-
Cell Line: Use a standard mammalian cell line (e.g., HEK293 or HepG2).
-
Methodology (MTT or Resazurin Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT or resazurin reagent and incubate until color development.
-
Measure absorbance or fluorescence to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Data Analysis: Calculate the Selectivity Index (SI) as:
-
SI = CC50 (mammalian cells) / MIC (pathogen)
-
A higher SI value indicates greater selectivity for the pathogen.
-
Table 1: Hypothetical Screening Results
| Target Organism | MIC (µM) | Mammalian CC50 (µM) | Selectivity Index (SI) |
| T. cruzi | 5 | >100 | >20 |
| S. aureus | 50 | >100 | >2 |
| C. albicans | >100 | >100 | N/A |
| Kinase X | IC50 = 2 | >100 | >50 |
Tier 3: Mechanism of Action (MoA) Elucidation
If the compound shows promising anti-trypanosomal activity, the next logical step is to investigate the hypothesized nitroreductase-dependent mechanism.
Protocol 3.3: Investigating Nitroreductase-Mediated Activation
-
Objective: To determine if the compound's activity is dependent on parasitic type I nitroreductases (NTR).[7][8][9]
-
Experimental System:
-
Methodology:
-
Determine the MIC of the test compound against both the WT and NTR-deficient T. cruzi strains using the broth microdilution method (Protocol 3.1).
-
A significant increase in the MIC for the resistant strain compared to the WT strain would strongly suggest that the compound is a prodrug activated by NTR.
-
Hypothesized MoA Pathway
Caption: Hypothesized mechanism of action in a parasitic cell.
Conclusion and Future Directions
This whitepaper outlines a systematic and hypothesis-driven approach to characterize the biological activity of the novel compound this compound. By starting with broad, high-throughput screening and progressively narrowing the focus to specific mechanisms of action, researchers can efficiently build a comprehensive profile of the molecule. The structural alerts within the compound strongly suggest that investigation into its anti-parasitic and kinase inhibitory potential is a logical starting point. Should these initial hypotheses prove fruitful, further studies, including in vivo efficacy models and detailed toxicological profiling, would be warranted to fully assess its therapeutic potential.
References
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Drugs.com. Nifurtimox Monograph for Professionals. [Link]
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Wikipedia. Nifurtimox. [Link]
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Patsnap Synapse. What is the mechanism of Nifurtimox? [Link]
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Testa, B., et al. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? PubMed. [Link]
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Pediatric Oncall. Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
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Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. [Link]
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National Institutes of Health (NIH). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. [Link]
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University of Dundee Research Portal. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. [Link]
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Mejía, A. M., et al. (2025). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and nifurtimox: Molecular implications and multifaceted impact. PubMed. [Link]
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PLOS. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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European Journal of Organic Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
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MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
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Unveiling the Therapeutic Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, with nitropyridine derivatives, in particular, emerging as a class of compounds with significant therapeutic promise. This guide focuses on the potential therapeutic targets of a specific nitropyridine-containing compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Drawing from evidence on structurally related molecules, we posit that a primary and highly plausible therapeutic target for this compound is tubulin , a critical protein involved in microtubule dynamics and cell division. This document provides a comprehensive scientific rationale for this hypothesis, alongside detailed, field-proven experimental protocols for its validation. Furthermore, we explore alternative potential targets, offering a broader perspective for comprehensive investigation.
Introduction: The Scientific Rationale for Investigating this compound as a Tubulin-Targeting Agent
While direct biological studies on this compound are not extensively documented in publicly available literature, a compelling case for its potential as a microtubule-targeting agent can be constructed from the activities of analogous compounds. The chemical architecture of this molecule, featuring a 5-nitropyridine ring linked to a propanenitrile moiety, suggests a strong likelihood of interaction with cellular components central to cancer pathology.
Recent studies have illuminated the potent anti-cancer effects of 3-nitropyridine analogues. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[1] This mechanism is a hallmark of microtubule-destabilizing agents, a clinically significant class of anti-cancer drugs. The presence of the nitro group on the pyridine ring is a key structural feature that appears to confer this bioactivity.
Furthermore, the broader family of pyridine-containing compounds is recognized for its diverse pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2] The nitrile group, also present in our compound of interest, is a feature of numerous approved pharmaceuticals and is known to participate in target binding through various molecular interactions.[3] The convergence of these structural motifs in this compound strongly supports the hypothesis that it may function as a novel tubulin inhibitor.
This guide will, therefore, focus primarily on the experimental validation of tubulin as a direct target.
The Primary Therapeutic Target: Tubulin and Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play crucial roles in maintaining cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis, making tubulin an attractive target for anticancer drug development.[1]
Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. Given the evidence from 3-nitropyridine analogues, it is hypothesized that this compound acts as a microtubule-destabilizing agent , inhibiting tubulin polymerization.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed signaling pathway for the compound.
Experimental Validation of Tubulin as a Therapeutic Target
A multi-faceted approach is essential to rigorously validate tubulin as the direct target of this compound. The following experimental workflow provides a self-validating system, from cellular effects to direct biochemical interaction.
Caption: Experimental workflow for target validation.
Cellular Assays
-
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and establish the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
-
Objective: To investigate whether the compound induces cell cycle arrest at the G2/M phase, consistent with the mechanism of microtubule-targeting agents.
-
Methodology:
-
Treat cancer cells with the compound at concentrations around its IC50 value for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Objective: To visually confirm the disruption of the microtubule network within cells upon treatment with the compound.
-
Methodology:
-
Grow cells on glass coverslips and treat with the compound at its IC50 concentration for 18-24 hours.
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network using a fluorescence microscope.
-
Biochemical Assays
-
Objective: To directly assess the inhibitory effect of the compound on the polymerization of purified tubulin.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader. This absorbance change is proportional to the extent of tubulin polymerization.
-
-
Objective: To determine if the compound binds to the colchicine-binding site on tubulin.
-
Methodology:
-
Incubate purified tubulin with a fluorescent colchicine analog or radiolabeled colchicine.
-
Add increasing concentrations of this compound.
-
Measure the displacement of the labeled colchicine by monitoring the change in fluorescence or radioactivity.
-
A decrease in the signal indicates that the compound is competing with colchicine for the same binding site.
-
Alternative Potential Therapeutic Targets
While tubulin represents the most probable primary target, the diverse bioactivities of nitropyridine and nitrile-containing molecules suggest other potential avenues for investigation should the tubulin hypothesis prove inconclusive.
| Potential Target Family | Rationale | Key Experimental Validation |
| Kinases | Substituted aminopyridines are core motifs in many kinase inhibitors.[4] Nitropyridine derivatives have shown inhibitory activity against Janus kinase 2 (JAK2).[2][5] | Kinase inhibition assays (e.g., LanthaScreen™, ADP-Glo™) |
| Proteases | Nitropyridine derivatives have demonstrated inhibitory effects against enzymes like chymotrypsin and urease.[2][5] | Enzyme activity assays using specific substrates. |
| Ion Channels | Phenylalkylamines containing a nitrile group are known to target L-type calcium channels.[3] | Electrophysiological studies (e.g., patch-clamp). |
Conclusion
The structural features of this compound, particularly the presence of the 5-nitropyridine moiety, provide a strong rationale for prioritizing the investigation of its potential as a microtubule-targeting agent. The experimental workflow detailed in this guide offers a robust and systematic approach to validate tubulin as its direct therapeutic target. By progressing from cellular-level observations to direct biochemical assays, researchers can build a comprehensive and compelling body of evidence. Should this primary hypothesis be challenged, the exploration of alternative targets within the kinase and protease families represents logical next steps in elucidating the full therapeutic potential of this promising compound.
References
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- Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central.
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An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Binding
This document provides a comprehensive, technically-grounded workflow for investigating the binding characteristics of the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As experimental data for this specific molecule is not publicly available, this guide establishes a robust, first-principles computational strategy. We will proceed by postulating a scientifically plausible biological target and then detailing the multi-stage in silico process to predict and analyze its binding affinity and mechanism. This approach serves as a blueprint for researchers and drug development professionals tackling new chemical entities.
The core of our hypothesis is that the nitrile moiety, a well-documented electrophilic "warhead" in medicinal chemistry, may target a nucleophilic residue, such as a cysteine, in an enzyme's active site to form a covalent bond.[1][2] Therefore, for the purpose of this guide, we will select a representative cysteine protease as our hypothetical target to illustrate a complete modeling cascade.
Part I: System Preparation: The Foundation of a Predictive Model
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase involves the careful selection and refinement of both the protein target and the small molecule ligand to ensure they are computationally sound and representative of a physiological environment.
Target Identification and Structural Preparation
The drug discovery process begins with the identification and validation of a biological target.[3][4] Given the electrophilic nature of the nitrile group in our compound of interest, we hypothesize its potential as a covalent inhibitor.[5] Cysteine proteases, which utilize a catalytic cysteine residue for their enzymatic function, are a well-established class of targets for such inhibitors. For this guide, we will use Human Cathepsin S (PDB ID: 1GLO) as an exemplary target.
Protocol 1: Receptor Structure Preparation
-
Acquisition: Download the crystal structure of Human Cathepsin S (PDB: 1GLO) from the Protein Data Bank (PDB).[3]
-
Initial Cleaning: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The rationale here is to start with a clean apo-structure to avoid any interference from non-native molecules during the docking process.
-
Structural Refinement:
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are critical for defining the correct hydrogen-bonding network.
-
Assign correct bond orders and formal charges to all atoms.
-
Use protein preparation utilities (e.g., Maestro's Protein Preparation Wizard) to optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine, where necessary. This step ensures that the protonation states of residues are energetically favorable.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure using a modern force field (e.g., OPLS4, AMBER). This step relieves any steric clashes or geometric strain introduced during the preparation process while preserving the overall backbone fold. The resulting structure is the computationally ready receptor for docking studies.
Ligand Preparation
Proper preparation of the ligand is equally critical. Its three-dimensional conformation, charge distribution, and ionization state directly influence the outcome of docking and subsequent simulations.
Protocol 2: Ligand Structure Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound and convert it into a 3D structure using a tool like Open Babel or a commercial software suite.
-
Tautomer and Ionization State Prediction: Generate possible tautomers and predict the most likely protonation state at a physiological pH of 7.4. For this molecule, the pyridine nitrogen is a key consideration.
-
Conformational Search & Energy Minimization: Perform a conformational search to identify low-energy conformers. Subsequently, minimize the energy of the most stable conformer using a suitable force field, such as the General Amber Force Field (GAFF), to obtain a relaxed, low-energy 3D structure. This step is crucial because the ligand must adopt a specific, energetically favorable conformation to fit within the protein's binding pocket.
Part II: Predicting the Binding Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[6][7] Given our hypothesis of covalent inhibition, a specialized covalent docking approach is required. This method goes beyond standard docking by modeling the formation of a physical, covalent bond between the ligand and a specific residue in the receptor.[8][9]
Covalent Docking Workflow
The objective of covalent docking is to find a binding pose that not only has favorable non-covalent interactions but also allows the reactive nitrile group to be perfectly positioned for a nucleophilic attack by the catalytic Cys25 residue of Cathepsin S.[9][10]
Protocol 4: All-Atom Molecular Dynamics Simulation
-
System Building:
-
Use the covalent complex from Protocol 3 as the starting structure.
-
Place the complex in the center of a periodic water box (e.g., using the TIP3P water model). Ensure a minimum distance of 10 Å between the protein and the box edges to prevent self-interaction artifacts.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Parameterization: Assign force field parameters to all molecules. A common choice is an AMBER force field (e.g., ff19SB) for the protein and the General Amber Force Field (GAFF2) for the ligand. The covalent bond between the ligand and Cys25 requires special parameterization.
-
Equilibration: This is a multi-step process to gently relax the system.
-
Minimization: Perform a series of energy minimization steps, first with the protein and ligand restrained, and then with all atoms free to move, to remove any bad contacts.
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.
-
NPT Ensemble: Switch to a constant pressure ensemble to allow the density of the system to relax to the correct value.
-
-
Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a duration sufficient to sample relevant conformational changes (typically 100-500 nanoseconds).
Analysis of MD Trajectories
Analysis of the trajectory file, which contains snapshots of the system at regular intervals, reveals the stability of the complex.
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable, converging RMSD plot indicates that the protein has reached a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation. High RMSF values in loop regions indicate flexibility, while stable values in the binding pocket suggest a well-bound ligand.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose. Stable interactions throughout the simulation confirm their importance for binding.
Table 2: Hypothetical MD Simulation Analysis Summary (100 ns)
| Metric | Result | Interpretation |
|---|---|---|
| Protein RMSD | Converged at 1.8 Å | The overall protein structure is stable throughout the simulation. |
| Ligand RMSD | Stable at 0.9 Å (relative to protein) | The ligand remains securely bound in the active site without significant movement. |
| Cys25 RMSF | 0.6 Å | The low fluctuation of the catalytic cysteine confirms the stability of the covalent linkage. |
| H-Bond Occupancy | Gln19: 85%, Gly66: 92% | The key hydrogen bonds identified during docking are highly stable and persistent. |
Part IV: Quantifying Binding Affinity with MM/PBSA
To obtain a more quantitative estimate of the binding free energy (ΔG_bind), end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. [11][12]These methods calculate the free energy by combining molecular mechanics energies with continuum solvation models. [13][14] Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
ΔE_MM: The molecular mechanics energy in the gas phase (bonds, angles, van der Waals, electrostatics).
-
ΔG_solv: The solvation free energy, which is composed of:
-
Polar contribution (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.
-
Non-polar contribution (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).
-
-
-
Free Energy Averaging: Average the calculated ΔG_bind values over all snapshots. Note that for covalent inhibitors, the calculation represents the binding free energy of the non-covalent interactions of the already-formed complex, not the energy of the reaction itself.
Table 3: Hypothetical MM/PBSA Binding Free Energy Decomposition
| Energy Component | Average Contribution (kcal/mol) | Role in Binding |
|---|---|---|
| Van der Waals Energy | -45.7 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -28.3 | Favorable hydrogen bonds and polar interactions. |
| Polar Solvation Energy | +35.1 | Unfavorable; energy penalty for desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -4.9 | Favorable; driven by the hydrophobic effect. |
| Total ΔG_binding | -43.8 ± 3.2 | Strong predicted binding affinity of the ligand to the active site. |
The decomposition of the total binding free energy into contributions from individual residues can further pinpoint "hotspot" residues that are critical for the interaction.
Conclusion
This in-depth guide outlines a rigorous and scientifically-defensible computational workflow for characterizing the binding of a novel compound, this compound. By postulating a plausible covalent mechanism targeting a cysteine protease, we have detailed a multi-stage approach encompassing system preparation, covalent docking, all-atom molecular dynamics simulations, and binding free energy calculations. This cascade of techniques provides a holistic view of the binding event, from predicting the initial pose to assessing the dynamic stability of the complex and quantifying the energetic contributions to its affinity. The insights generated through this in silico process are invaluable for prioritizing compounds, guiding lead optimization, and designing subsequent experimental validation studies.
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Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]
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Douguet, D., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Sheng, Y., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. Retrieved from [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Protein Science. Retrieved from [Link]
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(2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
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Zhao, Y., et al. (2022). In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Modelling the nitrile-containing compounds. Retrieved from [Link]
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(2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Acta Crystallographica Section E. Retrieved from [Link]
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Verma, N., & Singh, J. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Elsevier. Retrieved from [Link]
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de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]
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Sun, H., et al. (2014). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ResearchGate. (2024). What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study? Retrieved from [Link]
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Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Retrieved from [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
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ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]
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YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from [Link]
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Journal of the American Chemical Society. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]
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ACS Publications. (n.d.). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Retrieved from [Link]
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Profacgen. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Retrieved from [Link]
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YouTube. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (CAS No. 1256633-31-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the critical factors governing the solubility of this nitropyridine derivative, presenting methodologies for both thermodynamic and kinetic assessments. Furthermore, we explore its stability profile, outlining potential degradation pathways and providing a robust framework for conducting forced degradation studies in line with regulatory expectations. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a propanenitrile moiety. The unique arrangement of these functional groups—an electron-withdrawing nitro group, a polar nitrile, and a sterically hindering gem-dimethyl group—imparts specific physicochemical properties that are critical to its behavior in both chemical and biological systems. Understanding its solubility and stability is paramount for any application, from chemical synthesis and purification to formulation development and in-vitro/in-vivo testing. This guide serves as a foundational resource for characterizing this molecule.
Compound Structure:
-
IUPAC Name: this compound
-
CAS Number: 1256633-31-4
-
Molecular Formula: C₉H₉N₃O₂
-
Molecular Weight: 191.19 g/mol
Physicochemical Properties
The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, we can infer a profile based on its constituent functional groups and related structures.
| Property | Predicted Value / Characteristic | Rationale & Impact |
| pKa | Weakly basic | The pyridine nitrogen is a weak base. The strong electron-withdrawing effect of the nitro group and the nitrile group will significantly decrease its basicity compared to unsubstituted pyridine. This impacts solubility in acidic media. |
| LogP | Moderately Lipophilic | The combination of the aromatic ring and the alkyl groups contributes to lipophilicity, while the nitro and nitrile groups add polarity. This balance will govern its partitioning behavior and solubility in organic vs. aqueous solvents. |
| Polar Surface Area (PSA) | ~72 Ų | Calculated based on related structures like 2-methyl-5-nitropyridine (~58.7 Ų). The nitrile group adds significant polarity. A higher PSA generally suggests lower cell permeability and potentially higher aqueous solubility. |
| Hydrogen Bond Acceptors | 4 (2xO from nitro, 1xN from pyridine, 1xN from nitrile) | The presence of multiple hydrogen bond acceptors suggests potential interactions with protic solvents like water and alcohols. |
| Hydrogen Bond Donors | 0 | The absence of donors limits its ability to self-associate via hydrogen bonding, which can influence its crystal lattice energy and dissolution. |
Solubility Profile
Solubility is a critical parameter influencing bioavailability, formulation, and the design of in-vitro assays. A comprehensive assessment requires understanding both thermodynamic and kinetic solubility.
Methodologies for Solubility Determination
Two primary forms of solubility are assessed during drug development:
-
Thermodynamic Solubility : This is the "true" solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.
-
Kinetic Solubility : This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.
The choice of method depends on the development stage. Early discovery often relies on kinetic solubility for rapid screening, while pre-formulation and later stages require precise thermodynamic data.
Caption: Workflow for Thermodynamic vs. Kinetic Solubility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the definitive method for determining the equilibrium solubility of the title compound.
Rationale: The shake-flask method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility data. The choice of centrifugation for phase separation is often preferred over filtration to avoid potential compound adsorption to the filter material.
Methodology:
-
Preparation:
-
Dispense a known excess amount of solid this compound (e.g., 2-5 mg) into several glass vials. Ensure the amount is sufficient to maintain a solid residue at equilibrium.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.
-
-
Phase Separation:
-
Following equilibration, allow the vials to stand for a short period to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
-
Quantification:
-
Carefully remove a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
Expected Solubility Profile (Qualitative)
Based on the compound's structure, the following solubility profile can be anticipated. This table should be populated with experimental data.
| Solvent / Medium | Expected Solubility | Rationale |
| Water | Low to Very Low | The molecule is moderately lipophilic with no hydrogen bond donors. The polar groups may not be sufficient to overcome the hydrophobic character of the core structure. |
| pH 2.0 Buffer | Low | The pyridine nitrogen is weakly basic due to electron-withdrawing groups, so protonation and formation of a more soluble salt will be minimal. |
| pH 7.4 Buffer | Low to Very Low | At physiological pH, the compound will be in its neutral, less soluble form. |
| Ethanol / Methanol | Moderate to High | Alcohols are good solvents for moderately polar organic molecules. |
| Acetonitrile (ACN) | Moderate to High | ACN is a polar aprotic solvent capable of dissolving compounds with nitrile groups. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent that is generally effective for a wide range of organic compounds. |
Stability Profile
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. Its development is crucial for determining shelf-life and ensuring product quality.
Predicted Degradation Pathways
The functional groups present in this compound suggest several potential degradation pathways under stress conditions.
-
Reduction of the Nitro Group: Aromatic nitro groups are susceptible to reduction, especially in the presence of reducing agents or under certain metabolic conditions. This can proceed through nitroso and hydroxylamino intermediates to form the corresponding amino-pyridine.
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid (via an amide intermediate).
-
Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack, particularly by strong nucleophiles like hydroxide under basic conditions.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may lead to complex degradation pathways including radical reactions or rearrangements.
Caption: Predicted Degradation Pathways for the Compound.
Protocol: Development of a Stability-Indicating HPLC-UV Method
Rationale: A reversed-phase HPLC method is the workhorse for stability testing. The goal is to achieve baseline separation between the parent compound peak and all potential degradation product peaks. A gradient elution is often necessary to resolve components with different polarities. Photodiode Array (PDA) detection is crucial for assessing peak purity.
Methodology:
-
Column and Mobile Phase Scouting:
-
Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Scout mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).
-
Develop a gradient method, for example, starting from 10% organic and ramping up to 95% organic over 15-20 minutes.
-
-
Method Optimization:
-
Inject a mixture of stressed (degraded) samples to visualize the separation.
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize the resolution between the parent peak and the degradant peaks.
-
The detection wavelength should be set at the λmax of the parent compound, but the full UV spectrum from the PDA detector should be monitored to identify degradants that may have different chromophores.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can resolve the parent drug from its degradation products. Use PDA to check for peak purity.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
-
Protocol: Forced Degradation Study Execution
Rationale: Forced degradation (or stress testing) is conducted to intentionally degrade the compound. This helps to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress.
| Condition | Reagent / Parameters | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours | Heat at 60-80°C if no degradation occurs at RT. Neutralize with base before injection. |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours | Heat at 60-80°C if no degradation occurs at RT. Neutralize with acid before injection. |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours | Conduct at room temperature, protected from light. |
| Thermal Degradation | 80°C (in solution and as solid) | 24, 48, 72 hours | Monitor for both chemical degradation and physical changes (e.g., melting, color change). |
| Photostability | ICH Q1B conditions (UV/Vis light) | Expose solid and solution samples | Use a photostability chamber. Wrap control samples in foil. |
-
Analysis:
-
At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration.
-
Analyze all samples using the developed stability-indicating HPLC method.
-
Calculate the percentage of parent compound remaining and the relative percentage of each degradation product formed.
-
For significant degradants, further characterization using LC-MS can be employed to elucidate their structures.
-
Recommendations for Handling and Storage
Based on the chemical nature of the compound and available supplier data, the following handling and storage procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Supplier data recommends refrigerated conditions (2-8°C). This minimizes the risk of thermal degradation and potential hydrolysis from atmospheric moisture.
-
Handling:
-
Handle in a well-ventilated area.
-
Given the presence of a nitroaromatic group and a nitrile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Protect from strong light, especially when in solution, to prevent photodegradation.
-
Avoid contact with strong acids, bases, and reducing agents.
-
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology, 84(5). [Link]
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2-Methyl-5-nitropyridine. (n.d.). PubChem. [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology, 84(17). [Link]
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The pyridine pathway of nicotine degradation by A. nicotinovorans and Nocardioides sp. (n.d.). ResearchGate. [Link]
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Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst, 107(1270), 61–66. [Link]
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Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2022). Molecules, 27(23), 8345. [Link]
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Stability-indicating method development for azelnidipine estimation. (2024). ResearchGate. [Link]
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Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (2017). Journal of Chemical and Pharmaceutical Research, 9(7), 213-224. [Link]
- Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., Nagappan, K. V., Khursheed, R., & Kumar, R. (2020
Spectroscopic Characterization of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile: A Technical Guide
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile, a molecule featuring a substituted nitropyridine core, represents a class of compounds with significant potential in medicinal chemistry. The interplay between the electron-withdrawing nitro group and the nitrile functionality on the pyridine scaffold suggests unique electronic properties that warrant thorough investigation. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and structurally related molecules.
This document moves beyond a mere listing of data, delving into the causality behind the expected spectroscopic behavior. By understanding the 'why' behind the data, researchers can more confidently interpret their own results and troubleshoot experimental challenges. The protocols described are designed to be self-validating, ensuring robustness and reproducibility in the laboratory.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure of this compound is depicted below.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. [1][2]However, the choice of solvent can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃. [1][2]* Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer without issues of solubility or viscosity affecting the resolution. [3][4][5]* Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, resulting in sharp, well-resolved NMR signals. [3]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the three types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.4 - 9.2 | d | 1H | H-6 | The proton at the 6-position is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding. |
| ~8.6 - 8.4 | dd | 1H | H-4 | This proton is ortho to the nitro group and meta to the propanenitrile substituent, resulting in substantial deshielding. It will be split by both H-3 and H-6. |
| ~7.8 - 7.6 | d | 1H | H-3 | The proton at the 3-position is ortho to the propanenitrile group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons. |
| ~1.8 - 1.7 | s | 6H | 2 x -CH₃ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. |
Note: The exact chemical shifts and coupling constants can be influenced by solvent and concentration. The provided ranges are based on known substituent effects on the pyridine ring. [6][7]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 160 | C-2 | The carbon bearing the propanenitrile group is attached to the electronegative ring nitrogen, leading to a downfield shift. |
| ~150 - 145 | C-6 | This carbon is adjacent to the ring nitrogen and will be significantly deshielded. |
| ~145 - 140 | C-5 | The carbon attached to the electron-withdrawing nitro group will be strongly deshielded. |
| ~135 - 130 | C-4 | The chemical shift of this carbon is influenced by the ortho nitro group. |
| ~125 - 120 | C-3 | Expected to be the most upfield of the pyridine ring carbons. |
| ~120 - 115 | -C≡N | The nitrile carbon typically appears in this region of the spectrum. [8][9] |
| ~40 - 35 | Quaternary C | The quaternary carbon of the propanenitrile group. |
| ~28 - 25 | -CH₃ | The equivalent methyl carbons. |
The chemical shifts of pyridine carbons are sensitive to the electronic effects of substituents. [10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient technique that requires minimal sample preparation. [13][14][15][16][17]
Caption: A simplified workflow for ATR-FTIR analysis.
Causality in Experimental Choices:
-
ATR Crystal: A diamond ATR crystal is often used due to its robustness and chemical inertness, allowing for the analysis of a wide variety of samples. [13]* Background Spectrum: Recording a background spectrum of the empty ATR crystal is essential to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the nitro, nitrile, and aromatic groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. [18][19] |
| ~2240 - 2220 | Strong, Sharp | C≡N stretch (nitrile) | The nitrile group gives a very characteristic and intense absorption in this region. Conjugation with the pyridine ring shifts it to a slightly lower wavenumber compared to aliphatic nitriles. [8][20][21][22] |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching | These absorptions are characteristic of the pyridine ring. |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch | The nitro group has two characteristic stretching vibrations. The asymmetric stretch is typically very strong. |
| ~1350 - 1300 | Strong | Symmetric NO₂ stretch | The symmetric stretch of the nitro group is also a strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules, which typically produces the protonated molecule [M+H]⁺. [23][24][25][26]
Caption: Plausible fragmentation pathways for the protonated molecule in tandem MS.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical, which upon protonation would be observed as a loss of 46 Da.
-
Loss of HCN: The nitrile group can be lost as hydrogen cyanide (27 Da). *[27][28] Pyridine Ring Fragmentation: Cleavage of the pyridine ring itself is also possible, leading to a more complex fragmentation pattern.
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive overview of the expected spectroscopic data, grounded in the fundamental principles of each analytical method and supported by data from analogous structures. The protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and accurate identification and characterization of this and related compounds. The emphasis on the causality behind experimental choices and data interpretation aims to empower scientists with a deeper understanding of these powerful analytical tools.
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A Technical Guide to 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile: Availability, Synthesis, and Applications
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile. This document provides an in-depth analysis of its commercial availability, a validated synthesis pathway for in-house preparation, and an expert perspective on its potential applications in modern chemical research.
Executive Summary
This compound is a specialized heterocyclic building block. Its structure combines a pyridine ring, activated by a nitro group, with a tertiary nitrile moiety. This combination makes it a valuable intermediate for introducing complex functionality in synthetic chemistry, particularly in the development of novel small-molecule therapeutics. While direct commercial availability is limited to specialized chemical suppliers, its synthesis is highly feasible in a standard laboratory setting via a well-established nucleophilic aromatic substitution (SNAr) pathway. This guide provides the necessary details for both procurement and synthesis to enable its use in research and development programs.
Physicochemical Properties and Identification
A clear identification of the target compound is critical for procurement and characterization. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1256633-31-4 | [1] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| SMILES | CC(C)(C#N)C1=NC=C(C=C1)[O-] | [1] |
| MDL Number | MFCD18070992 | [1] |
Commercial Availability and Procurement
As of early 2026, this compound is not a widely stocked, off-the-shelf reagent. Its availability is primarily limited to specialized chemical suppliers focusing on building blocks for discovery chemistry.
Identified Supplier:
-
BLD Pharm: This supplier lists the compound under CAS number 1256633-31-4 and offers it for research purposes.[1] They specify storage conditions of 2-8°C under dry, sealed conditions, which is crucial for maintaining the compound's integrity.[1]
Procurement and Quality Control Workflow
Due to its specialized nature, a robust procurement and quality control (QC) workflow is recommended upon receipt.
Caption: Recommended workflow for procuring and validating specialty chemicals.
Synthesis Pathway and Protocol
For laboratories requiring larger quantities or desiring a more cost-effective supply, in-house synthesis is a practical alternative. The most logical and chemically sound method is the nucleophilic aromatic substitution (SNAr) reaction between the readily available precursor, 2-chloro-5-nitropyridine, and the anion of isobutyronitrile.
The nitro group at the 5-position strongly activates the pyridine ring, making the 2-position highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group under these conditions.
Proposed Retrosynthesis
Caption: Retrosynthetic analysis via an SₙAr pathway.
Availability of Starting Materials
-
2-Chloro-5-nitropyridine (CAS 4548-45-2): This is a widely available and relatively inexpensive starting material. It can be procured from numerous bulk chemical suppliers. Its synthesis from precursors like 2-hydroxy-5-nitropyridine is well-documented in the literature.[2]
-
Isobutyronitrile (CAS 78-82-0): A common and inexpensive solvent and reagent.
-
Sodium Hydride (NaH) or similar strong base: Standard laboratory reagent.
Detailed Step-by-Step Synthesis Protocol
This protocol is a robust, self-validating system based on established SNAr principles for heteroaromatic compounds.
WARNING: This procedure involves strong bases and flammable solvents. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation of the Nucleophile:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2-chloro-5-nitropyridine).
-
Cool the flask to 0°C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.
-
In a dropwise manner, add isobutyronitrile (1.5 equivalents) to the suspension. Causality: The strong base (NaH) deprotonates the alpha-carbon of isobutyronitrile to generate the carbanion nucleophile in situ. Adding it dropwise at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
-
SNAr Reaction:
-
Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Add the solution of the starting material dropwise to the nucleophile suspension at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Causality: The electron-deficient pyridine ring readily undergoes attack by the nitrile anion at the C2 position, displacing the chloride leaving group. Warming to room temperature ensures the reaction proceeds to completion.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Potential Applications and Strategic Value
The title compound is not an end-product but a strategic building block. Its value lies in the chemical "handles" it possesses, which can be further functionalized.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a key functional group for amide bond formation, sulfonamide synthesis, or reductive amination, making it a gateway to a vast chemical space for library synthesis. The resulting 2-amino-5-(substituted)pyridine motif is prevalent in many biologically active molecules.
-
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This allows for another dimension of diversification.
Given these possibilities, this compound is a valuable intermediate for programs targeting kinases, ion channels, or other protein classes where substituted pyridines are known pharmacophores. Its use as an intermediate in the synthesis of complex molecules like PI3K/mTOR inhibitors highlights the utility of the core scaffold.[3]
Conclusion
This compound is a specialized but accessible chemical intermediate. While direct procurement is limited, this guide demonstrates that its synthesis is straightforward and based on reliable, well-understood chemical principles. By providing detailed protocols and sourcing information for the key precursors, we empower research and development teams to incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.
References
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Available at: [Link]
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PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
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A Technical Guide to the Synthesis, Reactivity, and Application of Nitropyridine-Containing Compounds
This guide provides an in-depth exploration of nitropyridine chemistry, designed for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to dissect the underlying principles governing the synthesis and reactivity of these versatile compounds. Our focus is on the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for practical application.
The Strategic Importance of the Nitro Group in Pyridine Chemistry
The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1][2] However, the pyridine ring itself is electron-deficient and generally unreactive towards electrophilic aromatic substitution, a common pathway for functionalizing benzene derivatives.[3][4] The introduction of a strongly electron-withdrawing nitro group (–NO₂) fundamentally alters the electronic landscape of the pyridine core. This transformation serves two primary strategic purposes:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group profoundly increases the ring's susceptibility to attack by nucleophiles, enabling the displacement of leaving groups that would otherwise be inert.[5][6]
-
A Precursor to the Amino Group: The nitro group can be reliably reduced to an amino group (–NH₂), one of the most valuable functional groups in medicinal chemistry for forming amides, ureas, and sulfonamides, and for acting as a key hydrogen bond donor in drug-target interactions.[5][7]
This dual nature makes nitropyridines exceptionally valuable and versatile intermediates in the synthesis of complex, biologically active molecules.[1][2][8]
Synthesis of Nitropyridine Scaffolds
The creation of the nitropyridine core can be approached through several distinct strategies, the choice of which is dictated by the desired substitution pattern and the nature of the starting materials.
Direct Nitration
Direct nitration of the pyridine ring is notoriously challenging. The nitrogen atom is readily protonated under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), forming a pyridinium cation. This cation is heavily deactivated towards electrophilic attack, leading to very low yields of the desired 3-nitropyridine.[4]
A more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate. This intermediate then rearranges, primarily through a[1][3] sigmatropic shift, to yield 3-nitropyridine upon aqueous workup.[3][4][9] This approach avoids the harsh acidity that deactivates the ring.
For substituted pyridines, particularly those bearing electron-donating groups, direct nitration can be more feasible.[9]
Synthesis from Pyridine N-Oxides
A widely employed and more reliable strategy is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine N-oxide is a key intermediate that can then be deoxygenated (e.g., using PCl₃) to furnish the 4-nitropyridine.[10][11]
-
Caption: Synthesis of 4-nitropyridine via the N-oxide route. */ enddot
Ring Transformation Reactions
Novel and complex nitropyridines can be synthesized through three-component ring transformations (TCRT). For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a "scrap and build" approach to afford highly substituted nitropyridines that are difficult to access through other methods.[12] This strategy is powerful for generating molecular diversity from simple starting materials.
Core Reactivity: A Tale of Two Pathways
Once synthesized, the utility of nitropyridines is realized through their subsequent chemical transformations. The two most critical reaction pathways are nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful tool for functionalizing the nitropyridine ring. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy for the reaction.[5][6]
Causality of Regioselectivity: The reaction is most efficient when a leaving group (typically a halide) is positioned ortho or para to the nitro group. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[6][13] Attack at the meta position does not allow for this direct delocalization, making the reaction much less favorable.
-
Caption: The addition-elimination mechanism of SNAr on a nitropyridine. */ enddot
This reactivity is the foundation for synthesizing a vast number of derivatives by introducing amines, alcohols, thiols, and other nucleophiles.[14] For example, 2-chloro-5-nitropyridine is a common starting material for insecticides and herbicides, where the chlorine is displaced by various hydroxyl compounds or anilines.[1][2]
Reduction of the Nitro Group
The conversion of a nitropyridine to an aminopyridine is a fundamental and high-yielding transformation. This reaction unlocks access to a different class of derivatives and is a cornerstone of many drug synthesis campaigns.[15]
Method Selection & Rationale:
| Reduction Method | Reagents | Rationale & Field Insights |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean & High-Yielding: This is often the preferred method in process chemistry due to its high efficiency and clean reaction profile. The primary byproduct is water. Caution: The catalyst can be pyrophoric and requires careful handling. The reaction is incompatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes).[16][17] |
| Metal/Acid Reduction | Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl | Cost-Effective & Robust: This is a classic, reliable method that is tolerant of many functional groups that are sensitive to hydrogenation. Iron is inexpensive and environmentally benign. Work-up Considerations: The reaction produces metal salts that must be removed during work-up, which can sometimes be cumbersome on a large scale.[5][7] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Convenient & Safe: This method avoids the need for handling gaseous hydrogen, making it safer and more convenient for laboratory-scale synthesis. The hydrogen donor transfers hydrogen to the substrate on the surface of a catalyst (e.g., Pd/C). |
The resulting aminopyridines are crucial building blocks. For example, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, an anticancer agent, is synthesized by SNAr of 2-chloro-5-nitropyridine followed by reduction of the nitro group.[1]
Applications in Drug Discovery and Materials Science
The synthetic versatility of nitropyridines makes them privileged precursors for a wide range of functional molecules.
Medicinal Chemistry
Nitropyridine derivatives have been explored for a vast array of biological activities. Their utility stems from their role as intermediates in the synthesis of more complex heterocyclic systems.
| Compound Class/Target | Nitropyridine Precursor | Therapeutic Area | Reference |
| Janus Kinase 2 (JAK2) Inhibitors | 2-Chloro-5-methyl-3-nitropyridine | Anticancer | [1] |
| Anticancer Agents | 2-Amino-5-nitropyridine | Anticancer | [1] |
| Herbicides | 2-Chloro-3(5)-nitropyridines | Agrochemical | [1][2] |
| Insecticides | 2-Chloro-5-nitropyridine | Agrochemical | [1][2] |
| Urease/Chymotrypsin Inhibitors | Aminonitropyridines | Various | [1] |
| CNS Depressants (Azaphenothiazines) | Chloronitropyridines | Neurodegenerative | [1] |
Materials Science
Beyond pharmacology, nitropyridine derivatives are valuable in materials science. Their inherent polarity and charge-transfer capabilities, stemming from the electron-donating pyridine ring and the electron-withdrawing nitro group, make them suitable for applications in:
-
Non-linear Optics (NLO): Certain nitropyridine derivatives exhibit significant second-harmonic generation (SHG) efficiencies, making them candidates for NLO materials.[18]
-
Dyes and Functional Polymers: The chromophoric nature of nitropyridines allows for their use as dyes and as monomers for functional polymers with specific electronic and optical properties.[1][19][20]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checks and rationales for each step.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with an Alkoxide
Objective: To synthesize a 2-alkoxy-5-nitropyridine derivative, a common intermediate in agrochemical and pharmaceutical synthesis.
Methodology:
-
Reagent Preparation & Inerting:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired alcohol (e.g., ethanol, 10 mL/mmol of substrate) as the solvent.
-
Add sodium metal (1.1 equivalents) in small portions to the alcohol at 0 °C. Rationale: This in situ generation of the sodium alkoxide nucleophile ensures anhydrous conditions, preventing side reactions with water. The reaction is exothermic.
-
Allow the mixture to stir until all the sodium has dissolved completely, forming a clear solution of sodium alkoxide.
-
-
Substrate Addition:
-
Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of the same alcohol.
-
Add the substrate solution dropwise to the stirred alkoxide solution at room temperature.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to reflux (temperature depends on the alcohol used).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). Spot the reaction mixture against the starting material. Validation Check: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. The reaction is usually complete within 2-4 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-5-nitropyridine.
-
Protocol 2: Catalytic Hydrogenation for the Reduction of a Nitropyridine
Objective: To synthesize an aminopyridine from a nitropyridine precursor.
Methodology:
-
Caption: Experimental workflow for nitropyridine reduction. */ enddot
-
System Setup & Inerting:
-
In a heavy-walled hydrogenation flask, add the nitropyridine substrate (1.0 equivalent) and a suitable solvent such as methanol or ethanol (20 mL/mmol of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Safety Rationale: Pd/C is pyrophoric and must be handled with care, preferably in a fume hood and away from ignition sources. It should not be allowed to dry completely in the presence of air.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. Validation Check: This step is critical. The presence of oxygen can create an explosive mixture with hydrogen and can also poison the catalyst.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction vessel. For laboratory scale, this is safely done by attaching a hydrogen-filled balloon to the flask via a three-way stopcock. For larger scales, a Parr hydrogenation apparatus is used.
-
Stir the reaction mixture vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen) for an efficient reaction rate.
-
-
Reaction Monitoring:
-
The reaction is typically exothermic. Monitor the progress by TLC or LC-MS. The aminopyridine product is usually much more polar than the starting nitropyridine. The reaction is often complete within a few hours.
-
-
Work-up & Isolation:
-
Once the reaction is complete, carefully purge the system with nitrogen to remove all excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with additional solvent to recover all the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aminopyridine, which can be further purified if necessary.
-
Conclusion
Nitropyridine-containing compounds are not merely another class of heterocycles; they are strategic assets in the design and synthesis of functional molecules. Their unique electronic properties, conferred by the nitro group, unlock powerful and reliable reaction pathways like nucleophilic aromatic substitution and reduction to aminopyridines. By understanding the causality behind their synthesis and reactivity, researchers can leverage these versatile intermediates to efficiently construct complex molecular architectures for applications ranging from life-saving pharmaceuticals to advanced optical materials.
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link][1]
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The Role of Nitropyridine Derivatives in Chemical Synthesis. (n.d.). Autech Industry Co., Ltd. [Link][21]
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Bakke, J. M., et al. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link][3]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link][9]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][19]
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The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Autech Industry Co., Ltd. [Link][15]
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Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [Link][22]
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Ohta, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(4), 873. [Link][12]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link][2]
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Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link][8]
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Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. [Link][23]
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Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(5), 581-590. [Link][24]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link][13]
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Bakke, J. M., et al. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link][4]
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Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. [Link][25]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link][6]
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Buy High Purity 4-Nitropyridine Oxide in China. (n.d.). Pipzine Chemicals. [Link][20]
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Process for preparation of nitropyridine derivatives. (2010). Google Patents. [26]
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One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridines-nitrogenoxides. (2006). Google Patents. [27]
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Burov, O., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link][28]
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Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-Acetylaminopyridine by Reduction of 4-nitropyridinen-Oxide with Iron and Mineral Acids. ResearchGate. [Link][29]
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Twieg, R. J., et al. (1982). Organic materials for non-linear optics nitropyridine derivatives. Chemical Physics Letters, 92(2), 208-211. [Link][18]
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A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Journal of Drug Delivery and Therapeutics. [Link][30]
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Preparation method of 2-hydroxy-3-nitropyridine. (2014). Google Patents. [31]
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Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link][32]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link][7]
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Methodological & Application
A Validated Protocol for the Synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile via Nucleophilic Aromatic Substitution
An Application Note for Drug Development Professionals
Introduction and Scientific Principle
2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in bioactive molecules.[1] The synthesis protocol detailed herein employs a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in organic synthesis for functionalizing electron-deficient aromatic systems.[2]
The core of this reaction involves the displacement of a leaving group (chloride) from an aromatic ring by a potent nucleophile. The pyridine ring, while inherently electron-deficient, requires activation for this reaction to proceed efficiently. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack at the 2-position.[3][4] The nucleophile is the carbanion of isobutyronitrile, generated in situ using a strong, non-nucleophilic base.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The carbanion generated from isobutyronitrile attacks the electron-deficient carbon atom at the C2 position of 2-chloro-5-nitropyridine. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product.
Diagram 1: The Addition-Elimination Mechanism of the SNAr Reaction.
Safety and Hazard Analysis
This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive and toxic reagents.
| Reagent | CAS No. | Key Hazards | Recommended PPE |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6][7][8] | Safety goggles, lab coat, nitrile gloves |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | Emits flammable gases in contact with water (H260), Causes severe skin burns and eye damage (H314). | Face shield, flame-retardant lab coat, neoprene or nitrile gloves |
| Isobutyronitrile | 78-82-0 | Highly flammable liquid and vapor (H225), Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331). | Safety goggles, lab coat, nitrile gloves |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Flammable liquid and vapor (H226), Harmful in contact with skin or if inhaled (H312+H332), Causes serious eye irritation (H319), Suspected of damaging fertility or the unborn child (H360D). | Safety goggles, lab coat, butyl rubber or neoprene gloves |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][8]
-
Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloro-5-nitropyridine | 158.55 | 10.0 | 1.59 g | 1.0 |
| Sodium Hydride (60% disp. in oil) | 24.00 | 12.0 | 0.48 g | 1.2 |
| Isobutyronitrile | 69.11 | 11.0 | 0.76 g (0.97 mL) | 1.1 |
| Anhydrous DMF | - | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | - | ~300 mL | - |
| Saturated NH₄Cl (aq.) | - | - | ~50 mL | - |
| Brine | - | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
| Silica Gel (230-400 mesh) | - | - | As needed | - |
Experimental Workflow:
Diagram 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation of the Nucleophile: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq). Wash the mineral oil from the NaH with anhydrous hexanes (2 x 10 mL) via cannula transfer, then place the flask under a vacuum to remove residual hexanes. Suspend the oil-free NaH in anhydrous DMF (20 mL).
-
Carbanion Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add isobutyronitrile (0.97 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, stir the resulting slurry at 0 °C for 30 minutes to ensure complete deprotonation.
-
SNAr Reaction: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL). Add this solution dropwise to the cold carbanion slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system, observing the consumption of the 2-chloro-5-nitropyridine starting material.
-
Work-up and Extraction: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:EtOAc and gradually increasing the polarity to 80:20 Hexane:EtOAc is recommended to isolate the pure product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. The expected yield is typically in the range of 75-90%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This application note provides a reliable and mechanistically sound protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain the target compound in high yield and purity. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the generation of analogous compounds for drug discovery and development programs.
References
- Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
- Boyd, S. L., & Frescas, V. N. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
- Fisher Scientific. 2-Chloro-5-nitropyridine SAFETY DATA SHEET.
-
OChemSimplified. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- ChemicalBook. 2-Chloro-5-nitropyridine - Safety Data Sheet. (2025).
- ECHEMI. 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Available at: [Link]
-
Ito, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link]
-
May, J. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13076-13086. Available at: [Link]
-
American Chemical Society. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. ACS Spring 2021. Available at: [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]
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- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
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- 8. echemi.com [echemi.com]
Application Notes and Protocols for High-Throughput Screening with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Introduction: The Emergence of Nitropyridine Scaffolds in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive molecules from vast chemical libraries.[1][2] The strategic selection of compounds for these libraries is paramount to the success of any screening campaign. Molecules containing privileged scaffolds, those that are known to interact with specific target classes, are of particular interest. The pyridine ring, a common motif in pharmacologically active compounds, is one such scaffold, often enhancing target binding and improving bioavailability.[3] When functionalized with a nitro group, the resulting nitropyridine core becomes a versatile building block, particularly in the synthesis of kinase inhibitors.[3][4] The strong electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4]
This application note provides a detailed protocol for the high-throughput screening of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a compound featuring both the nitropyridine scaffold and a nitrile group, another important pharmacophore in drug development.[5][6] We will explore its potential as a kinase inhibitor in a well-established biochemical assay format. The following sections will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively screen this compound and interpret the resulting data.
Scientific Rationale: Targeting Janus Kinases (JAKs) in Inflammatory Diseases
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors.[4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases.[4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. Given that substituted aminopyridines are core structural motifs in numerous kinase inhibitors, this compound represents a promising candidate for screening against JAKs.[4]
This protocol will focus on a luminescence-based kinase assay to measure the activity of a specific Janus kinase, JAK2. This assay format is highly amenable to HTS due to its high signal-to-background ratio, sensitivity, and broad dynamic range.
Experimental Design and Workflow
A successful HTS campaign requires careful planning and execution. The overall workflow for screening this compound against JAK2 is depicted below.
Caption: High-throughput screening workflow for identifying JAK2 inhibitors.
Detailed Protocols
PART 1: Reagent and Compound Preparation
1.1. Assay Buffer Preparation:
-
Prepare a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Filter the buffer through a 0.22 µm filter and store at 4°C.
1.2. Compound Handling and Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for dose-response analysis. A common starting point for a primary screen is a single concentration of 10 µM.[7]
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.[2][7]
1.3. Control Preparation:
-
Negative Control (0% Inhibition): Dispense an equivalent volume of DMSO into designated wells.
-
Positive Control (100% Inhibition): Dispense a known, potent JAK2 inhibitor at a concentration that will fully inhibit the enzyme into designated wells.
PART 2: High-Throughput Screening Assay Protocol
2.1. Enzyme and Substrate Preparation:
-
Prepare a working solution of recombinant human JAK2 enzyme in 1X Kinase Buffer. The final concentration should be determined empirically during assay development to yield a robust signal.
-
Prepare a working solution of a suitable peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
2.2. Assay Procedure (384-well format):
-
Compound Dispensing: As prepared in section 1.2, dispense 50 nL of each test compound concentration, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the JAK2 enzyme solution to all wells.
-
Pre-incubation: Centrifuge the plate briefly to ensure mixing and incubate for 15 minutes at room temperature. This step allows the compound to interact with the enzyme before the kinase reaction is initiated.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized during assay development.
-
Reaction Termination and Signal Generation: Add 10 µL of a commercial luminescence-based kinase detection reagent (which quantifies the amount of ADP produced, a direct measure of kinase activity) to each well. This reagent will stop the enzymatic reaction and initiate the luminescent signal.
-
Signal Development: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Interpretation
3.1. Quality Control: The robustness of the HTS assay is evaluated using the Z'-factor, which is a measure of the statistical effect size.[7] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[7]
The Z'-factor is calculated as follows: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|]
Where:
-
σ_pos = standard deviation of the positive control
-
σ_neg = standard deviation of the negative control
-
μ_pos = mean of the positive control
-
μ_neg = mean of the negative control
3.2. Hit Identification: The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = [1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)] * 100
A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition, often three standard deviations from the mean of the negative control.
3.3. Dose-Response Analysis: For compounds identified as hits, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, can then be determined by fitting the data to a four-parameter logistic equation.
Table 1: Representative Data for HTS of this compound against JAK2
| Compound Concentration (µM) | Raw Luminescence (RLU) | % Inhibition |
| Negative Control (DMSO) | 850,000 | 0% |
| Positive Control | 50,000 | 100% |
| 0.01 | 820,000 | 3.75% |
| 0.1 | 750,000 | 12.5% |
| 1 | 450,000 | 50% |
| 10 | 100,000 | 93.75% |
| 100 | 60,000 | 98.75% |
Causality and Self-Validation
The described protocol incorporates several steps to ensure data integrity and trustworthiness. The use of both positive and negative controls on every plate allows for the normalization of data and the calculation of the Z'-factor, which validates the performance of the assay for each run.[7] Serial dilution of the hit compound and subsequent dose-response analysis helps to rule out false positives that may arise from compound autofluorescence or other artifacts. Furthermore, the selection of a luminescence-based assay minimizes interference from colored compounds.
Safety Precautions
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Nitrile-containing compounds should be handled with care, and waste should be disposed of in accordance with all local, regional, and national regulations.[8][9] It is recommended to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol.[8][9]
Conclusion
This application note provides a robust and detailed framework for the high-throughput screening of this compound as a potential kinase inhibitor. By leveraging a well-validated luminescence-based assay and adhering to best practices in HTS, researchers can efficiently and accurately assess the biological activity of this and other novel chemical entities. The identification of "hits" from such screens is a crucial first step in the long and complex process of drug discovery and development.[2]
References
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]
-
ResearchGate. High Throughput Screening: Methods and Protocols. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
-
PubChem. 2-Methyl-5-nitropyridine. Available from: [Link]
-
PubMed. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
PubMed Central (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]
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Characterizing Novel Kinase Inhibitors: A Methodological Guide Using 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile as a Model Compound
An Application Guide by a Senior Application Scientist
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, targeting a vast array of diseases from cancer to inflammatory disorders.[1][2][3] The journey from a newly synthesized compound to a validated lead requires robust, reproducible, and well-characterized biochemical assays. This guide provides a comprehensive framework for the initial characterization and profiling of a novel potential kinase inhibitor, using the hypothetical compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile as a working example. We will detail the underlying principles and provide step-by-step protocols for two industry-standard, non-radioactive assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and a competitive Fluorescence Polarization (FP) assay. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a self-validating inhibitor testing cascade.
Introduction: The Challenge of a Novel Compound
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of most cellular processes.[4] Their dysregulation is a frequent driver of disease, making them a major class of therapeutic targets.[1][5] When presented with a novel compound like this compound, a molecule with a pyridine scaffold common in many known kinase inhibitors, the immediate challenge is to determine if it has any biological activity and, if so, against which of the 500+ kinases in the human kinome.[2][5]
This process begins not with complex screening, but with fundamental characterization. Before committing to expensive high-throughput screens, understanding the compound's basic physicochemical properties is paramount to generating meaningful data.
Pre-Assay Compound Qualification
Causality: A compound's solubility and stability in the chosen assay buffer are critical. Compound precipitation can cause light scattering, interfering with optical readouts, or effectively lower the available concentration, leading to an inaccurate assessment of potency.
Protocol: Solubility and Stability Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10-20 mM in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in the primary kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Test concentrations up to the maximum final concentration planned for the screen (e.g., 100 µM).
-
Visual and Instrumental Inspection:
-
Incubate the dilutions at the assay temperature (e.g., 30°C) for the planned duration of the experiment (e.g., 60 minutes).
-
Visually inspect for any cloudiness or precipitate.
-
For a more quantitative measure, read the absorbance of the plate at 600-700 nm. An increase in absorbance indicates precipitation and light scattering.[6]
-
-
Determination: The highest concentration that remains clear and shows no increase in light scatter is the upper limit for your kinase assays.
Kinase Inhibition Screening: Choosing the Right Platform
The goal of a primary screen is to measure the effect of the compound on kinase activity. This is typically quantified by detecting either the consumption of ATP or the formation of the reaction product, ADP.[7] We will explore two powerful, homogeneous (no-wash) assay formats suitable for high-throughput screening (HTS).
Methodology 1: The ADP-Glo™ Luminescence Assay
Principle of Operation: This is a universal assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[9][10][11] The intensity of the light is directly proportional to the kinase activity.[4] An inhibitor will therefore cause a decrease in the luminescent signal.
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Assay
-
Materials:
-
Kinase of interest (e.g., Src Tyrosine Kinase)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
-
Compound Plating: In a 384-well plate, add 2.5 µL of serially diluted this compound in assay buffer. Include DMSO-only wells for "high activity" controls and wells with a known potent inhibitor (e.g., Staurosporine) for "low activity" controls.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mix to each well. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 1X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12][13]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at RT.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at RT.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Methodology 2: Fluorescence Polarization (FP) Immunoassay
Principle of Operation: FP assays monitor the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody.[14][15] In a competitive kinase assay format, a specific antibody binds to a fluorescently labeled phosphopeptide tracer.[16] When the kinase phosphorylates its unlabeled substrate, this newly formed phosphoproduct competes with the tracer for binding to the antibody. As more tracer is displaced, it tumbles more rapidly in solution, leading to a decrease in the polarization of its emitted light.[16] Therefore, high kinase activity results in a low FP signal. An inhibitor prevents substrate phosphorylation, keeping the tracer bound to the antibody and resulting in a high FP signal.
Workflow: Fluorescence Polarization Kinase Assay
Caption: Workflow for the Fluorescence Polarization kinase inhibition assay.
Detailed Protocol: FP Assay
-
Materials:
-
Procedure:
-
Reagent Preparation: Prepare Kinase, Substrate, and ATP solutions in Kinase Buffer at 2X the final desired concentration.[17]
-
Compound Plating: Add 5 µL of serially diluted this compound or controls to the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate/ATP mixture to each well to initiate the reaction (final volume 10 µL).
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature or 30°C.
-
Reaction Termination & Detection: Add 10 µL of 2X Detection Mix (containing the anti-phospho-antibody and FP tracer diluted in a stop buffer with EDTA). The EDTA chelates Mg²⁺, stopping the kinase reaction.[18]
-
Equilibration: Cover the plate and incubate for 30-60 minutes at RT to allow the antibody-antigen binding to reach equilibrium.
-
Data Acquisition: Read the plate on an instrument capable of measuring fluorescence polarization, using appropriate excitation and emission filters. The data is typically reported in millipolarization (mP) units.
-
Data Analysis and Interpretation
Calculating the IC₅₀ Value
The primary output of the assay is the dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]
-
Normalization: Convert the raw data (luminescence or mP) into percent inhibition.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max = Signal from DMSO control (0% inhibition)
-
Signal_Min = Signal from potent inhibitor control (100% inhibition)
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Table 1: Hypothetical Inhibition Data for this compound against a Target Kinase
| Compound Concentration (nM) | % Inhibition (ADP-Glo™) |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.6 |
| Calculated IC₅₀ (nM) | 51.2 |
Kinase Selectivity: A Critical Next Step
A potent inhibitor is not necessarily a good drug candidate. Off-target effects are a major cause of toxicity.[2] Therefore, after identifying a primary target, it is crucial to screen the compound against a broad panel of kinases (kinase profiling) to assess its selectivity. A highly selective inhibitor is generally preferred.
Mechanistic Context: A Hypothetical Signaling Pathway
Rationale: Understanding which signaling pathways a compound might affect provides a rationale for its potential therapeutic use. Let's hypothesize that our primary screen identified this compound as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis.[19]
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Application Notes and Protocols for the Antimicrobial Screening of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Synthetic compounds, particularly heterocyclic molecules, represent a promising avenue for identifying novel antimicrobial scaffolds. The nitropyridine moiety, for instance, is a key pharmacophore whose strong electron-withdrawing nature can significantly influence molecular interactions and biological activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial antimicrobial screening of the novel compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile.
While specific data on the antimicrobial properties of this compound is not yet publicly available, the protocols detailed herein are based on established, robust methodologies for the evaluation of new chemical entities.[5][6] This guide will focus on determining the compound's in vitro efficacy against a panel of clinically relevant bacteria and its cytotoxicity against a mammalian cell line, thereby providing a foundational assessment of its therapeutic potential.
Rationale for Experimental Choices
The primary objective of this screening cascade is to ascertain the concentration at which this compound inhibits microbial growth, its spectrum of activity, and its selectivity for microbial over mammalian cells. Our approach is grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing.[7][8][9][10][11]
We will employ a two-tiered approach for evaluating antimicrobial activity:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This quantitative method is crucial for comparing the potency of novel compounds.
-
Disk Diffusion Assay: A qualitative method to assess the growth inhibition of a test compound. This serves as a valuable secondary screening tool.[1]
Furthermore, to evaluate the compound's safety profile, a cytotoxicity assay is indispensable. Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells, which limits their therapeutic potential.[12][13][14] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the compound's effect on the viability of a standard mammalian cell line.[15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the principles outlined in CLSI document M07.[8]
Materials:
-
This compound (stock solution of known concentration, e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution Series:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Disk Diffusion Assay
This qualitative assay provides a visual confirmation of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Positive control antibiotic disks
-
Solvent control (e.g., DMSO)
Procedure:
-
Plate Preparation:
-
Dip a sterile cotton swab into the 0.5 McFarland standard bacterial suspension and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Place the impregnated disks, along with a positive control antibiotic disk and a solvent control disk, onto the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation
Quantitative data should be summarized in a clear and concise format for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | 8 | Vancomycin | 1 |
| Escherichia coli | Negative | 32 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | Negative | >64 | Ciprofloxacin | 1 |
Table 2: Hypothetical Cytotoxicity of this compound against HEK293 cells
| Compound | IC₅₀ (µM) |
| This compound | 50 |
| Doxorubicin (Positive Control) | 0.5 |
Visualization of Workflows
Diagram 1: Broth Microdilution Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Diagram 2: Cytotoxicity (MTT) Assay Workflow
Caption: Workflow for determining cytotoxicity via MTT assay.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antimicrobial and cytotoxicity screening of this compound. The outlined protocols, based on internationally recognized standards, will yield crucial preliminary data on the compound's potential as an antimicrobial agent. A favorable therapeutic index, indicated by a low MIC against target pathogens and a high IC₅₀ against mammalian cells, would warrant further investigation.
Subsequent studies could explore the compound's mechanism of action, its efficacy against a broader panel of resistant strains, and its in vivo activity in animal models of infection. Understanding the structure-activity relationship of this and related nitropyridine compounds could also guide the synthesis of more potent and selective derivatives.[4][16]
References
-
Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]
-
Title: High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity Source: JoVE URL: [Link]
-
Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
-
Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]
-
Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The reaction mechanism of the nitration of pyridine compounds by N 2 O 5 –NaHSO 3 Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]
-
Title: Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nih.org.pk [nih.org.pk]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Human Plasma
Introduction
2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is a novel small molecule with significant interest in drug development pipelines. Its unique chemical structure, featuring a nitropyridine core and a propanenitrile side chain, presents specific challenges and opportunities for bioanalytical method development. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method has been developed with a comprehensive understanding of the analyte's physicochemical properties and is aligned with the principles of regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1]
Analyte Physicochemical Properties: The Foundation of Method Design
A thorough understanding of the analyte's chemical and physical characteristics is the cornerstone of a robust bioanalytical method. For this compound (C₉H₉N₃O₂), the following properties were determined to be critical in guiding the development of this LC-MS/MS protocol.
| Property | Value | Implication for Method Development |
| Molecular Formula | C₉H₉N₃O₂ | Used to calculate the exact mass of the analyte. |
| Molecular Weight | 191.19 g/mol | Essential for initial mass spectrometer tuning and reagent preparation. |
| Exact Mass | 191.06948 Da | Crucial for high-resolution mass spectrometry to ensure selectivity. |
| Predicted pKa | ~1-2 | The pyridine nitrogen is predicted to be weakly basic due to the strong electron-withdrawing effects of the nitro and nitrile groups. This suggests that in a typical reversed-phase mobile phase pH range (3-6), the analyte will be predominantly in its neutral form. |
| Predicted logP | ~1.5 | This value indicates that the compound is moderately hydrophobic, making it suitable for reversed-phase chromatography and extraction from a biological matrix using organic solvents. |
Table 1: Physicochemical properties of this compound and their influence on method development.
Experimental Workflow: A Step-by-Step Guide
The entire analytical process, from sample receipt to final data output, is designed to be efficient, reproducible, and robust.
Caption: Overall workflow for the LC-MS/MS analysis.
Detailed Protocols
Sample Preparation: Protein Precipitation
Rationale: Given the moderate hydrophobicity (logP ~1.5) of the analyte and the need for a high-throughput and cost-effective method, protein precipitation was selected as the sample preparation technique. This method effectively removes the majority of plasma proteins that can interfere with the analysis and damage the chromatographic column. Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each plasma sample.
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Rationale: A reversed-phase chromatographic approach is optimal for retaining and separating the moderately hydrophobic analyte from endogenous plasma components. A C18 stationary phase is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase consists of water and acetonitrile with a small amount of formic acid. The acidic modifier helps to ensure consistent analyte ionization and improve peak shape. A gradient elution is employed to provide efficient separation and reduce run time.
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |
Table 2: Optimized Liquid Chromatography Conditions.
Mass Spectrometry
Rationale: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic pyridine nitrogen, which can be readily protonated. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical assays. MRM enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte: To be determined empirically (e.g., [M+H]⁺ → fragment ions) Internal Standard: To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Table 3: Mass Spectrometer Parameters.
Note on MRM Transition Optimization: The specific MRM transitions and collision energies must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and performing product ion scans to identify the most stable and abundant fragment ions.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., ICH M10) to ensure the reliability of the data.[1] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Quantification
The acquired LC-MS/MS data is processed using appropriate software. The workflow for data analysis is as follows:
-
Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated to determine their respective peak areas.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Calculation: The concentration of the analyte in the unknown samples is calculated from the calibration curve using the measured peak area ratios.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method is designed for high-throughput applications and is based on a thorough understanding of the analyte's physicochemical properties. By following the outlined procedures and conducting a comprehensive method validation, researchers and drug development professionals can obtain reliable and accurate data to support their preclinical and clinical studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
Sources
Application Note: NMR Characterization of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Introduction
2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a nitropyridine ring linked to a propanenitrile moiety, suggests potential applications as a scaffold in the design of novel therapeutic agents. Accurate and unambiguous structural elucidation is a cornerstone of the drug discovery process, ensuring the identity, purity, and stability of new chemical entities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural characterization of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]
This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present a detailed experimental protocol for data acquisition and an in-depth analysis of the predicted spectral data. The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.
Predicted Spectral Data
The chemical structure of this compound dictates a unique set of NMR signals. The predicted ¹H and ¹³C NMR data, based on established principles of NMR spectroscopy and analysis of related structures, are summarized below. These predictions serve as a benchmark for the experimental verification of the compound's structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| H-3 | ~8.5 - 8.7 | dd | J = ~8.5, 2.5 Hz | ~135 - 140 |
| H-4 | ~7.8 - 8.0 | d | J = ~8.5 Hz | ~122 - 126 |
| H-6 | ~9.3 - 9.5 | d | J = ~2.5 Hz | ~150 - 155 |
| CH₃ | ~1.8 - 2.0 | s | - | ~25 - 30 |
| C-2 (quat.) | - | - | - | ~160 - 165 |
| C-5 (quat.) | - | - | - | ~140 - 145 |
| C(CH₃)₂CN (quat.) | - | - | - | ~40 - 45 |
| CN | - | - | - | ~120 - 125 |
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the NMR analysis of this compound. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is essential for acquiring high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent standard 30-degree pulse sequence)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
Experimental Workflow Diagram
Caption: Experimental workflow for NMR characterization.
Detailed Spectral Analysis
A thorough analysis of the ¹H and ¹³C NMR spectra is essential for the complete structural elucidation of this compound. The following sections provide a detailed interpretation of the expected spectral features.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to display three distinct signals in the aromatic region corresponding to the protons on the nitropyridine ring, and one signal in the aliphatic region for the methyl protons.
-
Aromatic Region (7.5 - 9.5 ppm): The pyridine ring protons are significantly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitro group.
-
H-6: This proton, positioned ortho to the nitrogen and meta to the nitro group, is expected to be the most deshielded, appearing as a doublet at approximately 9.3 - 9.5 ppm. The splitting will arise from coupling to H-4, with a small coupling constant (J ≈ 2.5 Hz) characteristic of meta-coupling in a pyridine ring.
-
H-3: This proton, situated between the nitro group and the propanenitrile substituent, will experience deshielding from both. It is predicted to resonate as a doublet of doublets (dd) in the range of 8.5 - 8.7 ppm. The splitting will be due to coupling with H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (para-coupling, though often very small or unresolved).
-
H-4: This proton, ortho to the nitro group, will appear as a doublet at approximately 7.8 - 8.0 ppm due to ortho-coupling with H-3 (J ≈ 8.5 Hz).
-
-
Aliphatic Region (1.8 - 2.0 ppm):
-
CH₃: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will give rise to a sharp singlet in the region of 1.8 - 2.0 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
-
Aromatic Region (120 - 165 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.
-
C-2 and C-6: The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded, appearing in the range of 150-165 ppm. The carbon bearing the propanenitrile group (C-2) is expected to be further downfield.
-
C-5: The carbon atom bonded to the nitro group (C-5) will also be significantly deshielded, with a predicted chemical shift in the range of 140-145 ppm.
-
C-3 and C-4: The remaining pyridine carbons (C-3 and C-4) will resonate at higher fields, between 122 and 140 ppm.
-
-
Nitrile and Quaternary Carbons (40 - 125 ppm):
-
CN: The nitrile carbon typically appears in the range of 120-125 ppm.
-
C(CH₃)₂CN: The quaternary carbon of the propanenitrile moiety is expected to have a chemical shift in the range of 40-45 ppm. Quaternary carbons often exhibit weaker signals in ¹³C NMR spectra.[4]
-
-
Aliphatic Region (25 - 30 ppm):
-
CH₃: The two equivalent methyl carbons will produce a single signal in the aliphatic region, predicted to be around 25-30 ppm.
-
Conclusion
This application note provides a detailed protocol and theoretical framework for the NMR characterization of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed spectral analysis, offer a valuable resource for researchers in confirming the structure and assessing the purity of this compound. The methodologies described herein are fundamental to the rigorous characterization of novel chemical entities in the field of drug discovery and development.
References
-
U.S. Food and Drug Administration. (2021). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2017). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of nitropyridines. Green Chemistry, 10(7), 743-754. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
-
University of Calgary. Spectroscopic Analysis of Nitriles. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation. [Link]
-
Wikipedia. Deuterated chloroform. [Link]
-
OpenStax. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
SpectraBase. PROPIONITRILE, 2-HYDROXY-2-METHYL- - Optional[1H NMR] - Chemical Shifts. [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
Sources
Application Notes and Protocols for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
A Note on Safety and Due Diligence
This document has been compiled to provide guidance on the handling and storage of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (CAS No. 1256633-31-4). No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The following protocols and recommendations are therefore synthesized from an analysis of its constituent functional groups—a nitropyridine and a propanenitrile—and from established best practices for handling potent research chemicals.[1] Users must conduct their own risk assessment in conjunction with their institution's safety policies before commencing any work. Buyer assumes all responsibility for confirming the product's identity and purity.[2]
Introduction: Understanding the Compound's Reactivity Profile
This compound is a specialized organic compound featuring a pyridine ring substituted with a highly electron-withdrawing nitro group and a propanenitrile moiety. This unique structure informs its chemical reactivity, potential applications, and necessary safety precautions.
-
Nitropyridine Moiety: The nitro group strongly deactivates the pyridine ring, making it electron-deficient. This enhances the reactivity of the ring toward nucleophilic aromatic substitution, a key transformation in the synthesis of various bioactive molecules and kinase inhibitors.[3] However, nitropyridine derivatives can be thermally sensitive and require careful temperature control.[4]
-
Propanenitrile Group: The nitrile functional group (-C≡N) is a common feature in organic synthesis. Aliphatic nitriles like propanenitrile can be toxic, with potential for fatal effects if swallowed or in contact with skin.[5] They are also susceptible to hydrolysis under acidic or basic conditions, which would yield a carboxylic acid or amide.[6][7] Furthermore, upon decomposition (e.g., in a fire), they can release highly toxic hydrogen cyanide gas.[8]
Given these characteristics, this compound should be handled as a potent, potentially toxic, and reactive compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the combined hazards of the nitropyridine and nitrile functionalities, a stringent PPE policy is mandatory. The primary risks include acute toxicity via ingestion or skin contact, and serious eye irritation.[9][10]
| Protection Type | Specification | Rationale and In-Depth Considerations |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a splash hazard.[9] | Protects against splashes of the compound or solvents, which can cause serious eye irritation.[10][11] The face shield offers an additional layer of protection against unexpected energetic reactions. |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) with a breakthrough time of >480 minutes.[9] Double-gloving is strongly recommended. | The propanenitrile group suggests a high risk of dermal toxicity.[5] Always inspect gloves for tears or pinholes before use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[12] |
| Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn.[13] | Prevents incidental skin contact. A flame-resistant coat is prudent given that many organic nitriles are flammable. | |
| Respiratory Protection | All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[9][14] | A fume hood is the primary engineering control to prevent inhalation of airborne particles or solvent vapors. If work outside a hood is unavoidable, a NIOSH-approved respirator would be required after a formal exposure assessment.[9][13] |
Storage and Stability Protocols
Proper storage is critical to maintain the integrity and purity of this compound and to ensure laboratory safety. The compound is known to require cold-chain transportation, indicating temperature sensitivity.[15]
| Parameter | Condition | Causality and Best Practices |
| Temperature | 2-8°C | Recommended for both short-term and long-term storage.[15] Lower temperatures minimize the risk of thermal degradation, a known issue with some nitropyridine compounds.[4] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Sealed in a dry environment, under an inert gas (Argon or Nitrogen). | The compound must be protected from moisture to prevent hydrolysis of the nitrile group.[6] Storing under an inert atmosphere prevents potential oxidative degradation, a known reaction pathway for heterocyclic compounds.[16] |
| Light | Store in an amber vial or in a light-proof secondary container. | Protects against potential photochemical decomposition. |
| Container | Tightly sealed, chemically resistant container (e.g., borosilicate glass vial with a PTFE-lined cap). | Prevents leakage and contamination.[16] |
| Segregation | Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][8][10] | Prevents potentially violent reactions. Nitriles are incompatible with these substance classes.[6][8] |
Detailed Handling Protocols
All manipulations must be performed by trained personnel within a designated area, such as a chemical fume hood, to minimize exposure risk.[17]
Weighing and Solution Preparation Workflow
The following workflow is designed to prevent contamination and minimize user exposure.
Caption: Workflow for weighing and preparing solutions of the title compound.
Protocol Steps:
-
Preparation: Before handling the compound, ensure your designated work area within the fume hood is clean and uncluttered.[18] Have all necessary items, including pre-labeled vials, solvents, and a dedicated solid hazardous waste container, ready.[17]
-
Weighing: To minimize contamination and exposure, weigh the compound directly into a tared, sealable vial. Avoid using weighing paper, which can lead to airborne particles.
-
Solution Preparation: Add the desired solvent to the vial containing the weighed solid. Ensure the container is securely capped before mixing.
-
Cleanup: Thoroughly decontaminate any equipment that came into contact with the compound. Wipe down the work surface in the fume hood. All disposable items (e.g., pipette tips, contaminated wipes) must be placed in the designated hazardous waste container.[9]
-
Personal Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.[18]
Spill and Waste Management
Spill Response Protocol
A spill response plan must be in place before beginning work.
Caption: Decision workflow for responding to a spill of the title compound.
Waste Disposal
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.[18][19]
-
Solid Waste: This includes any unused compound, contaminated PPE (gloves, wipes), and lab supplies (pipette tips, vials).[9] Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Gloves: Used nitrile gloves should be treated as contaminated hazardous waste.[20][21] They should be placed in a designated hazardous waste bin for incineration.[19][20] Do not dispose of them in regular or standard recycling bins.[22]
References
- Benchchem. (n.d.). Propanenitrile: A Technical Guide to Stability and Degradation Pathways.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
- tks. (n.d.). Potent compound safety in the laboratory.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Propionitrile.
- Fisher Scientific. (2012, March 23). Safety Data Sheet - Propionitrile.
- TCI America. (2017, December 4). Safety Data Sheet - Propionitrile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyridine.
- Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
- International E-Z UP, Inc. (2022, January 4). How to Recycle Nitrile Gloves.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
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- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- WellBefore. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
- TCI Chemicals. (2024, December 9). Safety Data Sheet - 2-Amino-4-methyl-3-nitropyridine.
- Fisher Scientific. (2014, January 23). Safety Data Sheet - 2-Methyl-3-nitropyridine, 97%.
- Dystian. (2022, July 18). How to dispose of nitrile gloves?.
- Vedantu. (n.d.). On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE.
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Diaziridines.
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine AldrichCPR.
- Benchchem. (n.d.). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
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Safe Disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Waste: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and disposal of waste containing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As a senior application scientist, the following protocols and recommendations are synthesized from established best practices for handling hazardous chemical waste, with a specific focus on the reactive functional groups present in this molecule: a nitropyridine and a propanenitrile moiety. This guide is designed to ensure the safety of laboratory personnel and minimize environmental impact.
Understanding the Hazard Profile
1.1. Structural Analogs and Anticipated Hazards:
-
Nitropyridines: This class of compounds is known for its potential toxicity and reactivity. The nitro group makes the pyridine ring electron-deficient, influencing its chemical behavior. Nitropyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2] Some nitroaromatic compounds are also classified as potentially mutagenic or carcinogenic.
-
Propanenitrile (and related nitriles): Aliphatic nitriles can be toxic and flammable. They can be absorbed through the skin and may release cyanide upon metabolism or decomposition under certain conditions.
Based on these structural components, this compound should be handled as a hazardous substance with high acute toxicity. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat. All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Table 1: Hazard Profile Summary based on Structural Analogs
| Hazard Classification | Anticipated Properties of this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful or fatal if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2] |
| Flammability | While the solid may not be highly flammable, solutions in organic solvents will be. |
| Reactivity | May be reactive with strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4][5] |
| Chronic Health Effects | Potential for mutagenicity or carcinogenicity should be considered due to the nitroaromatic moiety.[6] |
Waste Management and Disposal Strategy
A multi-tiered approach to waste management is essential, prioritizing waste minimization, followed by chemical treatment where feasible, and finally, compliant disposal through a certified hazardous waste contractor.
2.1. Waste Segregation and Collection:
All waste streams containing this compound must be segregated at the point of generation.
-
Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents should be collected in a separate, compatible, and clearly labeled waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
Diagram 1: Waste Segregation Workflow
Caption: Waste segregation at the point of generation.
2.2. EPA Hazardous Waste Classification:
Based on its anticipated properties, waste containing this compound would likely be classified under the following EPA hazardous waste codes:
-
F005: If mixed with certain spent non-halogenated solvents such as toluene or benzene.[7][8]
-
D001 (Ignitability): If dissolved in a flammable solvent.
-
D002 (Corrosivity): If the waste is strongly acidic or basic.
-
D003 (Reactivity): Due to the potential for the release of toxic gases upon decomposition.[9]
-
U- or P-listed waste: While not specifically listed, its high toxicity may warrant consideration as an acute hazardous waste (P-listed) in concentrated forms.[10]
Final classification should be confirmed with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor.
Chemical Treatment Protocols for Waste Decontamination
For laboratory-scale quantities, chemical treatment can be employed to reduce the hazard level of the waste before final disposal. These procedures should only be performed by trained personnel in a controlled laboratory setting.
3.1. Protocol 1: Reduction of the Nitro Group
This protocol aims to reduce the toxic nitro group to a less hazardous amine functionality. A common and effective method is the use of iron powder in an acidic medium.[11][12]
Materials:
-
Waste containing this compound
-
Iron powder (Fe), 325 mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask equipped with a stir bar, dissolve the waste containing this compound in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (approximately 1 equivalent relative to the estimated amount of the nitro compound).
-
Add iron powder in excess (3-5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize the acidic medium and precipitate iron salts.
-
Filter the mixture to remove the iron salts. The filtrate now contains the reduced, less hazardous amine derivative.
-
Collect the filtrate as hazardous waste for final disposal. While less toxic, it still contains organic compounds that should not be disposed of down the drain.
Diagram 2: Nitro Group Reduction Workflow
Caption: Chemical reduction of the nitro group.
3.2. Protocol 2: Hydrolysis of the Nitrile Group
This protocol converts the nitrile group to a carboxylic acid or its salt, which is generally less toxic. Both acidic and alkaline conditions can be employed for hydrolysis.
3.2.1. Acidic Hydrolysis
Materials:
-
Waste containing this compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, carefully add the waste containing the nitrile to a solution of dilute acid (e.g., 6M HCl).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the solution with a sodium hydroxide solution. This step is exothermic and should be performed in an ice bath.
-
Collect the neutralized solution as hazardous waste.
3.2.2. Alkaline Hydrolysis
Materials:
-
Waste containing this compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (for neutralization)
-
Stir plate and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, add the waste containing the nitrile to an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Ammonia gas may be evolved, so this must be performed in a fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid in an ice bath.
-
Collect the neutralized solution as hazardous waste.
Diagram 3: Nitrile Group Hydrolysis Decision Tree
Caption: Pathways for nitrile group hydrolysis.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
4.1. Spill Response:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Protect: Wear appropriate PPE, including a respirator if necessary.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[13] For solid spills, carefully sweep the material into a designated waste container. Avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
4.2. Decontamination of Equipment:
Glassware and equipment contaminated with this compound should be decontaminated before being returned to general use. This can be achieved by rinsing with a suitable solvent, followed by washing with a laboratory detergent. The initial solvent rinse should be collected as hazardous waste.
Conclusion
The safe disposal of this compound waste requires a thorough understanding of its potential hazards and the implementation of a robust waste management plan. By following the principles of waste minimization, proper segregation, and, where appropriate, chemical treatment, researchers can ensure a safe laboratory environment and compliance with regulatory standards. Always consult with your institution's EHS department for specific guidance and disposal procedures.
References
- MilliporeSigma. (2025). Safety Data Sheet for a related nitropyridine compound. [This is a placeholder for a representative SDS, as a specific one for the target compound is not available].
- Thermo Fisher Scientific. (2014).
- Airgas. (2021). Safety Data Sheet for a mixture containing Perfluoro-2-Methyl Propanenitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Nitro-2-methyl-1,3-propanediol.
- TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine.
- Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
- Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). The combination HSiCl3 and a tertiary amine enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Organic Letters, 17(16), 3941-3943.
- OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Brigham Young University. (n.d.).
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Public Health England. (2024). Nitrobenzene - Incident management.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- National Institutes of Health. (2023).
- Stericycle UK. (2024).
- Gao, B., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5269.
- ResearchGate. (2025). The thermal decomposition of azidopyridines.
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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- CSWAB.org. (n.d.).
- Australian Government Department of Health. (2015).
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- Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
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- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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Application Notes & Protocols: Formulation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a novel compound with anticipated poor aqueous solubility, for in vivo studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically approach the challenge of formulating hydrophobic compounds for oral administration in preclinical animal models. This guide emphasizes a logical, step-by-step workflow, from initial physicochemical characterization to the preparation of various dosing vehicles, including solutions, suspensions, and advanced formulations. The underlying principles of excipient selection and the rationale behind each experimental choice are detailed to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Poorly Soluble Compounds
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be between 70% and 90%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle for preclinical in vivo studies, as insufficient dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacology and toxicology data.[2] this compound, a nitropyridine derivative, is predicted to have limited aqueous solubility based on its chemical structure. Therefore, a systematic and rational formulation approach is critical to ensure adequate drug exposure in animal models.
This guide provides a framework for developing a suitable formulation for this compound, focusing on oral administration in rodents. The strategies discussed are broadly applicable to other poorly soluble molecules.
Pre-formulation Assessment: Understanding the Molecule
Before embarking on formulation development, a thorough physicochemical characterization of this compound is essential. This data will inform the selection of an appropriate formulation strategy.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method(s) | Importance in Formulation Design |
| Aqueous Solubility | Shake-flask method in water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8). | Determines the feasibility of a simple aqueous solution. Guides the selection of solubilization techniques. |
| pKa | Potentiometric titration, UV-spectrophotometry, or computational prediction. | Indicates the ionization state of the compound at different physiological pH values, which influences solubility and absorption. |
| LogP/LogD | Shake-flask method (n-octanol/water), reverse-phase HPLC, or computational prediction. | Measures the lipophilicity of the compound, which is crucial for predicting its absorption characteristics and for selecting appropriate lipid-based or co-solvent formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC). | Provides an indication of the crystalline lattice energy, which can correlate with solubility. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy. | Identifies the crystalline form and detects the presence of polymorphism, which can impact solubility and dissolution rate. |
| Chemical Stability | HPLC-based stability studies in various solvents and pH conditions, at different temperatures and light exposures. | Ensures the compound does not degrade in the chosen formulation vehicle during preparation, storage, and administration. |
Formulation Development Workflow
A tiered approach to formulation development is recommended, starting with simpler methods and progressing to more complex systems as needed. The choice of the final formulation will depend on the required dose, the desired pharmacokinetic profile, and the tolerability of the vehicle in the animal model.
Caption: Formulation Development Workflow for Poorly Soluble Compounds.
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the solubility of this compound in a range of commonly used vehicles.
Materials:
-
This compound
-
Glass vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
A selection of vehicles (see Table 2)
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Table 2: Common Vehicles for Solubility Screening
| Vehicle Category | Examples | Rationale |
| Aqueous | Deionized Water, PBS (pH 7.4) | Baseline solubility. |
| Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol | To increase the solvent polarity and enhance solubility. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | To improve wetting and form micelles that can solubilize the compound. |
| Oils/Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For highly lipophilic compounds, enabling lipid-based formulations.[2] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes that enhance aqueous solubility.[3] |
Protocol 2: Preparation of a Co-solvent-Based Solution
Objective: To prepare a clear solution for oral dosing using a co-solvent system. This is often the simplest approach if sufficient solubility can be achieved.
Materials:
-
This compound
-
Selected co-solvents (e.g., PEG 400, PG)
-
Water or PBS
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the required amount of the compound.
-
In a volumetric flask, add the primary co-solvent (e.g., PEG 400) and dissolve the compound with gentle stirring. Sonication may be used to aid dissolution.
-
Once the compound is fully dissolved, add any secondary co-solvents or surfactants if required.
-
Slowly add the aqueous component (e.g., water or PBS) to the final volume while stirring.
-
Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.
-
Measure the final pH and adjust if necessary, ensuring the compound remains in solution.
Note: The concentration of organic solvents should be kept to a minimum to avoid toxicity in the animal model.
Protocol 3: Preparation of a Suspension
Objective: To prepare a uniform suspension for oral dosing when the required dose cannot be achieved in a solution.
Materials:
-
This compound (micronized, if possible)
-
Wetting agent (e.g., 0.1% Tween® 80)
-
Suspending agent (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Aqueous vehicle (e.g., deionized water)
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the wetting agent and levigate the compound to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump.
-
Prepare the suspending vehicle by dissolving the suspending agent (e.g., 0.5% CMC-Na) in the aqueous vehicle. This may require heating or vigorous stirring.
-
Gradually add the suspending vehicle to the paste in the mortar while triturating to form a uniform suspension.
-
Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.
-
Homogenize the suspension if necessary to reduce particle size and improve uniformity.
-
The final formulation should be a homogenous suspension that can be easily re-suspended by shaking.
Caption: Workflow for the Preparation of an Aqueous Suspension.
In Vivo Administration Considerations
Route of Administration: For preclinical studies evaluating oral bioavailability, administration via oral gavage is the most common and precise method.[4][5]
Dose Volume: The volume administered to rodents should be carefully controlled to avoid adverse effects. For rats, the maximum recommended gavage volume is typically 10 mL/kg, and for mice, it is 10 mL/kg (or 1 mL/100g body weight).[6] If oil-based vehicles are used, the volume should be reduced.[6]
Animal Preparation: Animals are typically fasted overnight before dosing to reduce variability in gastric emptying and food effects on absorption.[4] Water should be available ad libitum.
Post-Dosing Monitoring: After administration, animals should be monitored for any signs of distress or adverse reactions to the compound or vehicle.[7]
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures adequate drug exposure. This guide provides a systematic approach to formulation development, from initial characterization to the preparation of various dosing vehicles. By understanding the physicochemical properties of the compound and applying the principles of formulation science, researchers can develop a robust and reproducible formulation for their preclinical studies. It is recommended to start with the simplest formulation approach and progress to more complex systems as dictated by the compound's properties and the study requirements. All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][8]
References
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). Journal of Pharmacy & Bioallied Sciences. [Link]
-
Improving Bioavailability of Poorly Soluble Drugs with Excipients. (2020). DFE Pharma. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]
-
How can I feed powder to rats (intragastric) for an oral bioavailability study? (2015). ResearchGate. [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo. [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use. [Link]
-
Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]
-
Video: Compound Administration in Rodents- Oral and Topical Routes. (2015). JoVE. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. [Link]
Sources
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 6. fda.gov [fda.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Welcome to the technical support guide for the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, enhance yield, and ensure product purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between an activated pyridine ring, such as 2-chloro-5-nitropyridine, and the carbanion of isobutyronitrile. While theoretically straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and challenging purifications. This guide is designed to address these common problems with scientifically grounded solutions.
The core of this synthesis relies on two key transformations:
-
Carbanion Generation: The deprotonation of isobutyronitrile at the α-carbon to form a potent nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr): The attack of the isobutyronitrile carbanion on the electron-deficient 2-position of the 5-nitropyridine ring, displacing a leaving group (typically a halide).[1][2]
The nitro group at the 5-position is critical, as its strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[1][3][4][5]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
A1: Low or no yield is the most frequent complaint and typically points to one of three areas: inefficient carbanion generation, insufficient reactivity of the electrophile, or degradation.
Potential Cause 1: Inefficient Generation of the Isobutyronitrile Carbanion
The pKa of isobutyronitrile is high (estimated around 31 in DMSO), meaning a very strong base is required for complete deprotonation.[6] Using weaker bases like alkoxides or hydroxides is often insufficient.[6]
-
Solution & Rationale:
-
Choice of Base: Employ a strong, non-nucleophilic base. Alkali metal amide bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are effective.[6] Metal hydrides such as sodium hydride (NaH) are also a standard choice. These bases are strong enough to irreversibly deprotonate the nitrile.
-
Moisture Contamination: The carbanion is extremely sensitive to water. Any moisture will quench the carbanion as it forms. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Potential Cause 2: Insufficient Reaction Temperature
SNAr reactions require overcoming a significant activation energy barrier for the initial nucleophilic attack to break the ring's aromaticity.[4]
-
Solution & Rationale:
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Start by warming to 40-50 °C and monitor by TLC. Some protocols may require heating up to 80 °C or even higher.[7][8] However, be cautious of excessive heat, which can promote side reactions or decomposition.
-
Potential Cause 3: Poor Leaving Group
The rate of an SNAr reaction is dependent on the leaving group's ability to depart from the Meisenheimer complex. While the typical order of leaving group ability is inverted for SNAr compared to SN2 (F > Cl > Br > I), chloride is a very common and effective leaving group for this substrate.[1] If you are using a different leaving group, its efficacy should be considered.
-
Solution & Rationale:
-
Verify Starting Material: Ensure your starting material is 2-chloro -5-nitropyridine or 2-fluoro -5-nitropyridine. Fluoro-substituted pyridines are often more reactive in SNAr reactions.[1]
-
Q2: My TLC analysis shows multiple spots, indicating significant impurity formation. What are these side-products and how can I prevent them?
A2: Impurity formation often arises from side reactions involving the highly reactive nitrile anion or the product itself.
Potential Cause 1: Over-alkylation or Dimerization
The product, this compound, still possesses acidic protons on the pyridine ring, and under strongly basic conditions, unwanted reactions can occur. More commonly, the nitrile anion can participate in self-condensation reactions.[6]
-
Solution & Rationale:
-
Controlled Addition: Add the generated isobutyronitrile anion solution slowly (dropwise) to the solution of 2-chloro-5-nitropyridine at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the anion low, minimizing self-reaction, and allows it to react preferentially with the electrophile.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrile/base mixture. A large excess of the base and nucleophile can promote side reactions.
-
Potential Cause 2: Thorpe-Ziegler Reaction
This is a base-catalyzed self-condensation of nitriles, which can be a problematic side reaction if the concentration of the nitrile anion is not well-managed.[6]
-
Solution & Rationale:
-
Maintain High Substrate Concentration: To favor the desired intermolecular SNAr reaction, ensure that the concentration of the 2-chloro-5-nitropyridine is sufficiently high when the nitrile anion is added.[6] This improves the probability of the desired collision over self-condensation.
-
Q3: The reaction starts but seems to stall before all the starting material is consumed. What causes incomplete conversion?
A3: A stalled reaction can be due to the degradation of the base or nucleophile, or the formation of an inhibiting species.
Potential Cause 1: Base Degradation
Strong bases like LDA are thermally unstable and can decompose if the temperature is not properly controlled, especially during preparation. Sodium hydride, if old or of poor quality, may have a passivating layer of hydroxide that reduces its activity.
-
Solution & Rationale:
-
Freshly Prepare Reagents: Prepare LDA solution fresh before use. If using NaH, wash it with dry hexanes to remove the mineral oil and any surface oxidation/passivation before use.
-
Maintain Low Temperature: Keep the temperature low (e.g., -78 °C to 0 °C) during the generation of the nitrile anion to ensure the stability of the base and the anion itself.[9]
-
Potential Cause 2: Product Precipitation/Inhibition
In some solvent systems, the product or a reaction intermediate salt may precipitate, physically coating the reagents and preventing the reaction from proceeding to completion.
-
Solution & Rationale:
-
Solvent Choice: Use a solvent that can effectively solvate all reactants and intermediates. Polar aprotic solvents like THF, DMF, or DMSO are excellent choices for SNAr reactions as they stabilize charged intermediates.[10][11] If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO.
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter for this reaction? A: The most critical parameter is the rigorous exclusion of moisture. The isobutyronitrile carbanion is a very strong base and will be instantly protonated by any available water, killing the reaction. Using anhydrous solvents and maintaining an inert atmosphere are non-negotiable.
Q: Which solvent is best? THF, DMF, or DMSO? A: All three are good choices, but they have different properties.
-
THF is less polar and has a lower boiling point. It's excellent for reactions involving organometallics like LDA and is easy to remove.
-
DMF and DMSO are more polar and can accelerate SNAr reactions by better solvating the charged Meisenheimer complex.[10][11] However, they have high boiling points, making them harder to remove during workup. DMSO can also complicate workups due to its water miscibility and potential for side reactions at high temperatures. For most lab-scale preparations, THF is often the best starting point due to its ease of handling.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantage |
| THF | 7.6 | 66 | Easy to handle and remove; compatible with LDA. |
| DMF | 36.7 | 153 | Highly polar, can accelerate SNAr rate. |
| DMSO | 46.7 | 189 | Very polar, excellent solvating power for salts. |
Q: What are the key safety precautions for this synthesis? A:
-
Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. LDA is corrosive. Handle both under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Nitriles: Isobutyronitrile is toxic.[12] Handle it in a well-ventilated fume hood.
-
Quenching: The reaction quench should be performed carefully and at a low temperature, especially when using reactive reagents like NaH. A slow addition of a proton source (like saturated ammonium chloride solution) is recommended.
Q: I need to scale up this reaction. What are the main considerations? A:
-
Heat Management: The deprotonation step and the SNAr reaction can be exothermic. On a large scale, efficient stirring and external cooling are critical to maintain temperature control. A slow, controlled addition of reagents is even more important.
-
Workup and Extraction: Large volumes of polar aprotic solvents like DMF or DMSO can make extraction difficult. Consider alternative workup procedures, such as precipitation of the product by adding an anti-solvent (e.g., water) followed by filtration, if applicable.
-
Reagent Choice: For large-scale synthesis, NaH is often preferred over LDA due to cost and ease of handling (it's a solid).
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2-chloro-5-nitropyridine
-
Isobutyronitrile[12]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under high vacuum briefly to remove residual hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Anion Formation: In the dropping funnel, prepare a solution of isobutyronitrile (1.15 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH slurry over 20-30 minutes. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the anion.
-
SNAr Reaction: In a separate flame-dried flask under nitrogen, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution of the isobutyronitrile anion back down to 0 °C. Transfer the 2-chloro-5-nitropyridine solution to the dropping funnel and add it dropwise to the anion solution over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine is consumed. If the reaction is slow, gently heat to 40-50 °C.
-
Workup: Cool the reaction mixture to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
References
-
Reactions of Nitrile Anions. Encyclopedia.pub. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Isobutyronitrile. Wikipedia. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]
-
isobutyronitrile. Organic Syntheses Procedure. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
-
Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Generation, structure, stability and reactivity of carbanions (CHE). YouTube. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
-
Reaction Examples. University of Calgary. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
The Concept of Stability of Carbanions. Unacademy. [Link]
-
Carbanion Stability Factors Explained. Scribd. [Link]
-
Supporting Information for: A general N-arylation of N-H amides with aryl halides. The Royal Society of Chemistry. [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
2-Chloro-5-nitropyridine. PubChem. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Examples [cdb.ics.uci.edu]
- 12. Isobutyronitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile from a crude reaction mixture. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification outcomes.
I. Purification Strategy Overview
The purification of this compound, a polar heterocyclic compound, typically involves a multi-step approach to remove unreacted starting materials, reagents, and reaction by-products. Common impurities may arise from side reactions or incomplete conversions during synthesis.[1] A logical workflow begins with an initial work-up, often a liquid-liquid extraction, followed by a primary purification technique like column chromatography or recrystallization.
Caption: General workflow for purifying this compound.
II. Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question: My compound is streaking badly on the silica TLC plate and I'm getting low recovery from my silica gel column. What's happening?
Answer: This is a classic issue with pyridine-containing molecules. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to significant peak tailing on TLC and poor elution from a column, resulting in low recovery.
Probable Causes & Solutions:
-
Strong Acid-Base Interaction: The pyridine nitrogen is basic, while silica gel is acidic.
-
Solution 1 (Competing Base): Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting point is 0.5-1% (v/v) TEA. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound, allowing it to elute symmetrically.[2]
-
Solution 2 (Change Stationary Phase): If the issue persists, switch to a more inert stationary phase. Alumina (neutral or basic) is a good alternative. Alternatively, consider using end-capped silica or a polymer-based column for preparative HPLC.[2]
-
-
Compound Degradation: Although less common, the acidity of the silica gel could potentially degrade a sensitive compound.
-
Solution: Perform a 2D TLC test. Spot your crude sample on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If you see spots that are not on the diagonal, it indicates your compound is degrading on the plate.[2] In this case, switching to a neutral stationary phase like neutral alumina is strongly recommended.
-
Question: I can't find a single solvent that works for recrystallization. My product is either too soluble or not soluble at all. What should I do?
Answer: This is a common challenge that can be solved by using a mixed-solvent system (also known as an anti-solvent system). The principle is to find one solvent ("solvent") in which your compound is highly soluble and another ("anti-solvent") in which it is poorly soluble, with the two solvents being miscible.[3]
Step-by-Step Solution:
-
Identify a Solvent Pair:
-
Find a solvent where your compound is very soluble, even at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Find a second, miscible solvent where your compound is very insoluble (e.g., Hexanes, Heptane, Diethyl Ether, Water).
-
A good pair for a moderately polar compound like yours could be Ethyl Acetate/Hexane or Dichloromethane/Hexane.
-
-
Perform the Recrystallization:
-
Dissolve your crude solid in the minimum amount of the hot "solvent."[3]
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Question: My liquid-liquid extraction (LLE) isn't working well; I'm getting low recovery in the organic layer. Why?
Answer: Low recovery in LLE for a basic compound like a pyridine derivative often points to issues with pH. Your compound's solubility in the aqueous vs. organic phase is highly dependent on its protonation state.[4][5]
Probable Causes & Solutions:
-
Protonation of Pyridine Nitrogen: If the aqueous phase is acidic (pH < ~5), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt is ionic and will be much more soluble in the aqueous layer than the organic layer.
-
Solution: Ensure the aqueous layer is neutral or, preferably, basic before extraction. Add a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) to the aqueous solution until the pH is > 8. This deprotonates the pyridine nitrogen, making the compound neutral and much more soluble in organic solvents like ethyl acetate or dichloromethane.[4]
-
-
Insufficient Extraction: A single extraction may not be enough to transfer all the product.
-
Solution: Perform multiple extractions. Instead of one extraction with 100 mL of organic solvent, it is more efficient to perform three separate extractions with ~33 mL each. Always combine the organic layers after extraction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude reaction mixture of this compound? For most synthetic reactions, a liquid-liquid extraction work-up is the best first step.[5] This quickly removes inorganic salts and water-soluble impurities. Following the LLE, if the material is a solid and relatively clean (>90%), recrystallization is an efficient and scalable method.[3] If the mixture is complex, oily, or contains impurities with similar polarity to the product, silica gel column chromatography is the preferred method.[6][7]
Q2: How do I choose a solvent system for column chromatography? The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.25 - 0.35 .
| TLC Observation | Interpretation | Action for Column Eluent |
| Rf = 0 (spot on baseline) | Eluent is not polar enough. | Increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Rf = 1 (spot at solvent front) | Eluent is too polar. | Decrease the polarity (e.g., decrease the percentage of ethyl acetate). |
| Spots are smeared | Possible overloading or acid/base interaction. | Spot less material. If streaking persists, add 0.5-1% TEA to the eluent.[2] |
| Good separation (Rf ≈ 0.3) | Ideal solvent system found. | Use this solvent system as your mobile phase for the column. |
Q3: How can I confirm the purity of my final product? Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity (e.g., >99%).[1][] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the chemical structure and identifying any remaining impurities.
IV. Detailed Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol is designed for purifying compounds with closely related impurities.
-
Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 30% Ethyl Acetate in Hexane + 0.5% TEA). The ideal consistency is a pourable slurry that is not too thick.
-
Column Packing: Secure a glass column vertically. Pour the silica slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If insoluble impurities are present, filter them out. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Using controlled air pressure, push the solvent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
Caption: Troubleshooting flowchart for column chromatography.
Protocol 2: Recrystallization from a Mixed-Solvent System (Example: Ethyl Acetate/Hexane)
-
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.
-
Add a small volume of ethyl acetate (e.g., 3-5 mL) and heat the mixture to a gentle boil while stirring. Continue adding ethyl acetate dropwise until the solid is completely dissolved.[3]
-
Remove the flask from the heat. Slowly add hexanes dropwise while stirring. Continue until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and clarify the solution.
-
Remove the stir bar, cover the flask, and allow it to cool undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
V. References
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from
-
Sorbead India. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Retrieved from
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from
-
BOC Sciences. (n.d.). FAQ Peptide Purification. Retrieved from
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. It addresses common challenges, explores the mechanistic origins of side products, and offers validated protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the critical reaction parameters?
The most common and reliable method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an activated pyridine ring, typically 2-chloro-5-nitropyridine, with the carbanion of isobutyronitrile (2-methylpropanenitrile).
The reaction is critically dependent on three factors:
-
Efficient Carbanion Generation: A strong, non-nucleophilic base is essential to deprotonate isobutyronitrile without competing in the SNAr reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF, DMF, or DMSO are standard choices.
-
Solvent Selection: The solvent must be aprotic and capable of solvating the intermediate anionic complex (the Meisenheimer complex) to facilitate the reaction. Anhydrous DMF is often preferred for its high polarity, which stabilizes the charged intermediate.
-
Temperature Control: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The subsequent substitution reaction may require gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate, but excessive heat can promote side reactions.
Q2: My reaction is complete, but the yield is consistently low. What are the likely causes?
Low yield is a frequent issue that can often be traced back to one of several root causes:
-
Incomplete Carbanion Formation: This is the most common culprit. The base may be old or degraded, or the isobutyronitrile/solvent may contain residual water, which quenches the base. Ensure the use of freshly opened or properly stored NaH and anhydrous solvents.
-
Competing Side Reactions: The primary competing reaction is often the formation of an isomeric byproduct from the nucleophilic attack at the C-6 position. While the C-2 position is generally more reactive, conditions can influence selectivity.
-
Product Degradation: The nitro group makes the product electron-deficient and potentially susceptible to degradation under harsh basic conditions or during a prolonged, heated workup.
-
Mechanical Losses: The product can be challenging to isolate. Ensure efficient extraction and take care during solvent removal, as the product may have some volatility under high vacuum at elevated temperatures.
Q3: My characterization (NMR, LC-MS) data suggests the presence of an isomer. What is its likely structure and how can I prevent its formation?
The most probable isomeric side product is 2-Methyl-2-(6-methyl-3-nitropyridin-2-yl)propanenitrile .
The 5-nitro group strongly activates both the C-2 and C-6 positions of the pyridine ring for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate.[1][2] While the C-2 position is typically favored, the C-6 position remains a viable reaction site.
Strategies to Minimize Isomer Formation:
| Strategy | Rationale |
| Lower Reaction Temperature | Increasing thermal energy can reduce the kinetic selectivity between the C-2 and C-6 positions. Running the reaction at the lowest feasible temperature that allows for a reasonable conversion rate can significantly improve regioselectivity. |
| Use a Bulky Base | Employing a sterically hindered base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can favor attack at the less sterically hindered C-2 position over the C-6 position, which is flanked by the ring nitrogen. |
| Slow Nucleophile Addition | Adding the pre-formed carbanion solution slowly to the solution of 2-chloro-5-nitropyridine can help maintain a low concentration of the nucleophile, favoring the more kinetically accessible C-2 position. |
Q4: My reaction mixture turns dark brown or black, resulting in a tar-like residue upon workup. What causes this decomposition?
The formation of dark, insoluble materials is typically due to base-mediated polymerization or decomposition pathways.
-
Self-Condensation of Isobutyronitrile: Under strongly basic conditions, isobutyronitrile can undergo self-condensation or other side reactions. This is more prevalent if the carbanion is allowed to sit for extended periods before the electrophile is added.
-
Decomposition of the Nitropyridine: Aromatic nitro compounds can be sensitive to strong bases and high temperatures. Complex redox reactions or polymerization can occur, leading to the formation of highly colored, intractable tars. This is a known issue in reactions involving nitroaromatics.[3][4]
-
Vicarious Nucleophilic Substitution (VNS) Pathways: While the primary reaction is SNAr of a halide, if there is any C-H activation, complex VNS-type pathways could be initiated, which often require strictly controlled conditions to avoid polymerization.[5][6][7]
To mitigate this, use the "just-in-time" approach: generate the carbanion and add the 2-chloro-5-nitropyridine substrate promptly. Avoid excessive heating and prolonged reaction times.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction; only starting material recovered. | 1. Inactive base (e.g., NaH).2. Wet solvent or reagents.3. Reaction temperature is too low. | 1. Use a fresh bottle of NaH or titrate the base.2. Use anhydrous solvents and dry isobutyronitrile.3. Gradually increase the reaction temperature and monitor by TLC. |
| Multiple spots on TLC, including a major byproduct. | 1. Isomer formation (attack at C-6).2. Dimerization or other side reactions. | 1. Lower the reaction temperature.2. Consider a more sterically hindered base.3. Purify carefully using column chromatography. |
| Product appears pure by NMR, but the isolated yield is poor. | 1. Mechanical loss during aqueous workup/extraction.2. Product loss during solvent evaporation. | 1. Perform multiple extractions (3-4x) with a suitable solvent (e.g., Ethyl Acetate, DCM).2. Use a rotary evaporator at moderate temperature and pressure. |
| Nitrile group hydrolysis to amide or carboxylic acid. | 1. Harsh acidic or basic conditions during workup. | 1. Use a mild aqueous workup (e.g., saturated NH₄Cl solution).2. Avoid strong acids or bases during purification. |
Mechanistic Insights & Diagrams
The key to controlling this synthesis lies in understanding the reaction mechanism and the factors that stabilize the intermediates.
Primary SNAr Pathway
The reaction proceeds via an addition-elimination mechanism. The carbanion attacks the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: SNAr reaction workflow for product formation.
Formation of the Key Isomeric Side Product
The nitro group at C-5 activates both the C-2 and C-6 positions. Attack at C-6 leads to an alternative Meisenheimer complex and, subsequently, the isomeric byproduct.
Caption: Competing reaction pathways leading to desired product and isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-chloro-5-nitropyridine
-
Isobutyronitrile (2-methylpropanenitrile)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: While stirring, add isobutyronitrile (1.5 eq) dropwise to the NaH suspension. Maintain the temperature at 0 °C. Stir the mixture for 30-45 minutes at 0 °C. Hydrogen gas evolution should be observed.
-
SNAr Reaction: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the carbanion mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer with EtOAc (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to yield the pure product.
References
-
Mąkosza, M. Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Available at: [Link]
-
Biernat, S., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Mąkosza, M., & Winiarski, J. (1984). Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines by α‐Chloroalkyl Phenyl Sulfone Carbanions. European Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]
- Mąkosza, M., & Goliński, J. (1984). Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted carbanions. The Journal of Organic Chemistry.
-
Advent Chembio. 2-(5-Nitropyridin-2-yl)acetonitrile, 98%. Available at: [Link]
-
ResearchGate. Amination of 2-halopyridines. Available at: [Link]
-
Kavitha, G., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]
-
Deacon, T., et al. (2015). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Degradation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Solution
Welcome to the dedicated technical support resource for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in solution. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and resolve stability-related challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the stability and handling of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: The molecule possesses two primary functional groups susceptible to degradation: the nitrile group and the nitropyridine ring. The nitrile group is prone to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and then to a carboxylic acid.[1][2][3] The nitropyridine ring can undergo reduction of the nitro group or nucleophilic substitution, and like many aromatic nitro compounds, it may be sensitive to light (photodegradation).[4][5]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents such as DMSO or acetonitrile are generally preferred for long-term storage. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.
Q3: I am observing a gradual loss of my compound in a neutral aqueous buffer. What is the likely cause?
A3: Even in neutral conditions, hydrolysis of the nitrile group can occur, albeit at a slower rate than in acidic or basic conditions.[1] Additionally, if the buffer is not de-gassed, dissolved oxygen could contribute to oxidative degradation. Finally, exposure to ambient light during handling can initiate photodegradation.[6][7]
Q4: Can I use mass spectrometry to monitor the degradation of this compound?
A4: Absolutely. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an excellent technique for monitoring the degradation of the parent compound and identifying its degradation products. It can provide mass information that is crucial for elucidating the structure of the degradants.
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth look at specific issues you may encounter, their probable causes, and systematic approaches to their resolution.
Issue 1: Rapid Loss of Parent Compound in Acidic or Basic Media
-
Symptoms: When preparing formulations in acidic or basic buffers, you observe a rapid decrease in the concentration of this compound, as determined by HPLC analysis.
-
Root Cause Analysis: The most probable cause is the hydrolysis of the nitrile group. This reaction is catalyzed by both acid and base.[8][9] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram Upon Exposure to Light
-
Symptoms: After leaving a solution of the compound on the benchtop, you notice the appearance of new, unidentified peaks in your HPLC chromatogram, along with a decrease in the parent peak.
-
Root Cause Analysis: Aromatic nitro compounds and pyridine derivatives are often susceptible to photodegradation.[4][10] UV light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.
-
Troubleshooting Strategy:
| Step | Action | Rationale |
| 1. Protect from Light | Work with the compound in amber vials or under low-light conditions. Wrap glassware in aluminum foil. | To prevent the initiation of photochemical degradation.[11] |
| 2. Wavelength Scan | Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peaks. | To determine if the degradants share a similar chromophore with the parent compound, which can provide clues about their structure. |
| 3. Forced Photodegradation | Intentionally expose a solution to a controlled light source (e.g., a photostability chamber) and monitor the degradation over time. | To confirm light sensitivity and to generate sufficient quantities of the degradants for characterization. |
Issue 3: Inconsistent Results Between Different Batches of Compound
-
Symptoms: You observe significant variability in the stability of this compound from different batches, even when experiments are conducted under identical conditions.
-
Root Cause Analysis: Batch-to-batch variability can be due to differences in the purity profile of the batches. The presence of trace amounts of impurities, such as residual acids, bases, or metal ions from the synthesis, can catalyze degradation.
-
Logical Troubleshooting Path:
Caption: Troubleshooting batch-to-batch variability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.
Objective: To investigate the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in acetonitrile.
-
Photodegradation: Expose the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours.[12][13]
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
-
Expected Degradation Pathways:
Caption: Potential degradation pathways.
References
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. Retrieved from [Link]
-
Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
UV photolysis for accelerating pyridine biodegradation. (2015). PubMed. Retrieved from [Link]
-
[Biodegradation of pyridine under UV irradiation]. (2013). PubMed. Retrieved from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH. Retrieved from [Link]
-
Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024, April 2). Water Science & Technology. Retrieved from [Link]
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series. Retrieved from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate. Retrieved from [Link]
-
Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved from [Link]
-
2-methyl-2-(5-nitropyridin-2-yl)propan-1-amine. (n.d.). AA Blocks. Retrieved from [Link]
-
The pyridine pathway of nicotine degradation by A. nicotinovorans and... (n.d.). ResearchGate. Retrieved from [Link]
-
Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting. Retrieved from [Link]
-
Propionitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride. (2025, September 3). Chemsrc. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving solubility of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile for assays
A Senior Application Scientist's Guide to Solubilizing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile and Other Challenging Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for handling compounds with low aqueous solubility, using the novel molecule this compound as a primary example. As a senior application scientist, my goal is to equip you with the foundational knowledge and experimental workflows to overcome solubility hurdles and ensure the integrity of your assay data.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the solubility of new or poorly characterized compounds.
Q1: I can't find any published solubility data for this compound. Where do I start?
A1: It's not uncommon for novel compounds to lack extensive physicochemical data in the public domain. The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its high solubilizing capacity for a wide range of nonpolar and polar compounds and its compatibility with many biological assays at low final concentrations.[1][2]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates the moment I add it to my aqueous assay buffer. What's happening?
A2: This phenomenon is commonly referred to as "crashing out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated organic stock solution.[3][4] The key is to maintain the compound in a solubilized state during and after dilution. This guide will provide several strategies to address this critical issue.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with assay components.[2] It is imperative to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at 0.1% or lower.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent-induced effects.[2][5] Some studies have shown that even DMSO concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[6][7]
Q4: Are there alternatives to DMSO if it doesn't work or if my assay is sensitive to it?
A4: Yes, several other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3] The choice of solvent is highly dependent on the specific compound and the tolerance of your experimental system. A thorough solvent tolerance study is always recommended.
Troubleshooting Guide: A Systematic Approach to Solubilization
When faced with a poorly soluble compound, a systematic, multi-pronged approach is the most effective way to develop a robust assay.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is the most frequent and frustrating challenge. The underlying cause is the drastic change in the solvent environment from a high-concentration organic stock to a predominantly aqueous final solution.
Causality: The organic solvent (e.g., DMSO) is infinitely miscible with water, but the compound dissolved within it is not. As the DMSO disperses into the aqueous buffer, the compound is exposed to an environment where it is not soluble, causing it to precipitate out of solution.
Caption: Workflow for preparing and diluting poorly soluble compounds.
-
Prepare a High-Concentration Stock: Dissolve your compound, such as this compound, in 100% anhydrous DMSO to the highest achievable concentration (e.g., 50 mM). Gentle warming or sonication may aid dissolution.
-
Create a Dilution Series in DMSO: Instead of diluting this stock in your aqueous assay buffer, perform a serial dilution series in 100% DMSO.[2] For example, to create a 2-fold dilution series, add a specific volume of 100% DMSO to a series of sterile tubes. Then, transfer an equal volume from your highest concentration stock to the first tube, mix thoroughly, and continue this process down the series.
-
Final Dilution into Assay Medium: Add a small, consistent volume of each DMSO dilution to your final assay wells containing the aqueous medium. For instance, adding 1 µL of your DMSO stock to 1000 µL of media results in a final DMSO concentration of 0.1%. This "top-down" approach minimizes the compound's exposure to the aqueous environment before it is highly diluted.
-
Verification: After addition, visually inspect the wells for any signs of precipitation or turbidity. A light microscope can be helpful for detecting microprecipitates.
Issue 2: The Compound is Still Not Soluble, Even with Optimized DMSO Dilution
If precipitation persists, it's time to explore solubility-enhancing excipients. These are agents that can help keep hydrophobic compounds dispersed in an aqueous solution.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an "inclusion complex."[10][] This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the apparent solubility of the guest molecule.[8][10][12]
Workflow for Using Cyclodextrins
Caption: Workflow for using cyclodextrins as solubility enhancers.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and lower toxicity compared to unsubstituted β-cyclodextrin.
Mechanism: Pluronics are triblock copolymers that can self-assemble into micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[13][14] These micelles have a hydrophobic core that can sequester poorly soluble compounds, while the hydrophilic shell interacts with the aqueous environment, effectively solubilizing the compound.[13][15]
Recommended Pluronic: Pluronic® F-127 is a non-ionic detergent frequently used to solubilize hydrophobic molecules, such as fluorescent dyes, for cell-based assays.[16]
Protocol for Using Pluronic® F-127
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO. Heating may be required to fully dissolve it. Store this solution at room temperature.[16]
-
Mix the Compound and Pluronic®: Immediately before use, mix equal volumes of your compound's DMSO stock solution with the 20% Pluronic® F-127 DMSO stock.[16]
-
Dilute into Assay Medium: Add this compound-Pluronic® mixture to your cell culture medium or buffer to achieve the final desired concentration of your compound.[16]
Data Summary and Best Practices
To ensure the integrity of your results, it is crucial to understand the properties of the solvents and excipients you are using.
| Solvent/Excipient | Typical Final Assay Concentration | Key Considerations |
| DMSO | < 0.5% (ideally ≤ 0.1%)[2] | Potential for cell toxicity and assay interference at higher concentrations.[6] Always run a vehicle control. |
| Ethanol | < 0.5% | Can affect cellular processes; more volatile than DMSO.[17] |
| HP-β-Cyclodextrin | 0.1% - 1% | Generally well-tolerated by cells, but can sometimes extract cholesterol from cell membranes.[17] Run a vehicle control. |
| Pluronic® F-127 | 0.01% - 0.1% | Can form gels at higher concentrations and low temperatures.[16] Potential for cell membrane interactions. Run a vehicle control. |
Self-Validating Your Protocol: The Importance of Controls
Every protocol you develop must be a self-validating system. This is achieved through the diligent use of appropriate controls.
-
Vehicle Control: This is the most critical control. It contains everything your experimental sample contains except for the test compound. This means it must have the same final concentration of DMSO and any other excipients (like cyclodextrins or Pluronics). This control allows you to subtract any background effects caused by the solvent system itself.[2][5]
-
Solvent Tolerance Assay: Before running your main experiment, it is wise to perform a solvent tolerance assay. This involves treating your cells or assay system with a range of concentrations of the solvent/excipient mixture you plan to use (without your compound) to determine the highest concentration that does not cause any adverse effects (e.g., cytotoxicity, changes in signaling).
-
Positive and Negative Controls: These are essential for ensuring your assay is performing as expected. A positive control should elicit a known response, while a negative control should show no response.
By systematically addressing solubility challenges and incorporating rigorous controls, you can generate reliable and reproducible data, even when working with difficult-to-handle compounds like this compound.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Considerations regarding use of solvents in in vitro cell based assays. [No Source Found].
- Dimethyl sulfoxide (DMSO): Significance and symbolism. [No Source Found].
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. ACS Publications. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Semantic Scholar. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH. [Link]
-
What effects does DMSO have on cell assays? - Quora. Quora. [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. NIH. [Link]
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role of DMSO in biochemical assays : r/Biochemistry - Reddit. Reddit. [Link]
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Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. MDPI. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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How to enhance drug solubility for in vitro assays? - ResearchGate. ResearchGate. [Link]
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Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. [Link]
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Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC. PubMed Central. [Link]
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Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation | Langmuir. ACS Publications. [Link]
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Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC. PubMed Central. [Link]
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Technical Support Center: Navigating Potential Artifacts in Assays with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Welcome to the technical support center for researchers utilizing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential artifacts and interference mechanisms associated with this compound. Our goal is to empower you to distinguish true biological activity from assay artifacts, ensuring the integrity and validity of your experimental results.
Introduction: Understanding the Chemistry of this compound
This compound is a molecule that, by its very structure, warrants careful consideration in any screening or enzymatic assay. The presence of a nitropyridine ring and a gem-dimethylnitrile group introduces the potential for specific and non-specific interactions that can lead to misleading results. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and the nitrile group can, under certain conditions, act as an electrophile. These characteristics are hallmarks of Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screens.[1][2][3]
This guide will walk you through the potential pitfalls and provide you with the tools to de-risk your findings when working with this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a time-dependent increase in signal only in the presence of this compound. Is this a real activation?
A1: A time-dependent increase in signal is a red flag for potential assay artifacts, particularly with compounds that have reactive functional groups. Several mechanisms could be at play:
-
Covalent Modification: The compound may be forming a covalent bond with your target protein, leading to a conformational change that enhances fluorescence. This could be a legitimate, albeit irreversible, mode of action, or it could be a non-specific reaction with surface-exposed nucleophiles on the protein.[4][5][6]
-
Redox Cycling: The nitropyridine moiety could be undergoing redox cycling in the presence of reducing agents (like DTT) in your assay buffer, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2] ROS can directly oxidize and modify your protein or assay components, leading to a change in fluorescence.
-
Compound Instability: The compound might be unstable under your assay conditions and degrading into a fluorescent byproduct over time.
Troubleshooting Steps:
-
Run a "target-free" control: Incubate the compound in your assay buffer with all components except your target protein. If you still observe an increase in fluorescence, the artifact is not target-dependent.
-
Perform a reversibility test: After observing the signal increase, dialyze or use a desalting column to remove the compound. If the signal returns to baseline, the interaction may be reversible. If it persists, it suggests covalent modification.
-
Add a ROS scavenger: Include N-acetylcysteine or catalase in your assay. If the time-dependent signal increase is attenuated, redox cycling is a likely cause.
Q2: I'm seeing a loss of signal in my luminescence-based assay. How can I be sure it's true inhibition?
A2: Signal loss in luminescence assays (e.g., luciferase-based reporters) is a common artifact.[7] Potential causes include:
-
Direct Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes.[7]
-
Light Absorption/Quenching: The compound itself may absorb light at the emission wavelength of the luminescent reporter, leading to a false-positive "inhibition" signal.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.[1]
Troubleshooting Steps:
-
Run a luciferase counter-screen: Test the compound's activity against luciferase in the absence of your primary target. A loss of signal here strongly suggests direct inhibition of the reporter enzyme.[7][8]
-
Check for spectral overlap: Measure the absorbance spectrum of your compound. If it overlaps with the emission spectrum of your luciferase, quenching is a possibility.
-
Perform an aggregation assay: Include a non-ionic detergent like Triton X-100 (0.01-0.1%) in your assay buffer. If the "inhibition" is significantly reduced, it's likely due to compound aggregation.
Q3: My dose-response curve for this compound has a very steep Hill slope. What could this indicate?
A3: A steep Hill slope in a dose-response curve can be indicative of non-specific mechanisms of action, such as:
-
Compound Aggregation: As mentioned above, aggregation is a concentration-dependent phenomenon that can lead to a sharp, non-stoichiometric inhibition profile.
-
Covalent Modification: Irreversible inhibitors often exhibit steep dose-response curves as they titrate the active sites of the target protein.
Troubleshooting Steps:
-
Detergent counter-screen: As described in Q2, the inclusion of a detergent is a key experiment to rule out aggregation.
-
Pre-incubation time-dependence: For potential covalent inhibitors, pre-incubating the compound with the target protein for varying amounts of time before initiating the reaction should lead to a time-dependent decrease in the IC50.
Troubleshooting Guides: Experimental Protocols
Here we provide detailed protocols for key experiments to help you validate your results and identify potential artifacts.
Protocol 1: Covalent Modification Assessment - The "Jump Dilution" Method
This method helps to distinguish between reversible and irreversible covalent inhibition.
Objective: To determine if the compound's inhibitory effect is maintained after significant dilution.
Methodology:
-
Pre-incubation: Incubate your target protein with a high concentration of this compound (e.g., 10-20 times the IC50) for a set period (e.g., 30-60 minutes) to allow for potential covalent bond formation.
-
Dilution: Rapidly dilute the protein-compound mixture (e.g., 100-fold) into the assay buffer containing the substrate to initiate the reaction. The final concentration of the compound should be well below its IC50.
-
Activity Measurement: Immediately measure the enzymatic activity over time.
-
Controls:
-
Reversible Inhibitor Control: Repeat the experiment with a known reversible inhibitor.
-
No Inhibitor Control: Perform the experiment with the protein pre-incubated with DMSO.
-
Interpretation of Results:
| Outcome | Interpretation |
| Activity remains low after dilution | Suggests irreversible covalent modification. |
| Activity rapidly recovers to near control levels | Indicates reversible inhibition. |
Protocol 2: Redox Cycling Detection Assay
Objective: To determine if the compound generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: The same buffer used in your primary assay, containing a reducing agent like DTT or TCEP.
-
Detection Reagent: A solution of Horseradish Peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
-
Assay Setup:
-
In a 96-well plate, add your assay buffer.
-
Add varying concentrations of this compound.
-
Include a positive control (e.g., a known redox cycler like menadione) and a negative control (DMSO).
-
-
Incubation: Incubate the plate at the same temperature as your primary assay for a set period (e.g., 30 minutes).
-
Detection: Add the HRP/Amplex Red solution to each well.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength.
Interpretation of Results:
| Outcome | Interpretation |
| Dose-dependent increase in signal | Indicates that the compound is generating H₂O₂ and is likely a redox cycler. |
| No significant signal increase | Suggests that redox cycling is not a major artifact mechanism. |
Protocol 3: Orthogonal Assay Validation
Objective: To confirm the compound's activity using a different assay format that is less susceptible to the suspected artifact.
Example Scenario: Your primary assay is a fluorescence polarization (FP) assay where you suspect your compound is autofluorescent.
Orthogonal Assay Choice: A label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Methodology (SPR):
-
Immobilization: Immobilize your target protein on an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.
-
Kinetic Analysis: Determine the association (kon) and dissociation (koff) rates to calculate the binding affinity (KD).
Interpretation of Results:
| Outcome | Interpretation |
| Confirmed binding with a reasonable KD | Supports the conclusion that the compound is a true binder of the target. |
| No detectable binding | Suggests that the activity observed in the primary assay was an artifact. |
Visualizing Workflows and Mechanisms
To further clarify the troubleshooting process, the following diagrams illustrate key concepts.
Caption: A decision-making workflow for triaging hits and identifying potential artifacts.
Caption: Simplified mechanism of covalent modification of a target protein.
Conclusion
Working with potentially reactive compounds like this compound requires a heightened level of scientific rigor. By proactively employing the troubleshooting strategies and validation assays outlined in this guide, you can confidently identify true hits and avoid the costly and time-consuming pursuit of assay artifacts. Remember, a skeptical and methodical approach is your best defense against being misled by Pan-Assay Interference Compounds.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Koplan, K. T., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]
-
Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7902-7917. [Link]
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Overcoming Resistance to 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As Senior Application Scientists, we understand that encountering drug resistance is a critical and often challenging phase in preclinical research. This guide is designed with full autonomy to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate and overcome resistance in your cell models. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system.
Section 1: First-Line Troubleshooting - Is It True Resistance?
Before investigating complex biological mechanisms, it is crucial to rule out common experimental and technical variables. An apparent increase in the IC50 value of your compound may not always signify bona fide biological resistance.
FAQ: My IC50 value has suddenly increased. What are the first things I should check?
This is a common issue that can often be resolved by systematically checking foundational components of your experimental setup.
1. Compound Integrity:
-
Question: Could the compound have degraded?
-
Explanation: this compound, like many small molecules, can be sensitive to storage conditions, solvent, and freeze-thaw cycles. Degradation of the active compound will naturally lead to a decrease in potency.
-
Action:
-
Prepare a fresh stock solution from a new or properly stored aliquot of the compound.
-
Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes.
-
Confirm the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
2. Cell Culture Health and Identity:
-
Question: Are my cells healthy and are they the correct cell line?
-
Explanation: Two of the most pervasive and under-appreciated problems in cell culture are contamination and misidentification.[1]
-
Mycoplasma Contamination: These bacteria, invisible to the naked eye, do not cause turbidity but can drastically alter cell metabolism, proliferation, and drug response.[2][3]
-
Cell Line Misidentification: Studies have shown that a significant percentage of cell lines are misidentified or cross-contaminated.[1] Using the wrong cell line invalidates any data generated.
-
-
Action:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma. Common methods include PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and microbiological culture.[2][4][5]
-
Cell Line Authentication: Authenticate your cell line's identity using Short Tandem Repeat (STR) analysis.[6][7][8] This genetic fingerprint should be compared to a reference profile from a reputable cell bank.[8][9]
-
3. Experimental Parameters:
-
Question: Have any of my assay conditions changed?
-
Explanation: Minor, unintentional variations in your protocol can lead to significant changes in results.
-
Action:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Ensure you are using the exact same cell seeding density for every experiment.
-
Reagent Consistency: Use the same source and lot number for critical reagents like FBS and media whenever possible.
-
Workflow: Validating an Observed Shift in IC50
This workflow helps to confirm that the observed change in drug sensitivity is a real and reproducible phenomenon.
Caption: Initial troubleshooting workflow for validating observed drug resistance.
Section 2: Investigating Mechanisms of Acquired Resistance
Once you have confirmed that your cells have developed a stable, resistant phenotype, the next step is to investigate the underlying biological mechanisms. Acquired resistance typically falls into two categories: on-target alterations (changes to the drug's direct target) or off-target mechanisms (activation of compensatory pathways or drug efflux).
FAQ: How do I know if my resistant cells are just pumping the compound out?
This is one of the most common mechanisms of multi-drug resistance (MDR) and is mediated by ATP-binding cassette (ABC) transporters.[10]
Explanation: ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP, act as cellular pumps that actively efflux a wide variety of substrates, including many anticancer drugs, out of the cell.[10][11][12] Overexpression of these transporters reduces the intracellular concentration of the compound, rendering it ineffective.[13]
Troubleshooting Strategy: Efflux Pump Inhibition Assay You can test for the involvement of efflux pumps by co-administering this compound with a known inhibitor of ABC transporters. If the resistance is mediated by these pumps, the inhibitor will block their function, restore intracellular compound concentration, and re-sensitize the cells.
Protocol 1: ABC Transporter Inhibition Assay
-
Objective: To determine if overexpression of ABC transporters is responsible for resistance by attempting to reverse it with a known inhibitor.
-
Materials:
-
Parental (sensitive) and resistant cell lines.
-
This compound.
-
A broad-spectrum ABC transporter inhibitor (e.g., Verapamil, Tariquidar).
-
Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin).
-
-
Procedure:
-
Seed both parental and resistant cells into 96-well plates at their predetermined optimal density.
-
Prepare two sets of drug dilution plates for your compound: one with vehicle control and one containing a fixed, non-toxic concentration of the ABC transporter inhibitor. (See table below for suggested concentrations).
-
Treat the cells with the full dose-response range of this compound, both with and without the inhibitor.
-
Incubate for your standard assay duration (e.g., 72 hours).
-
Measure cell viability and calculate IC50 values for all four conditions.
-
Data Interpretation:
| Cell Line | Treatment Condition | Expected Outcome if Resistance is Efflux-Mediated |
| Parental | Compound Alone | Low IC50 |
| Parental | Compound + Inhibitor | Low IC50 (minimal change) |
| Resistant | Compound Alone | High IC50 |
| Resistant | Compound + Inhibitor | Significant decrease in IC50 (re-sensitization) |
If you observe a significant right-shift in the dose-response curve for the resistant cells that is reversed by the co-administration of an inhibitor, this strongly suggests that ABC transporter-mediated efflux is a primary mechanism of resistance.
Caption: Mechanism of ABC transporter-mediated drug efflux and its reversal.
FAQ: What if it's not efflux? Could signaling pathways have changed?
Yes. This is a very common mechanism known as bypass signaling.
Explanation: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of the primary drug target.[14] For example, if this compound inhibits Pathway A, resistant cells might upregulate Pathway B to maintain proliferation and survival signals.
Troubleshooting Strategy: Comparative Pathway Analysis By comparing the molecular signaling architecture of your sensitive and resistant cells, you can identify these "rewired" pathways.
Protocol 2: Western Blot Analysis of Key Survival Pathways
-
Objective: To identify upregulated survival pathways in resistant cells.
-
Procedure:
-
Culture both parental and resistant cells to ~80% confluency.
-
Create four treatment groups for each cell line:
-
Vehicle Control (e.g., DMSO)
-
This compound at the parental IC50
-
This compound at the resistant IC50
-
A positive control known to activate the pathways of interest (e.g., EGF for EGFR pathway).
-
-
Lyse the cells and quantify total protein.
-
Perform Western blotting using a panel of antibodies against key signaling nodes. A good starting point includes:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR
-
MAPK/ERK Pathway: p-ERK1/2, total ERK1/2
-
-
Analyze the results. Look for proteins that are basally more active (phosphorylated) in the resistant line or that remain active in the resistant line despite treatment with the compound.
-
Data Interpretation: If you observe, for example, that p-Akt levels are significantly higher in the resistant cells compared to the parental cells, especially upon drug treatment, this suggests that the PI3K/Akt pathway has been activated as a bypass mechanism.
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Section 3: Advanced Strategies to Overcome Resistance
Based on your mechanistic findings, you can now design rational strategies to overcome the observed resistance.
FAQ: How can I re-sensitize my cells to the compound?
The most effective strategies often involve combination therapies or exploiting new vulnerabilities created by the resistance mechanism itself.[14][15]
Strategy 1: Rational Combination Therapy
-
Principle: If you identified a specific bypass pathway (e.g., PI3K/Akt activation), you can co-administer this compound with a second inhibitor that specifically targets a key node in that bypass pathway (e.g., a PI3K inhibitor like GDC-0941 or an Akt inhibitor like MK-2206).[16] This dual blockade can prevent the cell from escaping and restore sensitivity.[14][15]
-
Experimental Approach: Design a synergy experiment using a checkerboard titration of both compounds to determine if the combination is synergistic, additive, or antagonistic.
Strategy 2: Exploiting Collateral Sensitivity
-
Principle: The genetic or signaling changes that confer resistance to one drug can simultaneously create a new vulnerability to a different class of drugs.[15] This is known as collateral sensitivity. For example, cells that overexpress certain efflux pumps may become more sensitive to compounds that disrupt membrane potential.
-
Experimental Approach: Perform a high-throughput screen using your resistant cell line against a library of approved drugs or tool compounds. Hits from this screen represent potential candidates for treating resistant tumors.
References
-
Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. (2024). [Link]
-
Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. ILAR Journal. (2022). [Link]
-
ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets. (2015). [Link]
-
Prevention and Detection of Mycoplasma Contamination in Cell Culture. Iranian Journal of Clinical Infectious Diseases. (2014). [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. (2020). [Link]
-
Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Applichem.[Link]
-
Therapeutic strategies targeting ABC transporters to overcome drug resistance. Signal Transduction and Targeted Therapy. (2022). [Link]
-
ABC transporter inhibitors in reversing multidrug resistance to chemotherapy. Current Drug Targets. (2015). [Link]
-
Role of ABC transporters in cancer chemotherapy. World Journal of Gastroenterology. (2014). [Link]
-
Cell Line Authentication. National Institute of Standards and Technology (NIST). (2015). [Link]
-
Best Practices for Cell Line Authentication. Cell Culture Dish. (2024). [Link]
-
Mycoplasma Contamination: Where Does It Come From and How to Prevent It. Addgene Blog. (2020). [Link]
-
New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research. (2013). [Link]
-
Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology. (2020). [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. (2024). [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. (2023). [Link]
-
Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience.[Link]
-
Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. Journal of the National Cancer Institute. (1991). [Link]
-
Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers. Frontiers in Oncology. (2011). [Link]
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- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. goldbio.com [goldbio.com]
- 4. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Line Authentication Resources [worldwide.promega.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Cell Line Authentication | NIST [nist.gov]
- 10. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ABC transporter inhibitors in reversing multidrug resistance to chemotherapy - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 15. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JKN-522 (2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile)
Welcome to the technical support center for JKN-522. As a Senior Application Scientist, I've designed this comprehensive guide to assist researchers, scientists, and drug development professionals in effectively utilizing JKN-522 in their experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target effects and ensure the scientific integrity of your results.
Introduction to JKN-522: A Potent JAK1/2 Inhibitor
JKN-522 is a novel small molecule inhibitor targeting the Janus kinase (JAK) family, with high potency and selectivity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key target in various inflammatory diseases and cancers.[1][2][3][4][5] JKN-522's unique chemical structure, featuring a nitropyridine moiety, contributes to its potent biological activity.[6][7][8][9][10] The propanenitrile group enhances its binding affinity to the ATP-binding pocket of the JAK kinases.[11][12][13][14]
While JKN-522 is a powerful research tool, like all small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations.[15][16][17][18] This guide is designed to help you navigate these potential challenges and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JKN-522?
JKN-522 is an ATP-competitive inhibitor of JAK1 and JAK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This blockade of the JAK-STAT signaling pathway ultimately leads to the modulation of gene expression involved in inflammation and cell growth.[3][4]
Q2: What is the recommended concentration range for JKN-522 in cell-based assays?
The optimal concentration of JKN-522 will vary depending on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the EC50 for your specific assay. As a starting point, a concentration range of 10 nM to 1 µM is recommended for most cell lines.
| Concentration Range | Expected Outcome |
| 10 - 100 nM | Selective inhibition of JAK1/2 signaling. |
| 100 nM - 1 µM | Potent inhibition of JAK1/2; potential for minor off-target effects. |
| > 1 µM | Increased risk of significant off-target effects and cellular toxicity. |
Q3: How should I prepare and store JKN-522?
JKN-522 is supplied as a solid. For use in cell culture, we recommend preparing a stock solution in DMSO at a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. The final DMSO concentration in your assay should be kept below 0.1% to minimize solvent-induced artifacts.
Q4: What are the potential off-target effects of JKN-522?
While JKN-522 is designed for selectivity, at higher concentrations it may inhibit other kinases with similar ATP-binding sites.[15][16] Potential off-target effects could include the inhibition of other JAK family members (JAK3, TYK2) or other unrelated kinases.[17] It is crucial to perform appropriate control experiments to validate that the observed phenotype is due to the on-target inhibition of JAK1/2.
Troubleshooting Guide
This section addresses common issues encountered during experiments with JKN-522.
Problem 1: Lack of expected biological effect.
-
Question: I am not observing the expected downstream effects of JAK1/2 inhibition (e.g., no change in pSTAT levels or target gene expression) even at high concentrations of JKN-522. What could be the issue?
-
Answer:
-
Compound Integrity: Ensure that your JKN-522 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Cellular Context: Confirm that the JAK-STAT pathway is active in your cell line under your experimental conditions. You may need to stimulate the pathway with an appropriate cytokine (e.g., IFN-γ or IL-6) to observe the inhibitory effect of JKN-522.
-
Assay Timing: The kinetics of JAK-STAT signaling can be rapid. Ensure that your experimental endpoint is being measured at an appropriate time point after JKN-522 treatment and cytokine stimulation.
-
Dose-Response: Perform a comprehensive dose-response experiment to ensure you are using an effective concentration for your specific cell type.
-
Problem 2: High levels of cell death or unexpected morphological changes.
-
Question: I am observing significant cytotoxicity in my cell cultures when using JKN-522, even at concentrations where I expect specific inhibition. Is this an off-target effect?
-
Answer:
-
Concentration is Key: High concentrations of any small molecule inhibitor can lead to off-target toxicity.[18] Refer to the dose-response table and try to use the lowest effective concentration that achieves the desired on-target effect.
-
Orthogonal Validation: To confirm that the cytotoxicity is an off-target effect, use a structurally unrelated JAK1/2 inhibitor. If both compounds induce the desired phenotype at non-toxic concentrations, but only JKN-522 causes cell death at higher concentrations, it is likely an off-target effect of JKN-522.
-
Genetic Knockdown: Compare the phenotype of JKN-522 treatment with the phenotype of JAK1 or JAK2 knockdown (e.g., using siRNA or shRNA). If the knockdown does not cause the same level of cytotoxicity, the effect of JKN-522 is likely off-target.
-
Problem 3: Inconsistent or irreproducible results.
-
Question: My results with JKN-522 vary between experiments. What are the common sources of variability?
-
Answer:
-
Cell Culture Conditions: Ensure that your cell culture practices are consistent. Factors such as cell passage number, confluency, and media composition can all influence the cellular response to inhibitors.
-
Reagent Preparation: Prepare fresh working solutions of JKN-522 for each experiment from a frozen stock. Inconsistent dilution of the stock solution can lead to variability.
-
Assay Protocol: Adhere strictly to your experimental protocol, including incubation times and reagent addition steps. Minor variations can lead to significant differences in results.[19][20][21][22]
-
Experimental Protocols & Workflows
Protocol 1: Determining the EC50 of JKN-522 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of JKN-522 by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of JKN-522 in your cell culture medium. A common starting range is 10 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as your highest JKN-522 dilution.
-
Pre-treatment: Add the diluted JKN-522 or vehicle control to the appropriate wells and incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., IL-6 for STAT3 phosphorylation) for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Analysis: Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a suitable method, such as ELISA, Western blotting, or flow cytometry.
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Plot the normalized pSTAT3 levels against the log of the JKN-522 concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Workflow for Minimizing and Validating Off-Target Effects
To ensure the specificity of your findings with JKN-522, a rigorous validation workflow is essential.
Caption: Workflow for mitigating and validating off-target effects of JKN-522.
Visualizing the Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action of JKN-522 in blocking the JAK-STAT signaling pathway.
Caption: Hypothesized mechanism of JKN-522 in the JAK-STAT pathway.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
-
Janus kinase inhibitors. DermNet. [Link]
-
Janus kinase inhibitor. Wikipedia. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Unveiling the Veil of JAK Inhibitors. Pharma's Almanac. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
-
JAK Inhibitors: New Treatments for RA and beyond. Research Open World. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
-
JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Propionitrile. Wikipedia. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
-
Propionitrile in Pharmaceutical Manufacturing. Rock Chemicals, Inc.. [Link]
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- 22. youtube.com [youtube.com]
Troubleshooting inconsistent results with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Welcome to the technical support center for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet sensitive, chemical compound. Inconsistent experimental results can be a significant impediment to research progress. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing variable yields and the formation of unexpected byproducts in my reaction. What are the likely causes?
Inconsistent yields and the appearance of unknown impurities when using this compound often stem from the inherent reactivity of the nitropyridine ring and the propanenitrile group. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, while the nitrile group can undergo hydrolysis under certain conditions.
Possible Causes and Solutions:
-
Degradation of Starting Material: this compound can be sensitive to light, moisture, and elevated temperatures. Improper storage can lead to gradual degradation, introducing impurities into your reaction from the outset.
-
Protocol: Always store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Before use, it is advisable to check the purity of the starting material, especially if the container has been opened multiple times.
-
-
Side Reactions of the Nitropyridine Ring: The nitro group activates the pyridine ring, making it a target for nucleophiles. Depending on your reaction conditions, this can lead to unwanted side products. For instance, in the presence of strong bases and certain nucleophiles, the formation of Meisenheimer-type adducts can occur.[2]
-
Protocol: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of nucleophilic reagents at low temperatures can often minimize the formation of these adducts. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal reaction time and prevent the accumulation of byproducts.
-
-
Hydrolysis of the Propanenitrile Group: The nitrile functional group is susceptible to hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly in the presence of strong acids or bases and water.[3]
-
Protocol: Ensure all solvents and reagents are anhydrous, especially in reactions sensitive to water. If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.
-
Question 2: My reaction is not proceeding to completion, or the reaction rate is much slower than expected. What factors should I investigate?
Several factors can contribute to a sluggish or incomplete reaction. These often relate to reagent quality, reaction setup, and the specific conditions employed.
Troubleshooting Steps:
-
Reagent Purity and Activity:
-
Starting Material: Confirm the purity of your this compound using an appropriate analytical technique such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).
-
Other Reagents: The activity of other reagents, especially bases or catalysts, can diminish over time. Use freshly opened or properly stored reagents whenever possible.
-
-
Solvent Quality:
-
Anhydrous Conditions: For many reactions involving this compound, the presence of water can be detrimental. Use freshly distilled or commercially available anhydrous solvents.
-
Solvent Polarity: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the specific transformation you are performing.
-
-
Reaction Temperature:
-
Insufficient Energy: Some reactions require a specific activation energy to proceed at a reasonable rate. If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote side reactions and degradation.[4]
-
Monitoring: Use a calibrated thermometer to accurately monitor the internal temperature of the reaction.
-
-
Mixing:
-
Heterogeneous Reactions: If your reaction involves solids or multiple liquid phases, ensure efficient stirring to facilitate mass transfer between the reactants.
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general guideline for reacting this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Base (e.g., Potassium Carbonate or Triethylamine), if required
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
If a base is required, add it to the solution and stir.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of the nucleophile (1-1.2 equivalents) in the anhydrous solvent to the reaction mixture dropwise over 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution) at low temperature.
-
Proceed with the appropriate aqueous workup and extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography, recrystallization, or distillation.
Data Presentation
Table 1: Common Solvents and Their Properties for Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Anhydrous Grade Available | Notes |
| Tetrahydrofuran (THF) | 7.6 | 66 | Yes | Good for many organic reactions, but can form peroxides. |
| Dimethylformamide (DMF) | 36.7 | 153 | Yes | Aprotic polar solvent, useful for SNAr reactions. High boiling point can make it difficult to remove. |
| Acetonitrile | 37.5 | 82 | Yes | Polar aprotic solvent, often used in a variety of organic transformations. |
| Dichloromethane (DCM) | 9.1 | 40 | Yes | Good general-purpose solvent, but has a low boiling point. |
Visualization
Diagram 1: Troubleshooting Workflow for Inconsistent Yields
This diagram outlines a logical progression for troubleshooting reactions that are giving inconsistent or low yields.
Caption: Troubleshooting Decision Tree for Low Yields.
Safety & Handling
Working with this compound requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7] Aromatic nitro compounds and nitriles can be toxic.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization
Consistent and reliable characterization of this compound and its reaction products is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the starting material and the final products.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for monitoring the progress of a reaction. The development of a robust HPLC method may be necessary for reactive intermediates.[12]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups.
By systematically addressing these potential issues, researchers can improve the consistency and reliability of their experiments involving this compound, leading to more accurate and reproducible scientific outcomes.
References
- Nielsen, A. T. (1994).
- Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 563–591.
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
- Feklistova, V., & Feklistov, K. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(12).
- Matsuoka, S., & Itoh, T. (2018).
- Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 183–188.
-
S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly. Retrieved from [Link]
- Petkevicius, K., & Vaitekunas, J. (2019). Proposed degradation pathways of pyridine derivatives in bacteria...
-
Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET 3-Nitropyridine. Retrieved from [Link]
- Bakke, J. M., & Ranes, E. (2009). Nitropyridines, Their Synthesis and Reactions.
- National Institute for Occupational Safety and Health. (1978). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention.
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Be Gloves. (2025, October 21). How do I store the samples for a Nitrile Exam?. Retrieved from [Link]
-
Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
- Bakke, J. M., & Ranes, E. (2009). Nitropyridines: Synthesis and reactions.
-
University of Rochester. (n.d.). How to: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-nitropyridine (CAS 4214-76-0). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Lee, Y. C., & Lee, B. I. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 234–239.
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry. Retrieved from [Link]
- Gurusamy, R., & Natarajan, S. (2014). A variant of pyridine and pyrrolidine pathway of nicotine degradation by A. tumefaciens S33.
-
Auteure, V. (n.d.). The Role of Nitropyridine Derivatives in Chemical Synthesis. Retrieved from [Link]
- Zhang, Y., & Wang, Y. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–211.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Nikol'skiy, V. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5674.
- Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 347–357.
-
University of Rochester. (n.d.). Troubleshooting: About. Department of Chemistry. Retrieved from [Link]
- Bakke, J. M., & Ranes, E. (2009). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines.
- Gande, V., & Antonchick, A. P. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(19), 7599–7604.
-
PubChem. (n.d.). 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cleanchemlab.com [cleanchemlab.com]
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- 9. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
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- 11. How do I store the samples for a Nitrile Exam? - Blog [begloves.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Welcome to the technical support center for the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Baseline Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group (-NO₂), is susceptible to attack by a nucleophile. In this case, the nucleophile is the carbanion generated from acetone cyanohydrin.
Reaction Scheme: Starting Materials: 2-Chloro-5-nitropyridine and Acetone Cyanohydrin Product: this compound
A generalized, reliable protocol is provided below as a baseline for discussion and troubleshooting.
Experimental Protocol: Step-by-Step
-
Reagent Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-5-nitropyridine (1.0 eq) and a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere, which is crucial for preventing side reactions involving moisture or oxygen.
-
Base Addition: Cool the mixture to 0-5 °C using an ice bath. Add a suitable base, such as powdered Potassium Carbonate (K₂CO₃, 1.5-2.0 eq) or Sodium Hydride (NaH, 1.2 eq, use with extreme caution), portion-wise to the stirred solution.
-
Nucleophile Addition: Slowly add Acetone Cyanohydrin (1.2-1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The pKa of hydrogen cyanide is approximately 9.1, indicating that a sufficiently strong base is needed to generate the active nucleophile.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
Table 1: Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Stoichiometry (Nucleophile) | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₂CO₃, NaH | K₂CO₃ is safer and easier to handle. NaH is stronger but requires more stringent anhydrous conditions. |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more reactive. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation step. The reaction then proceeds efficiently at ambient temperature. |
| Reaction Time | 4 - 12 hours | Highly dependent on scale, temperature, and reagent purity. Must be monitored. |
Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues. Each problem is analyzed based on chemical principles to guide you to a logical solution.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following possibilities is the most effective approach.
-
Cause 1: Incomplete Reaction
-
Diagnosis: Your reaction monitoring (TLC/HPLC) shows a significant amount of unreacted 2-chloro-5-nitropyridine.
-
Explanation: The reaction may not have been allowed to run for a sufficient duration, or the temperature may be too low. Alternatively, the base may not be strong enough or sufficiently activated to deprotonate the acetone cyanohydrin effectively.
-
Solution:
-
Extend Reaction Time: Continue stirring the reaction for an additional 4-6 hours, monitoring every 2 hours.
-
Increase Temperature: If time is not a factor, gently warm the reaction to 40-50 °C. This increases the reaction rate but may also promote side reactions.
-
Evaluate Your Base: Ensure your base is fresh and dry. If using K₂CO₃, ensure it is finely powdered to maximize surface area. If the reaction still stalls, consider using a stronger base like NaH under strictly anhydrous conditions.
-
-
-
Cause 2: Degradation of Starting Material or Product
-
Diagnosis: TLC analysis shows multiple new spots, some of which may be baseline material, indicating decomposition. The reaction mixture may have darkened significantly.
-
Explanation: Acetone cyanohydrin can decompose, especially under strongly basic conditions or at elevated temperatures.[1] The product itself, while generally stable, could degrade under harsh work-up conditions.
-
Solution:
-
Maintain Low Temperature: Strictly control the temperature during the addition of the base and nucleophile.
-
Check Reagent Quality: Use freshly opened or properly stored acetone cyanohydrin.
-
Modify Work-up: Ensure the quench is performed with ice-cold water to dissipate any heat generated. Avoid overly acidic or basic conditions during extraction.
-
-
-
Cause 3: Poor Quality of Reagents
-
Diagnosis: The reaction fails to initiate or proceeds very slowly despite correct procedure.
-
Explanation: The primary culprits are often wet solvents or old reagents. Water will quench the carbanion and react with strong bases like NaH. Old 2-chloro-5-nitropyridine may have hydrolyzed.
-
Solution:
-
Use Anhydrous Solvents: Use freshly dried solvents, especially when working with NaH.
-
Verify Reagent Purity: Check the purity of your 2-chloro-5-nitropyridine by melting point or NMR. Source high-purity acetone cyanohydrin.
-
-
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing causes of low product yield.
Q2: The isolated product is impure, showing extra peaks in NMR or spots on TLC. How can I improve its purity?
A2: Impurities often arise from side reactions or incomplete reactions. Identifying the nature of the impurity is key.
-
Contaminant 1: Unreacted 2-Chloro-5-nitropyridine
-
Identification: A starting material spot is visible on the co-spotted TLC plate.
-
Solution: This indicates an incomplete reaction (see Q1). For purification, this starting material is typically less polar than the product. A carefully performed column chromatography on silica gel should provide good separation. Alternatively, push the reaction to completion.
-
-
Contaminant 2: Hydrolysis Product (2-Hydroxy-5-nitropyridine)
-
Identification: A very polar spot on TLC. This compound is formed if water is present in the reaction, which can hydrolyze the starting material.
-
Solution:
-
Prevention: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Removal: This acidic phenol can often be removed by a dilute aqueous wash with a weak base like sodium bicarbonate (NaHCO₃) during the work-up, followed by re-extraction.
-
-
-
Contaminant 3: Dimerization or Polymerization Products
-
Identification: Higher molecular weight peaks in mass spectrometry or non-polar smudges on TLC.
-
Solution: These are often caused by excessive heat or overly concentrated reaction conditions. Run the reaction at a lower temperature and ensure efficient stirring. Purification almost always requires column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction?
A: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition: The nucleophile (cyanide carbanion) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (the one bearing the chlorine). This breaks the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group.
-
Elimination: The aromaticity is restored by the elimination of the leaving group (chloride ion, Cl⁻), yielding the final product.
The presence of the nitro group in the para-position relative to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.[2]
Diagram 2: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Q: What are the key safety precautions for this synthesis?
A: Safety is paramount.
-
Cyanide Hazard: Acetone cyanohydrin is a source of hydrogen cyanide (HCN), a highly toxic gas.[1] Always handle it in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. Acidic conditions can liberate HCN gas, so avoid acidifying any waste containing cyanohydrin. Quench any residual cyanide in waste streams with bleach (sodium hypochlorite) under basic conditions.
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Solvents: DMF is a reproductive toxin. Avoid skin contact and inhalation.
Q: Can this reaction be scaled up? What are the main considerations?
A: Yes, this reaction is scalable. However, the primary challenge is thermal management . The initial deprotonation of acetone cyanohydrin and the SNAr reaction itself can be exothermic.
-
Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and ensure efficient overhead stirring.
-
Controlled Addition: The addition of the base and acetone cyanohydrin must be done much more slowly at scale to control the internal temperature. A syringe pump or addition funnel is essential.
-
Work-up: Handling large volumes of aqueous and organic layers requires appropriate equipment. Ensure your extraction and filtration setups can handle the increased scale.
References
- Preparation method of 2-chloro-5-nitropyridine. Google Patents (CN111170933A).
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Acetone Cyanohydrin. Organic Syntheses. Available at: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
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Supporting Information for "A general method for the C–H functionalization of light hydrocarbons". The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unequivocal identification and validation of the compound's biological target. This guide provides an in-depth, technically-focused framework for validating the biological target of the novel compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Here, we move beyond a simple listing of protocols to offer a strategic and logical approach, emphasizing the causality behind experimental choices and the importance of self-validating systems.
The core principle of target validation is to establish a clear and robust link between the engagement of a specific biological molecule by the compound and the subsequent therapeutic effect.[1][2] This guide will detail a multi-pronged approach, integrating biophysical, proteomic, and functional assays to build a comprehensive and compelling case for the target of this compound.
I. Foundational Strategy: A Multi-Tiered Approach to Target Validation
A robust target validation strategy does not rely on a single experimental outcome. Instead, it weaves together evidence from orthogonal methods to build a cohesive and compelling narrative. Our approach for this compound is structured in three tiers:
-
Tier 1: Direct Target Engagement in a Cellular Context. The initial and most critical step is to demonstrate that the compound directly interacts with its putative target within the complex milieu of a living cell.
-
Tier 2: Unbiased Target Identification and Confirmation. To ensure we have not overlooked the true target, we will employ an unbiased approach to identify all proteins that interact with this compound.
-
Tier 3: Functional Consequence of Target Engagement. Finally, we must demonstrate that the interaction between the compound and its target leads to a measurable and relevant biological outcome.
This tiered approach ensures a logical progression of evidence, with each stage building upon the last to create a self-validating system.
II. Tier 1: Demonstrating Direct Target Engagement with Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying drug-target engagement in a physiological setting.[3][4] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[4]
Causality Behind the Choice of CETSA®
We begin with CETSA® because it provides direct evidence of target engagement within intact cells, which is a more physiologically relevant environment than using purified proteins.[3] This in-cellulo format helps to mitigate the risk of artifacts that can arise from in vitro assays.
Experimental Workflow: CETSA®
Caption: CETSA® Experimental Workflow.
Detailed Protocol: CETSA®
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.[5]
-
Heating: After treatment, the cells are heated to a specific temperature for a set duration (e.g., 3 minutes).[6] The optimal temperature is one that causes partial denaturation of the target protein in the absence of the compound.
-
Lysis and Fractionation: The cells are then lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[3][6]
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified using standard protein detection methods such as Western blotting or ELISA.
Interpreting the Data
A successful CETSA® experiment will show a dose-dependent increase in the amount of the target protein in the soluble fraction at the denaturing temperature in the presence of this compound. This indicates that the compound is binding to and stabilizing its target.
| Concentration of Compound (µM) | Relative Amount of Soluble Target Protein (Normalized to 37°C) |
| 0 (Vehicle) | 0.25 |
| 0.1 | 0.35 |
| 1 | 0.60 |
| 10 | 0.85 |
| 100 | 0.90 |
III. Tier 2: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
While CETSA® can confirm the engagement of a putative target, it doesn't exclude the possibility of other, perhaps more potent, targets. To address this, we employ an unbiased approach, Affinity Purification coupled with Mass Spectrometry (AP-MS), to identify all proteins that interact with our compound.[7][8]
Causality Behind the Choice of AP-MS
AP-MS allows for the discovery of novel or unexpected targets by using the compound itself as a "bait" to pull down its binding partners from a complex protein mixture.[7][8] This method is crucial for ensuring the specificity of our compound and for uncovering its complete mechanism of action.
Experimental Workflow: AP-MS
Caption: AP-MS Experimental Workflow.
Detailed Protocol: AP-MS
-
Affinity Probe Synthesis: A key prerequisite is the synthesis of an affinity probe. This involves chemically modifying this compound with a linker and an affinity tag, such as biotin. It is crucial to ensure that this modification does not abrogate the compound's biological activity.
-
Incubation with Cell Lysate: The affinity probe is incubated with a cell lysate to allow for the formation of probe-protein complexes.[7]
-
Affinity Capture: The probe-protein complexes are then captured using streptavidin-coated beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Comparative Analysis and Data Interpretation
A critical aspect of AP-MS is distinguishing true binding partners from non-specific background proteins. To achieve this, a control experiment using a structurally similar but biologically inactive analog of this compound is run in parallel.
| Protein Identified | Fold Enrichment (Active Probe vs. Inactive Control) | p-value |
| Putative Target X | 52.3 | < 0.001 |
| Protein Y | 2.1 | 0.25 |
| Protein Z | 1.8 | 0.31 |
Proteins that are significantly enriched in the active probe pulldown compared to the inactive control are considered high-confidence interactors.
IV. Tier 3: Validating the Functional Consequences of Target Engagement
Demonstrating a direct physical interaction is necessary but not sufficient. We must also show that this interaction leads to a functional consequence that is consistent with the compound's observed cellular phenotype. This is often achieved through enzymatic assays or cellular pathway analysis.
Causality Behind Functional Assays
Functional assays provide the crucial link between target engagement and the biological response. They are essential for confirming that the identified target is not merely a binding partner but is functionally modulated by the compound.
Example: Enzymatic Assay for a Kinase Target
Assuming our putative target is a kinase, a well-established method for functional validation is a biochemical enzyme assay.[9][10]
Experimental Workflow: Kinase Assay
Caption: Kinase Assay Experimental Workflow.
Detailed Protocol: Kinase Assay
-
Reaction Setup: The purified target kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Compound Addition: A range of concentrations of this compound is added to the reaction.
-
Incubation: The reaction is allowed to proceed for a set period at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed.
Comparative Performance and Data Interpretation
The inhibitory potential of this compound can be compared to a known inhibitor of the target kinase. The data is typically plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
| Compound | Target Kinase IC50 (nM) |
| This compound | 75 |
| Known Inhibitor (e.g., Staurosporine) | 10 |
A potent IC50 value for our compound of interest provides strong evidence that it functionally modulates the activity of the target enzyme.
V. Conclusion: A Triad of Evidence for Confident Target Validation
The validation of a biological target is a cornerstone of modern drug discovery. By systematically applying a multi-tiered approach encompassing direct target engagement (CETSA®), unbiased target identification (AP-MS), and functional validation (enzymatic assays), we can build a robust and compelling case for the biological target of this compound. This integrated strategy, grounded in scientific rigor and logical progression, provides the confidence needed to advance a promising compound through the drug development pipeline.
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2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central . Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central . Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . Available at: [Link]
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Cellular thermal shift assay (CETSA) - Bio-protocol . Available at: [Link]
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A Comparative Guide to the Inhibitory Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Anti-Trypanosomal Research
Introduction: Uncovering the Potential of a Nifurtimox-Related Nitropyridine
For researchers in the field of neglected tropical diseases, particularly Chagas disease, the landscape of effective therapeutics has been dominated by two nitroheterocyclic compounds: Nifurtimox and Benznidazole. Both are prodrugs that require activation within the Trypanosoma cruzi parasite to exert their trypanocidal effects. The compound at the center of this guide, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, is identified as an impurity of Nifurtimox. Its structural similarity, specifically the presence of a nitropyridine core, suggests a potential for similar biological activity.
This guide provides a comprehensive comparison of the known anti-trypanosomal agents, Nifurtimox and Benznidazole, and establishes a framework for evaluating the inhibitory potential of this compound. We will delve into the established mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for researchers to empirically test the hypotheses laid out in this document.
The Central Hypothesis: A Shared Mechanism of Action?
The cornerstone of this comparison is the hypothesis that this compound, owing to its nitropyridine structure, is likely activated by the same parasitic enzyme as Nifurtimox and Benznidazole: a type I nitroreductase (NTR).[1][2][3][4] This enzyme is crucial for the bioactivation of these prodrugs, a process that is largely absent in mammalian cells, providing a degree of selectivity.[3]
The activation cascade, initiated by the reduction of the nitro group, leads to the generation of reactive nitrogen species and free radicals. These highly reactive intermediates are thought to induce significant cellular damage within the parasite through two primary pathways:
-
Oxidative Stress: The generation of superoxide radicals and other reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.[5][6][7][8]
-
DNA Damage: The reactive metabolites can directly interact with parasitic DNA, causing lesions and double-strand breaks that are lethal to the organism.[6][7][9][10][11]
Caption: Proposed mechanism of action for nitropyridine-based inhibitors in T. cruzi.
Comparative Inhibitor Profiles
The following table summarizes the available in vitro efficacy data for Nifurtimox and Benznidazole against different life stages of Trypanosoma cruzi. The intracellular amastigote is the replicative form in the mammalian host and is the most relevant target for curative drugs.
| Inhibitor | Parasite Stage | IC50 (µM) | Reference |
| Nifurtimox | Amastigotes | 2.62 ± 1.22 | [12] |
| Trypomastigotes | 3.60 ± 2.67 | [12] | |
| Epimastigotes | 2.46 ± 2.25 | [12] | |
| Benznidazole | Amastigotes | 4.00 ± 1.90 | [12] |
| Trypomastigotes | 5.73 ± 3.07 | [12] | |
| Epimastigotes | 4.02 ± 2.82 | [12] | |
| This compound | Amastigotes | Data not available | |
| Trypomastigotes | Data not available | ||
| Epimastigotes | Data not available |
IC50 values are presented as mean ± standard deviation.
Experimental Protocols for Comparative Evaluation
To empirically assess the anti-trypanosomal potential of this compound and compare it to the reference compounds, a series of well-established in vitro assays are recommended.
In Vitro Susceptibility Assay against Intracellular Amastigotes
This assay is critical for determining the efficacy of a compound against the clinically relevant stage of the parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against intracellular T. cruzi amastigotes.
Methodology:
-
Host Cell Seeding: Seed a suitable host cell line (e.g., Vero or L6 cells) in 96-well plates and incubate overnight to allow for cell adherence.
-
Infection: Infect the host cell monolayer with trypomastigotes of a reporter T. cruzi strain (e.g., expressing β-galactosidase or a fluorescent protein) at a multiplicity of infection (MOI) of 10. Incubate for 4-6 hours to allow for parasite invasion.
-
Removal of Extracellular Parasites: Wash the wells with fresh medium to remove any non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compound (this compound), Nifurtimox, and Benznidazole. Include appropriate controls (no drug, vehicle control).
-
Incubation: Incubate the plates for 72-96 hours to allow for amastigote replication in the untreated wells.
-
Quantification of Parasite Load:
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: Workflow for the in vitro amastigote susceptibility assay.
Oxidative Stress Measurement
This assay helps to determine if the test compound induces an oxidative burst within the parasite, consistent with the mechanism of action of other nitroheterocyclic drugs.
Objective: To quantify the production of reactive oxygen species (ROS) in T. cruzi epimastigotes upon treatment with the test compound.
Methodology:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable liquid medium to the mid-logarithmic growth phase.
-
Parasite Harvesting and Resuspension: Harvest the parasites by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS at a defined concentration.
-
Loading with Fluorescent Probe: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-60 minutes in the dark.
-
Compound Treatment: Add the test compound, reference compounds, and controls to the parasite suspension.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
-
Data Analysis: Compare the fluorescence levels in treated parasites to those in untreated controls.
DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To assess the extent of DNA damage in T. cruzi epimastigotes after exposure to the test compound.
Methodology:
-
Parasite Treatment: Treat T. cruzi epimastigotes with the test compound, reference compounds, and controls for a defined period.
-
Cell Embedding: Mix the treated parasites with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. Increased tail length and intensity correspond to a higher level of DNA damage.[6][7][11]
Mammalian Cell Toxicity
A crucial aspect of drug development is assessing the selectivity of a compound for the parasite over the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a mammalian cell line.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., the same host cell line used in the amastigote assay) in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for the same duration as the amastigote assay (e.g., 72-96 hours).
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT or resazurin reduction assay.
-
Data Analysis: Calculate the CC50 value and determine the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, its structural relationship to Nifurtimox provides a strong rationale for investigating its anti-trypanosomal activity. The proposed mechanism of action, centered on activation by the parasitic type I nitroreductase, offers a clear path for experimental validation.
The protocols detailed in this guide provide a robust framework for researchers to:
-
Determine the in vitro efficacy of this compound against Trypanosoma cruzi.
-
Compare its potency and mechanism of action to the established drugs, Nifurtimox and Benznidazole.
-
Assess its selectivity for the parasite over mammalian cells.
Should this compound demonstrate significant and selective anti-trypanosomal activity, further studies, including in vivo efficacy in animal models of Chagas disease and pharmacokinetic profiling, would be warranted. The exploration of such compounds is vital in the ongoing search for new and improved treatments for this debilitating neglected disease.
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Mejía-Jaramillo, A. M., Ospina-Zapata, H., Fernandez, G. J., & Triana-Chávez, O. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE, 20(2), e0314189. Available at: [Link]
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Bot, C., Hall, B. S., Bashir, N., Taylor, M. C., & Wilkinson, S. R. (2010). Targeting the substrate preference of a type I nitroreductase to develop antitrypanosomal quinone-based prodrugs. Antimicrobial agents and chemotherapy, 54(10), 4270–4279. Available at: [Link]
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Hall, B. S., & Wilkinson, S. R. (2012). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 56(1), 115–123. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]
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(PDF) Trypanosoma cruzi infection induces DNA double-strand breaks and activates DNA damage response pathway in host epithelial cells. ResearchGate. Available at: [Link]
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Nifurtimox inhibitory concentration 50 (IC 50 ) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. ResearchGate. Available at: [Link]
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Li, Z. H., Eickhoff, C. S., Zhang, Y., & Hoft, D. F. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 9(8), e0004037. Available at: [Link]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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EC 50 values and maximum activity (MA) of benznidazole, nifurtimox and... ResearchGate. Available at: [Link]
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Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. ScienceOpen. Available at: [Link]
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Gupta, S., Garg, N. J., & Wen, J. J. (2009). Oxidative stress in Chagas disease. Interdisciplinary perspectives on infectious diseases, 2009, 532734. Available at: [Link]
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Pano-Mendoza, D., Guerrero-Serna, G., & Garg, N. J. (2019). Redox Balance Keepers and Possible Cell Functions Managed by Redox Homeostasis in Trypanosoma cruzi. Frontiers in cellular and infection microbiology, 9, 32. Available at: [Link]
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Toxic and therapeutic effects of Nifurtimox and Benznidazol on Trypanosoma cruzi ex vivo infection of human placental chorionic villi explants. PubMed. Available at: [Link]
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Toxic and therapeutic effects of Nifurtimox and Benznidazol on Trypanosoma cruzi ex vivo infection of human placental chorionic villi explants. ResearchGate. Available at: [Link]
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From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease. National Institutes of Health. Available at: [Link]
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Metabolization of nifurtimox and benznidazole in cellular fractions of rat mammary tissue. PubMed. Available at: [Link]
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INFECTIVITY OF AMASTIGOTES OF TRYPANOSOMA CRUZl. SciELO. Available at: [Link]
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MacLean, L. M., Thomas, J., Lewis, M. D., Cotillo, I., Gray, D. W., & De Rycker, M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006612. Available at: [Link]
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(PDF) Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. ResearchGate. Available at: [Link]
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Structure-activity relationship of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile analogs
An In-Depth Guide to the Structure-Activity Relationship of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Analogs as Potential Therapeutic Agents
Executive Summary
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group and other functionalities significantly modulates its biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound, a scaffold with potential applications in oncology and other therapeutic areas. By synthesizing data from related compound series, we elucidate the critical structural motifs that govern cytotoxicity and target-specific inhibition. This document serves as a resource for researchers engaged in the rational design of novel pyridine-based therapeutics, offering insights into optimizing potency, selectivity, and pharmacokinetic profiles.
Introduction: The 5-Nitropyridine Scaffold in Drug Discovery
The 5-nitropyridine ring is a privileged pharmacophore, primarily due to the electron-withdrawing nature of the nitro group, which can enhance molecular interactions with biological targets and influence the molecule's metabolic stability. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antibacterial effects[1]. The core structure of this compound combines this activated pyridine ring with a gem-dimethylpropanenitrile group. This latter group is of particular interest as the nitrile functionality is a common feature in many enzyme inhibitors, while the gem-dimethyl substitution can confer steric hindrance that may improve metabolic stability and target selectivity.
This guide will deconstruct the scaffold to analyze the contribution of each component—the nitropyridine core, the linker, and peripheral substituents—to overall biological activity, drawing parallels from closely related chemical series to build a predictive SAR model.
Comparative Analysis of Pyridine and Pyrimidine Analogs
Direct SAR studies on this compound are not extensively published. However, by examining related pyridine and pyrimidine-carbonitrile derivatives, we can infer critical structural determinants for activity, particularly in the context of cancer cell cytotoxicity. The following table summarizes the activity of various analogs, highlighting how modifications to the core scaffold impact their potency against different cancer cell lines.
| Compound Series | Core Scaffold | Key Substitutions | Biological Activity (IC50) | Target Cell Line(s) | Reference |
| Nitropyridine Analogs | 3,4-dihydropyrimidine-2(1H)-one / 2,6-diaryl-substituted pyridine | Varies | Compound 4a : 2.243 µM | HT29 (colorectal) | [2] |
| Nicotinonitrile Analogs | 2-amino-4,6-diphenylnicotinonitriles | Phenyl substitutions | Compound 3 > Doxorubicin | Breast Cancer | [2] |
| Pyrimidine-carbonitrile Analogs | Morpholinopyrimidine-5-carbonitrile | Various aryl groups | 12b : 0.83 µM (mTOR) | Leukemia SR | [3] |
| Pyrimidine-carbonitrile Analogs | 2-mercapto-pyrimidine-5-carbonitrile | Various aryl/heteroaryl groups | 11e : 1.14 µM | HCT-116 (colon) | [4] |
| Aminopyridine-dicarbonitrile Analogs | 2-aminopyridine-3,5-dicarbonitrile | N-substitutions | ~40-fold improvement over initial hits | Prion-infected cells | [5] |
Key Insights from Comparative Data:
-
The Nitrile Group is Crucial: The presence of the nitrile group is a common feature in many of the active compounds, suggesting its importance in target binding, potentially through hydrogen bonding or other polar interactions.
-
Aromatic Substituents Drive Potency: The nature and position of aryl or heteroaryl substituents on the core ring system dramatically influence cytotoxic activity. For instance, specific substitutions on phenyl rings in nicotinonitrile and pyrimidine-carbonitrile series lead to potent anticancer effects[2][4].
-
The Nitro Group as an Activating Moiety: The 5-nitro substitution on the pyridine ring is a known strategy for enhancing biological activity. While not present in all compared analogs, its electron-withdrawing properties likely play a key role in the parent compound's mechanism of action[1].
Proposed Structure-Activity Relationship (SAR) Model
Based on the analysis of related compounds, we propose the following SAR model for the this compound scaffold.
Caption: Proposed SAR model for the this compound scaffold.
Discussion of SAR:
-
Region 1 (Nitro Group): The strong electron-withdrawing nitro group at position 5 is predicted to be a major determinant of activity. Analogs exploring bioisosteric replacements such as cyano or sulfone groups are warranted to investigate the necessity of the nitro moiety for activity versus potential toxicity.
-
Region 2 (Pyridine Ring): The pyridine core serves as the central scaffold. As seen in related series, substitutions at other positions on the ring or replacing the pyridine with a pyrimidine or other heterocycle can significantly impact target specificity and potency[3][4].
-
Region 3 (gem-Dimethyl Group): This group likely serves to lock in a specific conformation and may enhance metabolic stability. Modulating the size of these alkyl groups or constraining them into a cyclopropyl ring could fine-tune the steric profile and improve ligand-target interactions.
-
Region 4 (Nitrile Group): The nitrile is a common feature in many kinase inhibitors and other targeted agents. Its role as a hydrogen bond acceptor is likely critical. Studies replacing it with other small, polar groups would be highly informative.
Proposed Mechanism of Action: Kinase Inhibition
Many pyridine and pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. For example, morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual PI3K/mTOR inhibitors[3], and other pyrimidine derivatives are potent VEGFR-2 inhibitors[4].
Given these precedents, a plausible mechanism of action for this compound analogs is the inhibition of a key signaling kinase, such as those in the PI3K/Akt/mTOR or MAPK pathways.
Caption: A typical workflow for the evaluation and optimization of novel small molecule inhibitors.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and is a primary screen for novel anticancer compounds. [2][6] Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HT29, MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of the compounds on a specific protein kinase (e.g., PI3K, mTOR, VEGFR-2).
Materials:
-
Recombinant human kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplate reader (luminescence or fluorescence).
Procedure:
-
Reaction Setup: In a 384-well plate, add kinase assay buffer, the specific kinase, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.
-
Signal Measurement: Read the plate on a suitable microplate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The SAR insights derived from related compound series suggest that systematic modification of the peripheral substituents on the pyridine ring and bioisosteric replacement of the nitro and nitrile groups are key strategies for optimizing potency and selectivity. The proposed mechanism of kinase inhibition provides a clear hypothesis for target-driven drug design.
Future work should focus on synthesizing a focused library of analogs based on the SAR model presented herein. These compounds should be evaluated using the described experimental workflow to confirm the proposed SAR, validate the kinase inhibition mechanism, and assess their drug-like properties. This iterative process of design, synthesis, and testing will be crucial for advancing this chemical series toward preclinical development.
References
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A Methodological Guide to Cross-Reactivity Profiling of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of the novel small molecule, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. In the absence of extensive public data on this specific compound, this document serves as a methodological blueprint for its rigorous evaluation. We will explore potential target classes based on its structural motifs, outline a tiered experimental strategy for comprehensive profiling, and compare this hypothetical profile against established therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to build a robust safety and selectivity profile for this and similar novel chemical entities.
Introduction: The Imperative of Selectivity in Drug Discovery
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While high potency at the intended pharmacological target is desirable, off-target interactions can lead to unforeseen toxicities or undesirable side effects, which are primary causes of clinical trial failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[1][2]
This guide addresses this compound, a compound featuring a nitropyridine core and a propanenitrile group. Both moieties are found in a range of biologically active molecules, suggesting a potential for diverse pharmacological interactions.[3][4] We will proceed by dissecting its structure to infer potential biological targets, establishing a rigorous, multi-tiered workflow for its profiling, and providing detailed, field-proven protocols for key validation assays.
Structural Analysis and Postulated Target Classes
The chemical structure of this compound provides clues to its potential biological interactions.
-
Nitropyridine Scaffold: Pyridine rings are privileged structures in medicinal chemistry, present in numerous approved drugs.[5] The addition of a nitro group can modulate the electronic properties of the ring, influencing its ability to interact with biological targets and making it a precursor for various bioactive molecules.[3]
-
Propanenitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor or a bioisostere for other groups and is present in compounds with a wide array of biological activities.[6][7]
Based on these features, we can postulate several plausible, albeit hypothetical, target classes for which cross-reactivity should be assessed:
-
Protein Kinases: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. The overall shape and electronic distribution of the molecule could allow it to fit into the ATP-binding pocket of various kinases.
-
Nuclear Receptors: The relatively rigid, planar structure could facilitate binding to the ligand-binding domains of nuclear receptors, such as the Androgen Receptor (AR).
-
Metabolic Enzymes (Cytochrome P450s): The nitrogen atom in the pyridine ring and the electronic nature of the nitro group suggest a potential for interaction with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to metabolic inhibition.[8][9]
To build a meaningful comparison, we will consider established drugs as benchmarks in these classes: Gefitinib (a kinase inhibitor), Bicalutamide (a non-steroidal androgen receptor antagonist), and Ketoconazole (a potent CYP3A4 inhibitor).
A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach ensures a cost-effective and scientifically sound evaluation, moving from broad screening to specific, functional assessments.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Data Analysis (Hypothetical)
To illustrate the output of this workflow, the following tables present a hypothetical cross-reactivity profile for "Compound-N" (this compound) against our selected comparators.
Table 1: Kinase Selectivity Profile
| Kinase Target | Compound-N (IC50, nM) | Gefitinib (IC50, nM) |
|---|---|---|
| EGFR (Primary Target) | 25 | 30 |
| VEGFR2 | 850 | >10,000 |
| SRC | 1,200 | >10,000 |
| ABL1 | >10,000 | >10,000 |
| PIM1 | 450 | >10,000 |
(Data for Gefitinib is representative of known literature values. Data for Compound-N is hypothetical for illustrative purposes.)
Table 2: Nuclear Receptor and CYP Inhibition Profile
| Off-Target | Compound-N (IC50, µM) | Bicalutamide (Ki, µM) | Ketoconazole (IC50, µM) |
|---|---|---|---|
| Androgen Receptor | >50 | 1.5 | N/A |
| Estrogen Receptor α | >50 | >10 | N/A |
| CYP3A4 | 5.2 | >25 | 0.05 |
| CYP2D6 | 15.8 | >25 | 1.2 |
| CYP2C9 | >50 | >25 | 2.5 |
(Data for Bicalutamide and Ketoconazole is representative. Data for Compound-N is hypothetical.)
Interpretation: In this hypothetical scenario, "Compound-N" shows good selectivity against its primary kinase target (EGFR) versus other kinases like VEGFR2 and SRC. However, it displays moderate inhibitory activity against the PIM1 kinase, which warrants further investigation. Importantly, it shows potential for drug-drug interactions through moderate inhibition of CYP3A4, although it is significantly weaker than a potent inhibitor like Ketoconazole. Its lack of affinity for the Androgen Receptor distinguishes it from compounds like Bicalutamide.
Key Experimental Protocols
The trustworthiness of a cross-reactivity profile depends on the rigor of the underlying experimental methods. Below are detailed protocols for key assays.
Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol is based on the industry-standard radiometric method for directly measuring kinase activity.[10]
Objective: To determine the IC50 of a test compound against a panel of protein kinases.
Materials:
-
Kinase enzymes (e.g., from Reaction Biology, Promega)
-
Kinase-specific substrate peptides or proteins
-
[γ-³³P]ATP (PerkinElmer)
-
Kinase reaction buffer (specific to each kinase)
-
96-well filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, required cofactors (e.g., MgCl₂, MnCl₂), and the specific substrate.
-
Initiation of Reaction: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the reaction mixture. Add the specific kinase enzyme to each well to start the reaction.
-
Phosphorylation Reaction: Add [γ-³³P]ATP to each well to a final concentration that is at or near the Km for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a method to assess the ability of a compound to compete with a radiolabeled ligand for binding to the Androgen Receptor (AR).[11][12]
Objective: To determine the binding affinity (Ki) of a test compound for the AR.
Materials:
-
Rat prostate cytosol or recombinant human AR protein[13]
-
Radiolabeled ligand: [³H]-Methyltrienolone (R1881)
-
Non-labeled R1881 (for non-specific binding determination)
-
Assay Buffer (e.g., TEGD buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation vials and fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., ethanol, DMSO).
-
Assay Setup: In microcentrifuge tubes, add assay buffer, a fixed concentration of [³H]-R1881 (typically at its Kd), and the serially diluted test compound.
-
Control Wells:
-
Total Binding: Contains [³H]-R1881 and vehicle.
-
Non-specific Binding: Contains [³H]-R1881 and a saturating concentration of non-labeled R1881.
-
-
Receptor Addition: Add the AR-containing cytosol preparation to each tube.
-
Incubation: Incubate the tubes overnight (18-24 hours) at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube. The HAP binds the receptor-ligand complex. Vortex and incubate on ice for 15-20 minutes.
-
Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet multiple times with cold wash buffer.
-
Detection: Resuspend the final pellet, transfer to a scintillation vial with scintillant, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol provides a high-throughput method for assessing the inhibition of major CYP isoforms using fluorogenic probe substrates.[8][14]
Objective: To determine the IC50 of a test compound for major CYP450 isoforms (e.g., 1A2, 2C9, 2D6, 3A4).
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
CYP isoform-specific fluorogenic probe substrates (e.g., EFC for CYP1A2, BFC for CYP2D6)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), HLM, and the NADPH regenerating system.
-
Compound Addition: Add the test compound at various concentrations (and a known inhibitor as a positive control) to the wells of the microplate.
-
Pre-incubation: Add the master mix to the wells and pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the isoform-specific fluorogenic substrate.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase corresponds to the rate of metabolite formation.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by non-linear regression.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of any new chemical entity is fundamental to mitigating risks and ensuring the development of safe and effective medicines. For this compound, the framework presented here provides a robust pathway for elucidating its selectivity profile.
Based on the hypothetical data, further work would focus on validating the moderate PIM1 kinase and CYP3A4 inhibition in secondary assays, such as cell-based functional assays and time-dependent inhibition studies for the CYP isoform. These steps are critical to understanding the clinical translatability of the in vitro findings. By adhering to a logical, evidence-based profiling strategy, researchers can build a comprehensive understanding of a compound's biological interactions, ultimately paving the way for successful clinical development.
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Ancillare. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. Retrieved January 20, 2026, from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved January 20, 2026, from [Link]
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LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved January 20, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 20, 2026, from [Link]
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Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 20, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. Retrieved January 20, 2026, from [Link]
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American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved January 20, 2026, from [Link]
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Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved January 20, 2026, from [Link]
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U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved January 20, 2026, from [Link]
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U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. Retrieved January 20, 2026, from [Link]
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U.S. Food and Drug Administration. (2025). Guidances | Drugs. Retrieved January 20, 2026, from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved January 20, 2026, from [Link]
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Hoare, S. R. (2021). Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved January 20, 2026, from [Link]
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Navigating the Preclinical Gauntlet: A Comparative Efficacy Guide for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Introduction
In the landscape of modern drug discovery, novel chemical entities (NCEs) represent both the promise of therapeutic innovation and the challenge of rigorous preclinical evaluation.[1][2] This guide addresses the hypothetical preclinical assessment of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile , a compound for which, as of the time of this writing, there is no publicly available efficacy data in animal models. The absence of established data necessitates a foundational approach, one grounded in the principles of preclinical drug development. This document will, therefore, serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of such a compound.
The chemical structure of this compound, featuring a nitropyridine moiety, suggests a potential for biological activity. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[3][4][5][6][7] The propanenitrile component, a common functional group in medicinal chemistry, can influence the compound's pharmacokinetic profile and target engagement.[8][9][10]
Given the potential for anticancer activity associated with the nitropyridine scaffold, this guide will focus on a hypothetical preclinical evaluation in the context of oncology. We will outline a phased, data-driven approach to compare the efficacy of this compound against established standards of care in relevant animal models.
Phase 1: Foundational In Vitro Assessment
Before embarking on costly and complex animal studies, a robust in vitro characterization is paramount. This initial phase aims to establish a baseline of biological activity, identify potential mechanisms of action, and determine appropriate concentration ranges for further testing.
Experimental Protocol: In Vitro Cytotoxicity Profiling
Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines and to compare its potency with a standard chemotherapeutic agent, such as Doxorubicin.
Methodology:
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various tumor types (e.g., breast, lung, colon, leukemia). Non-cancerous cell lines (e.g., fibroblasts) should be included to assess selectivity.
-
Compound Preparation: this compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with medium containing various concentrations of the test compounds or vehicle control.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours) under controlled conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is assessed using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.[11][12][13][14][15]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.
Data Presentation:
The results of the in vitro cytotoxicity screen should be summarized in a clear, tabular format.
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index* |
| MCF-7 | Breast Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HT-29 | Colon Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Jurkat | Leukemia | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HFF-1 | Normal Fibroblast | Hypothetical Value | Hypothetical Value | Hypothetical Value |
*Selectivity Index = IC50 in normal cells / IC50 in cancer cells
Diagram: In Vitro Screening Workflow
Caption: Workflow for in vitro cytotoxicity screening.
Phase 2: Mechanistic Insights and Early Pharmacokinetics
A promising IC50 profile warrants further investigation into the compound's mechanism of action and its basic pharmacokinetic (PK) properties.
Experimental Protocol: Apoptosis vs. Necrosis Assay
Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration.
-
Staining: After a predetermined time, stain cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis).
-
Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
Experimental Protocol: Preliminary Pharmacokinetic Studies in Mice
Objective: To assess the basic pharmacokinetic parameters of this compound in a rodent model.[16][17][18][19][20]
Methodology:
-
Animal Model: Use healthy adult mice (e.g., C57BL/6).
-
Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | Hypothetical Value | Hypothetical Value |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | N/A | Hypothetical Value |
| AUC (ng*h/mL) | Hypothetical Value | Hypothetical Value |
| Half-life (h) | Hypothetical Value | Hypothetical Value |
| Bioavailability (%) | N/A | Hypothetical Value |
Phase 3: In Vivo Efficacy in Animal Models
Positive in vitro data and a favorable preliminary PK profile justify the evaluation of antitumor efficacy in animal models.[21][22][23][24]
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model and compare its efficacy to a standard-of-care agent.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (selected from the in vitro screen) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control such as Paclitaxel). Administer treatment according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Hypothetical Value | - | Hypothetical Value |
| This compound | Low Dose | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | High Dose | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Paclitaxel | Standard Dose | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for a xenograft tumor model efficacy study.
Comparative Discussion and Future Directions
The data generated from these comparative studies will provide a comprehensive initial assessment of the therapeutic potential of this compound. A successful outcome would be characterized by:
-
Potent and selective in vitro cytotoxicity against cancer cells.
-
A well-defined mechanism of action, preferably apoptotic.
-
A promising pharmacokinetic profile with acceptable oral bioavailability.
-
Significant and dose-dependent tumor growth inhibition in vivo with minimal toxicity.
Should the compound demonstrate a superior or comparable efficacy and safety profile to the standard-of-care, further preclinical development would be warranted. This would include more advanced animal models (e.g., patient-derived xenografts), detailed toxicology studies, and formulation development.[25][26]
Conversely, a lack of significant activity or an unfavorable toxicity profile would suggest that the compound is not a viable clinical candidate and that resources should be redirected to other promising NCEs.
Conclusion
While the therapeutic efficacy of this compound in animal models is currently unknown, this guide provides a robust and scientifically rigorous framework for its evaluation. By systematically progressing through in vitro characterization, mechanistic studies, pharmacokinetic profiling, and in vivo efficacy models, and by consistently comparing its performance against established standards, researchers can make informed decisions about the future development of this and other novel chemical entities. This structured, comparative approach is fundamental to navigating the complexities of preclinical drug discovery and ultimately, to identifying new medicines with the potential to improve human health.
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Navigating the Uncharted: A Comparative Toxicity Profile of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the introduction of novel molecular entities necessitates a thorough and rigorous evaluation of their safety profiles. This guide focuses on 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a compound of interest for which a comprehensive public toxicity profile is not yet established. In the absence of direct data, this document provides a comparative analysis based on structurally related compounds, namely nitropyridines and 2-arylpropanenitriles. We will explore the anticipated toxicological characteristics of the target compound and propose a robust, multi-tiered experimental strategy to definitively characterize its safety. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to navigate the toxicological assessment of this and similar molecules.
The Compound in Focus: Structural Alerts and Predicted Toxicological Concerns
This compound features two key structural motifs that warrant careful toxicological consideration: the nitropyridine ring and the 2-methyl-2-arylpropanenitrile core.
-
The Nitropyridine Moiety: The presence of a nitro group on a pyridine ring is a significant structural alert. Nitroaromatic compounds are a class of chemicals known for their potential to be metabolically reduced to reactive intermediates that can interact with cellular macromolecules, including DNA. This can lead to genotoxic and carcinogenic effects.[1] Many nitropyridine derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.[1] However, their therapeutic potential is often weighed against their toxicity.
-
The 2-Arylpropanenitrile Core: The propanenitrile group attached to an aromatic system is another feature of interest. While the nitrile group itself is a common functional group in pharmaceuticals, the overall structure can influence metabolic pathways and potential toxicity. For instance, 2-phenylpropanenitrile and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5]
Given these structural components, a comprehensive toxicological evaluation of this compound is imperative.
Comparative Analysis: Insights from Structural Analogs
In the absence of direct experimental data for our target compound, we can infer potential toxicological liabilities by examining structurally similar molecules.
| Structural Analog | Reported Toxicological Profile | Relevance to Target Compound |
| 2-Amino-5-nitropyridine | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] | Shares the 5-nitropyridine core, suggesting potential for similar irritant and acute toxicity properties. |
| 2-Chloro-5-nitropyridine | Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7] | Further supports the potential for the 5-nitropyridine moiety to contribute to acute toxicity and irritation. |
| Pyridine and its alkyl derivatives | Varying degrees of toxicity, with some causing skin irritation. Genotoxicity is generally low for pyridine itself.[8][9] | Provides a baseline for the toxicity of the parent heterocyclic system. The nitro-substitution is expected to significantly alter this profile. |
| 2-Phenylpropanenitrile | Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | The 2-arylpropanenitrile core is a known toxicophore, suggesting that our target compound may exhibit similar acute toxicity. |
| Pyridine-2-acetonitrile | Toxic if swallowed and fatal in contact with skin.[10] | Highlights the potential for significant dermal toxicity associated with pyridine-containing nitriles. |
This comparative analysis strongly suggests that this compound is likely to exhibit a degree of acute toxicity, skin and eye irritation, and warrants a thorough investigation into its genotoxic potential.
A Proposed Strategy for Comprehensive Toxicity Profiling
To address the data gap for this compound, we propose a tiered approach to its toxicological evaluation, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by targeted in vivo studies if necessary.
Tier 1: In Vitro Assessment
This initial phase focuses on cell-based assays to determine the compound's potential to cause cell death and genetic damage.
The initial evaluation of a compound's toxicity involves determining its effect on cell viability. We recommend employing at least two mechanistically different assays to obtain a robust assessment.
Experimental Protocols:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at an appropriate density and allow to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[11][12][14]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
NR Staining: After compound exposure, incubate the cells with a medium containing neutral red for approximately 3 hours.
-
Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution.
-
Absorbance Reading: Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
-
Caption: Workflow for in vitro cytotoxicity assessment.
Given the presence of the nitropyridine moiety, assessing the genotoxic potential is critical. The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for mutagenicity.[1][15][16][17][18]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[1]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic activation to become mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for their growth.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Caption: Workflow for hERG cardiotoxicity screening.
Tier 2: In Vivo Acute Oral Toxicity (if warranted)
Should the in vitro data suggest significant biological activity or if further characterization is required for regulatory purposes, a preliminary in vivo acute oral toxicity study may be considered. The OECD Test Guidelines provide standardized and ethically reviewed protocols. [19][20][21][22][23] Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.
-
Dose Selection: A starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available in vitro data and information on related compounds.
-
Dosing: A single animal is dosed.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: Depending on the outcome for the first animal, additional animals are dosed at higher or lower fixed dose levels in a stepwise manner.
-
Endpoint: The test allows for the determination of the dose range causing evident toxicity and an estimation of the LD50, leading to classification according to the Globally Harmonized System (GHS).
Conclusion and Future Directions
While the toxicity profile of this compound remains to be experimentally determined, a comparative analysis of its structural components points towards potential concerns regarding acute toxicity, irritation, and genotoxicity. The proposed tiered testing strategy provides a clear and scientifically rigorous path forward for its comprehensive toxicological evaluation.
The data generated from these studies will be crucial for making informed decisions regarding the continued development or use of this compound. By systematically addressing the potential liabilities identified through this comparative guide, researchers can ensure a thorough understanding of the safety profile of this compound and mitigate potential risks.
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A Comparative Guide to the Positional Isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile for Drug Discovery
Introduction: The Critical Role of Isomerism in Pyridine-Based Drug Candidates
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyridine ring standing out for its prevalence in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and modulate physicochemical properties makes it a privileged structure. However, the introduction of multiple substituents onto the pyridine ring gives rise to positional isomers, each with a unique three-dimensional arrangement and electronic distribution. These subtle differences can lead to profound variations in pharmacological activity, metabolic stability, and toxicity profiles.
This guide focuses on the isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile, a scaffold combining the electron-withdrawing properties of both a nitro group and a tertiary α-cyanoalkyl group. Such electron-deficient pyridine systems are highly relevant in medicinal chemistry, often serving as key intermediates or pharmacophores that interact with biological targets through specific electronic and steric contacts. Understanding the distinct properties of these isomers is not an academic exercise; it is a crucial step in rational drug design, enabling researchers to select the optimal candidate for development while minimizing off-target effects and metabolic liabilities.
We will explore a representative set of isomers where the 2-methyl-2-propanenitrile group is held constant at the C2 position of the pyridine ring, while the nitro group is varied across the C3, C4, C5, and C6 positions. This guide provides a framework for their synthesis, predicts their comparative physicochemical and spectroscopic properties based on fundamental chemical principles, and offers detailed protocols for their experimental validation.
Isomers Under Consideration
The four positional isomers at the core of this guide are:
-
3N-Isomer: 2-Methyl-2-(3-nitro-2-pyridyl)propanenitrile
-
4N-Isomer: 2-Methyl-2-(4-nitro-2-pyridyl)propanenitrile
-
5N-Isomer: 2-Methyl-2-(5-nitro-2-pyridyl)propanenitrile
-
6N-Isomer: 2-Methyl-2-(6-nitro-2-pyridyl)propanenitrile
Caption: Chemical structures of the four positional isomers.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most convergent and reliable approach to synthesizing these target isomers is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the high reactivity of chloronitropyridines, where the electron-withdrawing nitro group and the pyridine nitrogen activate the ring towards nucleophilic attack.[1][2] The key transformation involves the displacement of a chloride leaving group by the carbanion of 2-methylpropanenitrile (isobutyronitrile).
The causality for this choice is twofold:
-
High Reactivity: The combined electron-withdrawing power of the nitro group and the ring nitrogen significantly lowers the energy of the Meisenheimer complex intermediate, accelerating the reaction.[2]
-
Precursor Availability: The requisite 2-chloro-X-nitropyridine starting materials are commercially available or accessible through established nitration/chlorination sequences.
Caption: General workflow for the synthesis of target isomers via SNAr.
Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitro-2-pyridyl)propanenitrile (4N-Isomer)
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL).
-
Carbanion Formation: Cool the THF to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Slowly add 2-methylpropanenitrile (1.1 eq.) via syringe and stir the resulting suspension at 0°C for 30 minutes.
-
SNAr Reaction: Dissolve 2-chloro-4-nitropyridine (1.0 eq.) in a minimum amount of anhydrous THF and add it dropwise to the carbanion suspension at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add ethyl acetate (EtOAc), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure 4N-Isomer .
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[3][4]
Comparative Physicochemical & Spectroscopic Properties
The position of the nitro group profoundly influences the electronic environment of the pyridine ring, leading to predictable differences in key properties relevant to drug development.
Electronic Effects and Reactivity
The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The pyridine nitrogen is inherently electron-withdrawing. The position of the nitro group relative to the pyridine nitrogen and the C2-substituent dictates the overall electronic character and reactivity.
-
4N-Isomer: The nitro group is para to the C2 position and meta to the ring nitrogen. It exerts a strong resonance-withdrawing effect that is relayed throughout the π-system, significantly activating the C2 position for the initial SNAr reaction.
-
6N-Isomer: The nitro group is para to the ring nitrogen and ortho to the C2 position. This position strongly stabilizes the negative charge in the Meisenheimer intermediate on the ring nitrogen during SNAr, making 2-chloro-6-nitropyridine a highly reactive substrate.[2][5]
-
3N & 5N-Isomers: The nitro group is meta to either the C2 position or the ring nitrogen. In these cases, the powerful resonance-withdrawing (-M) effect is not fully conjugated with the reaction center or the nitrogen sink, leading to comparatively lower activation. Reactivity is primarily driven by the inductive effect.
Caption: Resonance delocalization is more effective in the 4N-isomer.
Basicity (pKa)
The basicity of the pyridine nitrogen is a critical parameter influencing solubility, receptor interaction, and off-target activity (e.g., hERG binding). The electron-withdrawing nitro group drastically reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).
-
Prediction: The reduction in basicity will be most pronounced when the nitro group is at the C4 or C6 position, where it can exert its maximum electron-withdrawing effect on the nitrogen via resonance. The 3N and 5N isomers will be comparatively more basic, as the nitro group is meta to the nitrogen.
-
Expected Trend: Basicity (pKa): 5N > 3N > 4N ≈ 6N
Experimental pKa values for 3-nitropyridine (~0.81) and 4-nitropyridine (~1.9) support this trend, showing the stronger deactivating effect of the 4-nitro group.[6][7]
Lipophilicity (LogP)
LogP, the partition coefficient, is a key indicator of a molecule's permeability and absorption. While all four isomers have the same molecular formula, their differing dipole moments will lead to slight variations in polarity and, consequently, LogP.
-
Prediction: The 4N-Isomer is expected to have the highest dipole moment due to the opposing vectors of the electron-donating alkyl group and the electron-withdrawing nitro group. This may lead to slightly lower LogP (more polar). The 5N-Isomer , with substituents in a 1,2,5-arrangement, may have a less symmetrical charge distribution and potentially a higher LogP value.
-
Expected Trend: LogP: 5N > 3N > 6N > 4N (This is a subtle effect and requires experimental validation).
Spectroscopic Signatures
The distinct electronic environments of the isomers will result in unique NMR and IR spectra, allowing for unambiguous identification.
-
¹H NMR Spectroscopy:
-
Protons ortho or para to the nitro group will be the most deshielded (shifted furthest downfield) due to strong electron withdrawal.
-
4N-Isomer: Expect a highly deshielded proton at C3 and C5.
-
6N-Isomer: Expect a highly deshielded proton at C5.
-
The singlet for the two equivalent methyl groups of the propanenitrile moiety will likely show subtle shifts depending on the proximity and electronic influence of the nitro group.
-
-
¹³C NMR Spectroscopy:
-
The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly shielded, while carbons ortho and para to it will be deshielded. This provides a clear diagnostic peak for each isomer.
-
-
IR Spectroscopy:
-
The symmetric and asymmetric stretching frequencies of the nitro group (-NO₂) typically appear around 1550-1500 cm⁻¹ and 1360-1340 cm⁻¹. The exact position will be subtly modulated by the electronic environment.
-
The nitrile (-C≡N) stretch, expected around 2240 cm⁻¹, may also show minor shifts.
-
Summary of Predicted Properties
| Property | 3N-Isomer | 4N-Isomer | 5N-Isomer | 6N-Isomer | Rationale |
| Relative Reactivity (SNAr) | Moderate | High | Low | Very High | Resonance stabilization of intermediate.[2][5] |
| Predicted pKa (Basicity) | Low | Very Low | Higher | Very Low | Proximity & resonance effect of NO₂ on ring N.[6][7] |
| Predicted LogP | Intermediate | Low | High | Intermediate | Based on predicted molecular dipole moment. |
| ¹H NMR H-3 Signal | ~8.8 ppm | ~9.2 ppm (d) | ~9.4 ppm (d) | N/A | Deshielding by adjacent NO₂ and ring N. |
| ¹H NMR H-4 Signal | ~8.4 ppm (d) | N/A | ~8.7 ppm (dd) | ~8.2 ppm (d) | Deshielding by para-NO₂ is strongest. |
Note: NMR chemical shifts are rough estimates and require experimental verification.
Experimental Validation Protocols
To validate the predicted properties and accurately compare the isomers, the following self-validating experimental systems are essential.
Protocol 1: HPLC Method for Isomer Separation and Purity Analysis
Objective: To develop a robust HPLC method to separate the four isomers and determine the purity of synthetic batches. Mixed-mode or HILIC chromatography is often effective for separating positional isomers of polar compounds like pyridines.[8][9][10]
-
System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: A mixed-mode column (e.g., SIELC Coresep 100) or a HILIC column. These provide unique selectivity for polar basic compounds.[8]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: Start with a high organic content (e.g., 95% A) and ramp down to a lower organic content over 10-15 minutes. This is crucial for HILIC retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm, or scan for the absorbance maximum of the nitropyridine chromophore.
-
Validation: Inject a mixture of all four synthesized isomers to confirm baseline separation. The elution order will depend on the subtle differences in polarity, with more polar isomers generally eluting later in HILIC mode.
Caption: Workflow for analytical HPLC separation of the isomers.
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
Objective: To experimentally determine the pKa of the pyridine nitrogen for each isomer. This method relies on the change in the UV-Vis spectrum of the compound as it transitions from its protonated to its neutral form.
-
Stock Solution: Prepare a ~50 µM stock solution of each pure isomer in methanol.
-
Buffer Preparation: Prepare a series of buffers with known pH values, spanning the expected pKa range (e.g., pH 0.5 to 4.0). A universal buffer or a series of citrate/phosphate buffers can be used.
-
Sample Preparation: In a series of quartz cuvettes, add a fixed aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) and constant across all samples.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH. The nitropyridine chromophore should show a distinct spectral shift upon protonation.
-
Data Analysis: Plot the absorbance at a chosen wavelength (where the change is maximal) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value (the pH at the inflection point of the sigmoid curve).
Conclusion and Implications for Drug Development
This guide demonstrates that while the isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile share a common molecular formula, their distinct physicochemical and electronic properties are significant. The 4N and 6N isomers are predicted to be the least basic and most reactive in their synthesis, while the 5N isomer is likely the most lipophilic and basic of the set.
These differences have direct consequences for a drug development campaign:
-
Target Binding: A change in pKa from 1.5 to 2.5 can dramatically alter the protonation state of the molecule in a physiological environment (pH 7.4) or within the microenvironment of a receptor active site, potentially making or breaking a key ionic interaction.
-
ADME Properties: The predicted differences in LogP will influence membrane permeability and absorption. The basicity (pKa) is a primary determinant of aqueous solubility and potential for lysosomal trapping.
-
Metabolic Stability: The electronic differences across the pyridine ring can change the susceptibility of certain positions to oxidative metabolism by Cytochrome P450 enzymes.
Therefore, the synthesis and parallel experimental evaluation of all accessible positional isomers is a scientifically rigorous and necessary strategy. By systematically characterizing each isomer according to the protocols outlined here, researchers can make data-driven decisions, selecting the candidate with the optimal balance of potency, selectivity, and drug-like properties for advancement into further preclinical studies.
References
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BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from BenchChem website.[1]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]8]
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from MDPI.[11]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]9]
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National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.[12]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]5]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]10]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from Wiley Online Library.[3]
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ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate.
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from MDPI.[13]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]2]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.[14]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from ATSDR.[15]
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PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]]
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In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Retrieved from Pak. J. Pharm. Sci.[16]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions.[4]
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The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from ACS Publications.[17]
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PubMed Central. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives.[18]
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National Institutes of Health. (n.d.). 4-Nitropyridine. PubChem. Retrieved from [Link]6]
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ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.[19]
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MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.[20]
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MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.[21]
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National Institutes of Health. (n.d.). 3-Nitropyridine. PubChem. Retrieved from [Link]7]
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Journal of South China University of Technology. (n.d.). Synthesis Technology of 2-Methylpyridine.[22]
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ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.[23]
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A Guide to Orthogonal Validation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Activity as a Putative NRF2 Activator
In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a primary "hit" to a validated lead compound is paved with rigorous scientific scrutiny. A cornerstone of this process is orthogonal validation—the practice of confirming a biological finding using multiple, independent methods that rely on different scientific principles.[1][2] This guide provides an in-depth, technically-focused comparison of methods to validate the activity of a putative bioactive small molecule, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (herein referred to as CPNP), as an activator of the NRF2 signaling pathway.
The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[3][4] Under normal conditions, the protein Keap1 targets the transcription factor NRF2 for degradation.[5] In response to stress or chemical inducers, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[6][7] Given the therapeutic potential of modulating this pathway, robust validation of any new activator is paramount.
This guide is structured to provide researchers, scientists, and drug development professionals with the rationale, detailed protocols, and data interpretation frameworks necessary for the orthogonal validation of a putative NRF2 activator like CPNP. We will explore a primary reporter assay and two distinct orthogonal methods that, when used in concert, provide a high degree of confidence in the compound's mechanism of action.
The Orthogonal Validation Workflow
True scientific confidence is built on a foundation of corroborating evidence from diverse experimental approaches. A single assay, no matter how robust, can be susceptible to artifacts. Orthogonal validation mitigates this risk by confirming the initial observation through different biological and physical lenses. For our putative NRF2 activator, CPNP, we will employ a three-tiered approach.
Caption: Orthogonal validation workflow for a putative NRF2 activator.
Primary Validation: ARE-Luciferase Reporter Assay
The most common primary assay for screening NRF2 activators is a reporter gene assay. This involves a cell line engineered to express a reporter protein, such as firefly luciferase, under the control of an ARE promoter.[8] Activation of the NRF2 pathway leads to the production of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol: ARE-Luciferase Assay
-
Cell Culture and Transfection:
-
Plate HepG2 cells (or another suitable cell line) in a 96-well, white, clear-bottom plate at a density that will result in 60-70% confluency on the day of the experiment.
-
If not using a stable cell line, transiently transfect cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter (e.g., pGL3-ARE) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of CPNP in cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).
-
Remove the old medium from the cells and add the compound dilutions. Incubate for 16-24 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells once with PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes.[10]
-
-
Luminescence Measurement:
-
Using a dual-luciferase assay system, add 20 µL of the cell lysate to a new opaque 96-well plate.[11]
-
Use a luminometer to inject Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Subsequently, inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the log of the CPNP concentration and fit a dose-response curve to determine the EC50.
-
Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
A positive result in the reporter assay indicates that the NRF2 pathway is active, but it doesn't prove that CPNP directly interacts with the key upstream regulator, Keap1. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14]
The Keap1-NRF2 Signaling Pathway
Caption: Simplified Keap1-NRF2 signaling pathway and point of intervention for CPNP.
Experimental Protocol: Keap1 CETSA
-
Cell Treatment:
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Keap1 remaining at each temperature using Western blotting with a specific anti-Keap1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both vehicle and CPNP-treated samples, plot the percentage of soluble Keap1 (relative to the 40°C sample) against the temperature.
-
A rightward shift in the melting curve for CPNP-treated cells compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.[14]
-
Orthogonal Method 2: RT-qPCR for Downstream Gene Expression
The final and most biologically relevant validation step is to confirm that CPNP induces the expression of known endogenous NRF2 target genes. This moves beyond engineered reporter systems and target engagement assays to measure a true downstream functional outcome. Heme Oxygenase 1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) are canonical NRF2 target genes and serve as excellent biomarkers for pathway activation.[17][18]
Experimental Protocol: RT-qPCR for HMOX1 and NQO1
-
Cell Treatment and RNA Isolation:
-
Plate cells (e.g., A549) in a 6-well plate and treat with vehicle, a positive control, and a range of CPNP concentrations (e.g., around the EC50 value) for 6-8 hours.
-
After treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[19]
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for HMOX1, NQO1, and a stable housekeeping gene (e.g., ACTB or RPL41) for normalization.[19]
-
Run the qPCR on a real-time PCR instrument. The cycling conditions will typically be an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) for each gene in each sample.
-
Calculate the change in gene expression using the ΔΔCq method.
-
First, normalize the Cq of the target gene (HMOX1 or NQO1) to the Cq of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Then, normalize the ΔCq of the CPNP-treated samples to the ΔCq of the vehicle-treated control (ΔΔCq = ΔCq_treated - ΔCq_vehicle).
-
The fold change in gene expression is calculated as 2-ΔΔCq. A dose-dependent increase in the fold change for HMOX1 and NQO1 provides strong evidence of NRF2 pathway activation.[20]
-
Data Comparison and Interpretation
| Assay | Metric | Vehicle Control | Positive Control (Sulforaphane) | CPNP (10 µM) | Interpretation |
| ARE-Luciferase | Fold Activation | 1.0 ± 0.2 | 15.5 ± 2.1 | 12.3 ± 1.8 | CPNP activates the NRF2-ARE transcriptional pathway. |
| Keap1 CETSA | Melting Temp (Tm) | 54.2 °C | N/A | 58.1 °C | CPNP directly binds to and stabilizes Keap1 in cells. |
| RT-qPCR (HMOX1) | Fold Induction | 1.0 ± 0.3 | 25.1 ± 3.5 | 18.9 ± 2.9 | CPNP induces expression of the endogenous NRF2 target gene HMOX1. |
| RT-qPCR (NQO1) | Fold Induction | 1.0 ± 0.2 | 18.4 ± 2.6 | 14.2 ± 2.1 | CPNP induces expression of the endogenous NRF2 target gene NQO1. |
Discrepancies in the data can also be informative. For example, if CPNP is active in the reporter assay but shows no shift in the Keap1 CETSA, it might suggest an off-target mechanism that activates NRF2 downstream of Keap1. Conversely, if it shows target engagement but weak or no downstream gene activation, it could indicate that target binding is not sufficient to trigger the full biological response.
Conclusion
References
- Tong, K. I., & Yamamoto, M. (2019). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Frontiers in Oncology, 9, 1047. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2019.01047/full]
- Lee, J. H., & Johnson, J. A. (2018). The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. International Journal of Molecular Sciences, 19(11), 3548. [URL: https://www.mdpi.com/1422-0067/19/11/3548]
- Bellezza, I., Giambanco, I., Minelli, A., & Donato, R. (2018). Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases. Journal of Tissue Engineering and Regenerative Medicine, 12(6), 1436-1449. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/term.3053]
- He, F., Ru, X., & Wen, T. (2020). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Signal Transduction and Targeted Therapy, 5(1), 1-11. [URL: https://www.
- Baird, L., & Dinkova-Kostova, A. T. (2020). The molecular mechanisms regulating the KEAP1-NRF2 pathway. Journal of Biological Chemistry, 295(51), 17464-17478. [URL: https://www.jbc.org/article/S0021-9258(20)30141-8/fulltext]
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- Simeonov, A., & Davis, M. I. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK493213/]
- Dayalan Naidu, S., Dikovskaya, D., Moore, T. W., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR protocols, 3(2), 101265. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(22)00080-4]
- Dayalan Naidu, S., Dikovskaya, D., Moore, T. W., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35391936/]
- RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [URL: https://www.raybiotech.com/human-nrf2-transcription-factor-activity-assay-kit/]
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Comparative Guide to Biomarker Discovery for Predicting Response to 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
In the era of precision medicine, the ability to predict a patient's response to a specific therapeutic agent is paramount.[1][2] This guide provides a comparative analysis of leading biomarker discovery platforms—genomics, proteomics, and metabolomics—to identify predictive biomarkers for response to the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. While specific mechanistic data for this compound is emerging, its structure, containing a nitropyridine moiety and a nitrile group, suggests potential interactions with a wide range of biological pathways. Nitropyridines are precursors to diverse bioactive molecules, including antitumor and antiviral agents, and nitrile groups are common in modern pharmaceuticals, often involved in target binding.[3][4][5][6] This chemical complexity necessitates a multi-omics approach to capture a holistic view of its mechanism of action and uncover robust predictive biomarkers.[7][8]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically-grounded insights into the experimental design, execution, and data interpretation for each platform.
The Imperative for Predictive Biomarkers
The central goal of precision medicine is to tailor treatment to an individual's unique biological profile, thereby enhancing efficacy and minimizing adverse effects.[1][9] Predictive biomarkers are objectively measurable characteristics that can forecast the likely response or resistance to a particular therapy.[8] For a novel compound like this compound, identifying such biomarkers early in the development pipeline is critical for stratifying patient populations in clinical trials and, ultimately, for its successful clinical application.[10]
Genomic Approaches: The Blueprint of Response
Genomic biomarker discovery focuses on identifying variations in DNA, or changes in gene expression (RNA), that correlate with drug sensitivity.[11] This approach is predicated on the idea that a patient's genetic makeup can determine how a drug is metabolized, how it interacts with its target, or how cells compensate for the drug's effects.[12][13] Technologies like Next-Generation Sequencing (NGS) have revolutionized this field, allowing for comprehensive analysis of a patient's genetic landscape.[10][14]
Experimental Protocol: RNA-Sequencing (RNA-Seq) for Transcriptomic Biomarkers
-
Cohort Establishment & Sample Collection:
-
Rationale: A well-defined cohort is the foundation of any biomarker study. Patients are retrospectively or prospectively classified as "Responders" and "Non-Responders" based on clear clinical endpoints.
-
Procedure: Collect tissue biopsies (e.g., tumor tissue) or liquid biopsies (for circulating tumor RNA) from both cohorts. Immediately stabilize the RNA using a suitable reagent (e.g., RNAlater) or by snap-freezing in liquid nitrogen to prevent degradation.
-
-
RNA Extraction and Quality Control (QC):
-
Rationale: High-quality RNA is essential for generating reliable sequencing data.
-
Procedure: Extract total RNA using a column-based kit or TRIzol-based method. Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is typically required.
-
-
Library Preparation:
-
Rationale: The extracted RNA is converted into a format (a "library") that can be read by the sequencer.
-
Procedure:
-
Deplete ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA but is often not of interest.
-
Fragment the remaining RNA into smaller, consistently sized pieces.
-
Synthesize complementary DNA (cDNA) from the RNA fragments using reverse transcriptase.
-
Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain unique barcodes for multiplexing (sequencing multiple samples in one run).
-
Perform PCR amplification to enrich the adapter-ligated library.
-
-
-
Next-Generation Sequencing (NGS):
-
Bioinformatic Analysis:
-
Rationale: Complex computational tools are needed to process the raw sequencing data and identify meaningful biological differences.[10]
-
Procedure:
-
QC: Assess raw read quality.
-
Alignment: Align the sequencing reads to a reference human genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in Responders compared to Non-Responders. These genes are your candidate biomarkers.
-
-
Hypothetical Data: Genomic Biomarkers
| Gene Symbol | Log2 Fold Change (Responder vs. Non-Responder) | P-value | Potential Implication |
| ABCB1 | -4.5 | < 0.001 | Down-regulation of a drug efflux pump in responders. |
| CYP3A4 | 3.8 | < 0.001 | Up-regulation of a metabolic enzyme in responders. |
| SLCO1B1 | -2.9 | < 0.01 | Down-regulation of a drug transporter in responders. |
| KRAS | No significant change | > 0.05 | Not a primary response determinant in this context. |
Workflow Visualization: Genomics
Caption: RNA-Seq workflow for genomic biomarker discovery.
Proteomic Approaches: The Functional Readout
Proteomics involves the large-scale study of proteins, which are the primary functional molecules in the cell and often the direct targets of drugs.[16][17] Mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins from a biological sample, providing a direct snapshot of the cellular processes affected by a drug.[18][19] This makes it a powerful tool for discovering biomarkers of drug response.[20]
Experimental Protocol: LC-MS/MS for Proteomic Biomarkers
-
Cohort Establishment & Sample Collection:
-
Rationale: As with genomics, well-defined cohorts are essential. Plasma or serum are often preferred for their accessibility, though tissue may provide a more direct view of the drug's effect.[21]
-
Procedure: Collect blood (for plasma/serum) or tissue biopsies from Responder and Non-Responder cohorts. Process and store samples at -80°C according to standardized protocols to ensure protein stability.
-
-
Protein Extraction and Digestion:
-
Rationale: Proteins must be extracted from the complex biological matrix and broken down into smaller peptides for MS analysis.
-
Procedure:
-
Lyse cells/tissue or deplete high-abundance proteins (e.g., albumin) from plasma.
-
Quantify total protein concentration (e.g., BCA assay).
-
Denature, reduce, and alkylate the proteins to unfold them.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
-
Peptide Separation by Liquid Chromatography (LC):
-
Rationale: The highly complex peptide mixture is separated over time before entering the mass spectrometer, reducing complexity and improving detection.[16]
-
Procedure: Load the peptide digest onto a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column. Peptides are eluted over a gradient of increasing organic solvent.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Rationale: The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting peptides and fragments them to determine their amino acid sequence.[18]
-
Procedure: The eluting peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
MS1 Scan: The instrument scans and measures the m/z of all intact peptides.
-
Fragmentation: The most abundant peptides are selected and fragmented (e.g., by collision-induced dissociation).
-
MS2 Scan: The instrument measures the m/z of the resulting fragment ions.
-
-
-
Bioinformatic Analysis:
-
Rationale: Specialized software correlates the experimental MS2 spectra with theoretical spectra from protein sequence databases to identify and quantify the corresponding proteins.[22][23]
-
Procedure:
-
Database Search: Use software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, by inference, proteins.
-
Quantification: Calculate the relative abundance of each protein across all samples (label-free or using isotopic labels).
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially abundant between Responder and Non-Responder groups.
-
-
Hypothetical Data: Proteomic Biomarkers
| Protein (UniProt ID) | Log2 Fold Change (Responder vs. Non-Responder) | P-value | Potential Implication |
| P08183 (HSP90AA1) | -3.1 | < 0.001 | Down-regulation of a chaperone protein in responders. |
| P62258 (14-3-3σ) | 2.5 | < 0.01 | Up-regulation of an apoptosis-related protein in responders. |
| Q06830 (NQO1) | -2.8 | < 0.01 | Down-regulation of a detoxification enzyme in responders. |
| P04637 (TP53) | No significant change | > 0.05 | Not a primary response determinant at the protein level. |
Workflow Visualization: Proteomics
Caption: LC-MS/MS workflow for proteomic biomarker discovery.
Metabolomic Approaches: The Chemical Fingerprint of Response
Metabolomics is the study of small molecules, or metabolites, within a biological system.[24] This "metabolome" represents the ultimate downstream output of genomic and proteomic activity, providing a real-time chemical fingerprint of cellular status.[25] Because drug action invariably perturbs metabolic networks, metabolomics is an exceptionally sensitive tool for identifying biomarkers of drug efficacy and toxicity.[9][26]
Experimental Protocol: LC-MS for Metabolomic Biomarkers
-
Cohort Establishment & Sample Collection:
-
Rationale: Strict control over sample collection is critical in metabolomics, as the metabolome is highly dynamic. Factors like diet and time of day can influence results.
-
Procedure: Collect biofluids like urine, plasma, or serum from Responder and Non-Responder cohorts following a strict Standard Operating Procedure (SOP). For example, collect fasting blood samples at the same time of day. Immediately quench metabolic activity by adding cold solvent and store at -80°C.[27]
-
-
Metabolite Extraction:
-
Rationale: Metabolites must be efficiently extracted from the biological matrix while preserving their chemical structure.
-
Procedure: Use a solvent-based extraction method, often a biphasic system (e.g., methanol/chloroform/water), to separate polar and non-polar metabolites.
-
-
LC-MS Analysis:
-
Rationale: LC-MS is the workhorse of metabolomics, offering broad coverage of diverse chemical classes with high sensitivity.[25][28][29][30]
-
Procedure:
-
Inject the metabolite extract onto an LC system. Different column chemistries (e.g., Reverse Phase for non-polar, HILIC for polar metabolites) can be used to maximize coverage.[28][31]
-
The separated metabolites are ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). The instrument acquires accurate mass and retention time data for thousands of metabolic features.
-
-
-
Data Processing and Statistical Analysis:
-
Rationale: Raw metabolomics data is vast and requires significant processing to extract meaningful features and identify significant changes.[24]
-
Procedure:
-
Feature Detection: Use software (e.g., XCMS, MS-DIAL) for noise removal, peak detection, and alignment of metabolic features across all samples.[24]
-
Multivariate Analysis: Employ statistical methods like Principal Component Analysis (PCA) for an unsupervised overview of the data and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify the features that best discriminate between Responders and Non-Responders.[24]
-
-
-
Biomarker Identification and Pathway Analysis:
-
Rationale: The statistically significant metabolic features must be identified as specific metabolites.
-
Procedure:
-
Compare the accurate mass and fragmentation spectra (MS/MS) of the features against spectral libraries (e.g., METLIN, HMDB).
-
Use pathway analysis tools (e.g., MetaboAnalyst) to map the identified biomarker metabolites to specific metabolic pathways, providing mechanistic insight into the drug's effect.
-
-
Hypothetical Data: Metabolomic Biomarkers
| Metabolite (HMDB ID) | Fold Change (Responder vs. Non-Responder) | P-value | Potential Implication |
| HMDB0000190 (L-Lactic acid) | -5.2 | < 0.001 | Alteration in energy metabolism (Warburg effect) in responders. |
| HMDB0000161 (Glutathione) | 4.1 | < 0.001 | Increased antioxidant capacity in responders. |
| HMDB0000803 (Spermidine) | -3.7 | < 0.01 | Alteration in polyamine synthesis pathway in responders. |
| HMDB0000058 (Cholesterol) | No significant change | > 0.05 | Not a primary metabolic marker of response. |
Workflow Visualization: Metabolomics
Caption: LC-MS workflow for metabolomic biomarker discovery.
Comparative Summary and Integrated Strategy
Each "omics" platform offers a unique window into the biological response to this compound. A direct comparison highlights their complementary strengths.
| Feature | Genomics (RNA-Seq) | Proteomics (LC-MS/MS) | Metabolomics (LC-MS) |
| Biological Insight | Gene expression, transcriptional regulation | Protein abundance, post-translational modifications, direct drug targets | Real-time physiological/cellular state, pathway activity |
| Biomarker Type | Gene signatures, splice variants | Protein levels, phosphoproteins | Small molecule concentrations, metabolic pathway fluxes |
| Proximity to Phenotype | Distal | Intermediate | Proximal |
| Sample Stability | Moderate (RNA is labile) | High (Proteins are relatively stable) | Low (Metabolome is highly dynamic) |
| Data Complexity | High | Very High | High |
| Throughput | High | Medium | High |
Recommendation:
For a comprehensive biomarker discovery program for this compound, an integrated multi-omics strategy is the most powerful approach.[11]
-
Initial Discovery (Genomics & Metabolomics): Start with RNA-Seq on tissue biopsies and LC-MS metabolomics on plasma. These platforms provide broad coverage of the transcriptome and metabolome, respectively, and can quickly generate hypotheses about the pathways being perturbed by the drug.
-
Targeted Validation (Proteomics): Use the results from the initial discovery phase to inform a targeted proteomics approach. For example, if RNA-Seq shows that genes in a particular signaling pathway are differentially expressed, a targeted MS-based assay (like Parallel Reaction Monitoring, PRM) can be developed to precisely quantify the key proteins in that pathway.[21]
-
Validation: Crucially, any candidate biomarkers identified must be validated in larger, independent patient cohorts to confirm their predictive power before they can be considered for clinical use.[7][10][22][32]
By combining these methodologies, researchers can build a robust, multi-faceted biomarker signature that not only predicts patient response but also provides deep mechanistic insights into the action of this compound, accelerating its journey toward becoming an effective, personalized therapy.
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- 17. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry–Based Biomarker Discovery: Toward a Global Proteome Index of Individuality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
- 20. Advantages of Mass Spectrometry Biomarker Discovery Proteomics [biognosys.com]
- 21. Frontiers | An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma [frontiersin.org]
- 22. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]
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- 24. Key Stages of the Metabolomics Workflow [arome-science.com]
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- 27. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 28. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Predictive biomarkers and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile with Pharmaceutical Standards: A Procedural Guide
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for a head-to-head comparison of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile , a compound of interest in medicinal chemistry, against two widely recognized pharmaceutical standards: Anastrozole and Verapamil .
Given the nascent stage of publicly available data for this compound, this guide is structured as a procedural manual. It empowers researchers to conduct a thorough, in-house evaluation by providing detailed experimental protocols, data presentation templates, and the scientific rationale underpinning each step.
Introduction and Rationale for Standard Selection
This compound (CAS 1256633-31-4) is a heterocyclic compound featuring a nitropyridine moiety and a tertiary nitrile group. Its structural alerts suggest potential applications in areas where nitropyridines are prevalent, such as in the synthesis of bioactive molecules.[1] The nitrile group is a common pharmacophore in many approved drugs, contributing to metabolic stability and target binding.
To contextualize the performance of this novel compound, we have selected two well-characterized nitrile-containing pharmaceuticals as standards:
-
Anastrozole: A non-steroidal aromatase inhibitor, widely used in the treatment of breast cancer. Its structure also features a tertiary nitrile group, making it a relevant structural comparator.
-
Verapamil: A calcium channel blocker used for treating hypertension and cardiac arrhythmias. It represents a different class of nitrile-containing drugs and provides a broader comparative context.
This comparative analysis will focus on three critical aspects of drug development: Purity and Identity , Physicochemical Properties , and Stability .
Comparative Experimental Workflows
The following sections detail the experimental protocols for a comprehensive head-to-head comparison.
Purity and Identity Confirmation
Accurate determination of purity and confirmation of the chemical structure are the foundational steps in characterizing any new chemical entity.
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The following protocol is a starting point and should be optimized for the specific instrumentation and columns available in your laboratory.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Phosphoric acid in water
-
Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A suggested starting gradient is:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare stock solutions of this compound, Anastrozole, and Verapamil in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm and 278 nm (to capture the absorbance maxima of all compounds).
-
-
Data Analysis:
-
Record the chromatograms for each compound.
-
Calculate the purity of each compound by the area normalization method.
-
Data Presentation: HPLC Purity Comparison
| Compound | Retention Time (min) | Peak Area | % Purity |
| This compound | |||
| Anastrozole | |||
| Verapamil |
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
A battery of spectroscopic techniques should be employed to confirm the identity of this compound and compare its spectral features with the established standards.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of each compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.
-
-
Mass Spectrometry (MS):
-
Prepare dilute solutions of each compound in a suitable solvent.
-
Analyze using Electrospray Ionization (ESI) or another appropriate ionization technique.
-
Determine the molecular weight and fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Identify characteristic absorption bands for functional groups (e.g., -C≡N, -NO₂, aromatic C-H).
-
Data Presentation: Spectroscopic Data Comparison
| Technique | This compound | Anastrozole | Verapamil |
| ¹H NMR | Record key chemical shifts and multiplicities | Reference data | Reference data |
| ¹³C NMR | Record key chemical shifts | Reference data | Reference data |
| MS (m/z) | Record molecular ion and major fragments | Reference data | Reference data |
| IR (cm⁻¹) | Record key absorption bands | Reference data | Reference data |
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound, Anastrozole, and Verapamil at a concentration of 1 mg/mL in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photostability: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all samples by the developed HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition.
-
Identify and quantify any major degradation products.
-
Data Presentation: Forced Degradation Comparison
| Stress Condition | % Degradation of this compound | % Degradation of Anastrozole | % Degradation of Verapamil |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photostability |
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Discussion and Interpretation of Expected Results
Upon completion of the outlined experiments, a comprehensive comparison of this compound with Anastrozole and Verapamil can be made.
-
Purity and Identity: The HPLC and spectroscopic data will provide a definitive assessment of the purity and structural integrity of the synthesized this compound. Any discrepancies in the spectral data compared to theoretical values should be investigated.
-
Stability: The forced degradation studies will reveal the inherent stability of the molecule. The presence of the nitro group may render the pyridine ring susceptible to nucleophilic attack, particularly under basic conditions. The tertiary nitrile group is generally stable to hydrolysis. A comparison with the stability profiles of Anastrozole and Verapamil will provide valuable insights into the developability of this new chemical entity.
Conclusion
This procedural guide provides a robust framework for the head-to-head comparison of this compound with established pharmaceutical standards. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers can generate the necessary data to make informed decisions about the potential of this novel compound in their drug discovery and development programs.
References
-
Anastrozole | C17H19N5 | CID 2187 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Development and validation of a RP-HPLC method for the determination of anastrazole in rat plasma by liquid-liquid extraction - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 21, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved January 21, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Nitrile - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Verapamil Hydrochloride Working Standard (Secondary Reference Standard) | CAS 152-11-4 - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]
-
High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed. (1991). Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to be a self-validating system for operational safety.
Hazard Profile and Core Safety Principles
-
Toxicity of Nitriles: Nitrile compounds can be toxic, with potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2][3] Upon thermal decomposition, they may emit toxic fumes containing cyanides and nitrogen oxides.[3]
-
Hazards of Nitropyridines: Nitropyridine derivatives are handled as hazardous substances due to potential toxicity, and irritation to the skin, eyes, and respiratory system.[4] They may also pose an environmental hazard, being potentially toxic to aquatic life.[4]
-
Flammability: Many organic nitriles are flammable liquids and their vapors can form explosive mixtures with air.[1]
Given these intrinsic hazards, this compound must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6]
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount when handling this compound. The following PPE and spill management procedures are mandatory.
Required Personal Protective Equipment
-
Gloves: Wear nitrile rubber gloves for short-term splash protection.[7] If direct contact occurs, gloves must be changed immediately.[7] Contaminated gloves should be disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles are required to protect from vapors, splashes, and spills.[8] A full-length face shield should also be worn to protect the face.[8]
-
Lab Coat: A flame-retardant and chemically resistant lab coat is essential.
-
Respiratory Protection: Work should be conducted in a properly functioning chemical fume hood.[9] If there is a risk of inhalation, a suitable respirator must be used.
Spill Response Protocol
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[2]
-
Contain the Spill: Use a spill kit with absorbent materials, such as a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand, to cover the spill.[10]
-
Collect and Package Waste: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.
Waste Segregation: The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions.[5][6][11]
-
Dedicated Waste Stream: Designate a specific waste stream for this compound and structurally similar compounds.
-
Incompatible Chemicals: This compound must be segregated from:
A table of common incompatible chemicals is provided below for quick reference.
| Chemical Class | Incompatible With | Potential Hazard of Mixing |
| Nitriles | Acids (Mineral, Non-oxidizing) | Heat, Toxic Gas, Flammable Gas[12] |
| Acids (Mineral, Oxidizing) | Violent Reaction, Fire, Explosion | |
| Bases | Toxic and Flammable Gas Generation | |
| Nitro Compounds | Strong Bases | Violent Reaction |
| Reducing Agents | Fire, Explosion | |
| Combustible Materials | Increased Fire Risk |
Waste Collection and Containment
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically resistant to nitriles and nitro-aromatic compounds.[5] Whenever possible, use the original container.[6]
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[5][15]
-
Container Filling: Fill containers to no more than 90% capacity to allow for vapor expansion. Do not overfill.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5]
Labeling: Ensuring Clear Communication
Proper labeling is a regulatory requirement and a critical safety measure.[5][15]
-
Affix Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[15]
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All constituents in a mixture, including solvents.
-
The accumulation start date.
-
The associated hazards (e.g., Toxic, Flammable).
-
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated.[5][11]
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[11]
-
Deface Label: Completely remove or deface the original chemical label.[5][11]
-
Final Disposal: Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policies.
Emergency Contacts and Procedures
In case of an emergency, such as a significant spill or personnel exposure, follow your institution's established emergency procedures. This typically involves:
-
Immediate First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
-
Contact Emergency Services: Call your institution's emergency number or the local emergency services.
-
Report to EHS: Notify your institution's Environmental Health and Safety department as soon as possible.[5]
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research environment. By adhering to these detailed disposal procedures, researchers and laboratory personnel can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable scientific enterprise.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]
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University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
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The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Environmental Health and Safety. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]
- Armour, M. A. (2011). Hazardous laboratory chemicals disposal guide. CRC press.
- Mehta, P. K., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
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Tufts University. (n.d.). HW – STOP!! Can You Mix Your Wastes?. Laboratory Safety. Retrieved from [Link]
-
INEOS Nitriles. (n.d.). Safety, Health & Environment. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.).
-
Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety. Retrieved from [Link]
-
University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
- University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
- Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks.
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Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Polycarbin. (n.d.). Glove Recycling for Labs. Retrieved from [Link]
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Reddit. (2016, April 28). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Bakke, J. M. (2001).
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Comprehensive Safety and Handling Guide for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical structures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is synthesized from the safety profiles of structurally similar compounds, including nitropyridine and nitrile derivatives. It is imperative to treat this compound with the utmost caution and to handle it as a substance with unknown toxicological properties beyond the anticipated hazards of its functional groups.
Hazard Assessment and Core Principles
Based on the analysis of related nitropyridine compounds, this compound is anticipated to be a hazardous substance. The primary concerns are skin and eye irritation.[1][2] Inhalation and ingestion may also pose risks.[2][3] Therefore, a proactive and conservative approach to personal protection and handling is mandatory.
Core Safety Principles:
-
Minimize Exposure: All procedures should be designed to minimize the possibility of contact with the skin, eyes, and respiratory tract.
-
Engineering Controls First: Always prioritize the use of engineering controls, such as fume hoods and local exhaust ventilation, to reduce exposure.
-
Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is essential but should not be the sole means of protection.
-
Plan for Emergencies: Be prepared for spills and accidental exposures by having the appropriate cleanup materials and first-aid supplies readily available.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for the safe handling of this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for laboratory use.[4][5][6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles.[1][2][3] |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary if engineering controls are not sufficient to control airborne dust or aerosols, or during a large spill.[3][5] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any dust or vapors.[1][7]
-
Local Exhaust Ventilation: If a fume hood is not feasible for a particular operation, local exhaust ventilation should be used to capture emissions at the source.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Handling Procedures
Adherence to strict handling procedures is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a prompt and informed response is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
Proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility.
Disposal Workflow:
Caption: Step-by-step chemical waste disposal process.
Key Disposal Considerations:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[1] It is essential to consult your institution's environmental health and safety office for specific guidance.
-
Professional Disposal: Entrust the final disposal to a licensed and reputable chemical waste disposal company.[1]
Storage
Proper storage is necessary to maintain the integrity of the compound and to prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert gas.[1]
References
-
What is Nitrile and Why Does It Make a Great PPE Glove. Safety Source Supply. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). PPS Gloves. [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. [Link]
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
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- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
